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Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism and Application of Atractyloside Potassium Salt on Adenine Nucleotide Translocase (ANT)

[1] Executive Summary Atractyloside (ATR) , specifically in its highly soluble potassium salt form, is a high-affinity diterpenoid glycoside utilized as a precise molecular probe for mitochondrial bioenergetics.[1] Its p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Atractyloside (ATR) , specifically in its highly soluble potassium salt form, is a high-affinity diterpenoid glycoside utilized as a precise molecular probe for mitochondrial bioenergetics.[1] Its primary utility lies in its ability to competitively inhibit the Adenine Nucleotide Translocase (ANT) , the gatekeeper of cellular energy exchange.[1]

By locking ANT in a specific conformational state, ATR serves two critical experimental functions:

  • Bioenergetic Blockade: It halts the exchange of cytosolic ADP for mitochondrial ATP, effectively starving the cell of energy.[1]

  • mPTP Induction: It forces ANT into the "c-state" (cytosolic-facing), which is the permissive conformation for the opening of the Mitochondrial Permeability Transition Pore (mPTP) , a key event in the intrinsic apoptotic pathway.[1]

This guide details the molecular kinetics of this inhibition, the structural logic behind its binding, and validated protocols for its use in mitochondrial swelling assays.[1]

The Molecular Target: ANT and the "Ping-Pong" Mechanism[1]

To understand ATR inhibition, one must first understand the kinetic cycle of the Adenine Nucleotide Translocase (ANT).[1] ANT operates via a "Ping-Pong" (alternating access) mechanism , cycling between two distinct conformational states to transport nucleotides across the Inner Mitochondrial Membrane (IMM).[1]

  • c-State (Cytosolic-facing): The binding site faces the intermembrane space (cytosol).[1] It has high affinity for ADP .

  • m-State (Matrix-facing): The binding site faces the mitochondrial matrix.[1] It has high affinity for ATP .

Under normal physiological conditions, ANT binds ADP from the cytosol (c-state), undergoes a conformational eversion, releases ADP into the matrix (m-state), binds ATP, and everts back to the c-state to release ATP.[1]

The Inhibitory Trap: ATR vs. BKA

Atractyloside does not merely block the pore; it freezes the transporter in a specific conformation.[1] This distinguishes it from Bongkrekic Acid (BKA) , another ANT inhibitor.[1]

FeatureAtractyloside (ATR)Bongkrekic Acid (BKA)
Binding Face Cytosolic (Intermembrane Space)Matrix
Conformational Lock c-State (Cytosolic Open)m-State (Matrix Open)
Inhibition Type Competitive (with ADP)Non-competitive (traps nucleotide)
mPTP Effect Promotes Pore OpeningInhibits Pore Opening
Visualization: The Kinetic Trap

The following diagram illustrates the "Ping-Pong" cycle and how ATR and BKA arrest this cycle at opposite ends.

ANT_Mechanism cluster_c Cytosolic Face (IMS) cluster_m Matrix Face ANT_c ANT (c-state) Cytosolic Open ANT_m ANT (m-state) Matrix Open ANT_c->ANT_m  Translocation   ADP_c ADP (Cytosol) ADP_c->ANT_c Binds ATP_m ATP (Matrix) ANT_m->ATP_m Releases Inhibitors INHIBITORS ATR Atractyloside (ATR) ATR->ANT_c LOCKS c-state (Competitive) BKA Bongkrekic Acid (BKA) BKA->ANT_m LOCKS m-state (Prevents transition)

Figure 1: The ANT "Ping-Pong" mechanism.[1] ATR locks the transporter in the c-state, preventing ADP uptake.[1] BKA locks the m-state.[1] Note that the c-state is the conformation associated with mPTP formation.[1]

Mechanism of Action: The c-State and Apoptosis[1]

Structural Mimicry

Atractyloside is a diterpenoid glycoside.[2] Its toxicity and binding affinity arise from its structural similarity to ADP.

  • Sulfate Groups: ATR contains sulfate groups that mimic the phosphate groups of ADP.[1]

  • Hydrophobic Moiety: The atractyligenin backbone mimics the adenine base.[1]

  • Competitive Binding: Because of this mimicry, ATR competes directly with ADP for the binding site on the cytosolic face of ANT [1].[1]

The mPTP Connection

The most significant downstream effect of ATR binding is the induction of the Mitochondrial Permeability Transition Pore (mPTP) .[1][3]

  • Permissive Conformation: The mPTP complex (involving Cyclophilin D and potentially the phosphate carrier) preferentially assembles or activates when ANT is in the c-state .[1]

  • Sensitization: By locking the total pool of ANT in the c-state, ATR dramatically sensitizes mitochondria to calcium (

    
    ).[1]
    
  • Pore Opening: This leads to the opening of the non-specific mPTP, causing:

    • Influx of water and solutes (<1.5 kDa).[1]

    • Loss of Mitochondrial Membrane Potential (

      
      ).[1]
      
    • Mitochondrial swelling and rupture of the Outer Mitochondrial Membrane (OMM).[1]

    • Release of Cytochrome c and initiation of apoptosis [2].[4]

Technical Application: Mitochondrial Swelling Assay

The Atractyloside Potassium Salt is the preferred reagent for these assays due to its superior solubility in aqueous buffers (up to ~20-25 mg/mL) compared to the free acid forms.[1]

Reagent Preparation
  • Stock Solution: Dissolve Atractyloside Potassium Salt in ultra-pure water or HEPES buffer to 5-10 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Stability: The potassium salt is stable in solution, whereas the free acid can precipitate in acidic buffers.[1]

Validated Protocol: -Induced Swelling

This protocol measures the rate of mPTP opening by monitoring the decrease in light scattering (absorbance) as mitochondria swell.[1]

Materials:

  • Isolated liver or heart mitochondria.[5]

  • Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, 5 mM Succinate (substrate), 10 µM

    
     (trigger), pH 7.2.[1]
    
  • Reagents: Atractyloside K-Salt (ATR), Cyclosporin A (CsA - Negative Control).[1]

Step-by-Step Workflow:

  • Baseline Setup: Resuspend mitochondria (0.5 mg protein/mL) in Assay Buffer inside a cuvette or microplate.

  • Control Arm (Inhibition): Pre-incubate one set with Cyclosporin A (1 µM) .[1] CsA binds Cyclophilin D and should prevent swelling.

  • Experimental Arm (Induction): Add Atractyloside (5-50 µM) .

  • Measurement: Monitor Absorbance at 540 nm (or 520 nm) continuously for 10–20 minutes.

  • Data Interpretation:

    • Intact Mitochondria: High Absorbance (High light scattering).[1]

    • Swollen Mitochondria: Rapid decrease in Absorbance (Low light scattering).[1]

    • ATR Effect: You will observe a faster and deeper decrease in absorbance compared to Calcium alone.

    • CsA Effect: Should maintain high absorbance, proving the swelling is mPTP-dependent.[1]

Visualization: Experimental Workflow

Swelling_Assay cluster_buffer Assay Buffer (pH 7.2) start Isolated Mitochondria (0.5 mg/mL) buffer Sucrose/KCl + Succinate + Calcium (Trigger) start->buffer split Split Samples buffer->split arm_ATR Add Atractyloside (ATR) (Promotes c-state) split->arm_ATR arm_CsA Add Cyclosporin A (CsA) (Inhibits CypD) split->arm_CsA arm_Ctrl Vehicle Control (Ca2+ only) split->arm_Ctrl mech_ATR ANT Locked in c-state High mPTP Probability arm_ATR->mech_ATR mech_CsA mPTP Desensitized arm_CsA->mech_CsA readout Measure A540nm (Light Scattering) arm_Ctrl->readout mech_ATR->readout mech_CsA->readout result_swell Rapid A540 Decrease (SWELLING) readout->result_swell readout->result_swell Intermediate Rate result_stable Stable A540 (INTACT) readout->result_stable

Figure 2: Workflow for validating ATR activity via Mitochondrial Swelling Assay. ATR accelerates swelling (absorbance loss), while CsA prevents it.[1][4]

Expert Commentary: ATR vs. Carboxyatractyloside (CAT)[1][7]

While this guide focuses on Atractyloside (ATR), researchers often encounter Carboxyatractyloside (CAT) .[1] It is vital to distinguish them:

  • ATR: Binds competitively with ADP.[2] High concentrations of ADP can displace ATR. This makes ATR ideal for studying kinetic regulation [3].

  • CAT: Binds non-competitively (or pseudo-irreversibly) with significantly higher affinity (

    
     < 10 nM).[1] It is extremely difficult to wash out.[1] Use CAT when you require a permanent "hard lock" of the ANT c-state, regardless of ADP concentration.[1]
    

Recommendation: Start with Atractyloside Potassium Salt for reversible, dose-dependent studies.[1] Use CAT only if ATR fails to maintain inhibition under high-ADP conditions.[1]

References

  • Vignais, P. V., et al. (1973).[1] "Effect of atractyloside and bongkrekic acid on the mitochondrial adenine nucleotide transporter." Biochimica et Biophysica Acta (BBA).[1]

  • Zamzami, N., et al. (2000).[1][6] "Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria." Methods in Enzymology.

  • Klingenberg, M. (2008).[1] "The ADP and ATP transport in mitochondria and its carrier."[2][3][5][7] Biochimica et Biophysica Acta (BBA) - Biomembranes.

  • Sigma-Aldrich. "Atractyloside Potassium Salt Product Information." [1]

Sources

Exploratory

Atractyloside Potassium Salt (CAS 102130-43-8): A Senior Application Scientist's In-depth Technical Guide

This guide provides an in-depth technical overview of Atractyloside potassium salt (ATR), a potent biochemical tool for researchers, scientists, and drug development professionals. We will delve into its core chemical pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Atractyloside potassium salt (ATR), a potent biochemical tool for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, its well-defined mechanism of action as a mitochondrial toxin, and provide practical insights for its application in experimental settings.

Core Chemical Identity and Properties

Atractyloside potassium salt is a diterpenoid glycoside of natural origin, famously isolated from plants such as the Mediterranean thistle Atractylis gummifera and Xanthium sibiricum.[1][2][3] Its potent biological activity stems from its unique and complex chemical structure.

PropertyValueSource(s)
CAS Number 102130-43-8[1][3][4]
Molecular Formula C₃₀H₄₄K₂O₁₆S₂[3][5][6]
Molecular Weight 802.99 g/mol [1][6][7]
Appearance Pale brown solid[6]
Purity ≥95%[6]
Solubility and Preparation of Stock Solutions

Proper solubilization of ATR is critical for experimental reproducibility. Based on compiled data, the following solvents and concentrations are recommended. Note that for aqueous solutions, sonication or gentle heating may be required to achieve full dissolution.[8]

SolventConcentrationNotesSource(s)
Water~10-25 mg/mLClear, very faint yellow solution. Maximum solubility around 25 mg/mL at 40°C.[3][6]
PBS50 mg/mL (62.27 mM)Requires sonication.[8]
DMSO≥ 2.08 mg/mL (in 10% DMSO/Saline)Use fresh, anhydrous DMSO to avoid solubility reduction.[1][8]

Field-Proven Insight: When preparing aqueous stock solutions, it is advisable to start with a small volume of solvent and gradually add more while vortexing or sonicating. For in vivo studies, various formulations using DMSO, PEG300, Tween-80, and saline have been established to ensure bioavailability.[8] Always prepare fresh solutions for optimal activity, though stock solutions in anhydrous DMSO can be stored at -80°C for up to a year.[1]

Stability and Storage

For long-term storage and to maintain its biological activity, Atractyloside potassium salt powder should be stored at -20°C for up to three years.[1] Once in solution, storage conditions vary depending on the solvent. As a general guideline, store stock solutions at -80°C.

Mechanism of Action: A Specific Inhibitor of Mitochondrial ADP/ATP Translocase

The primary and most well-characterized mechanism of action of Atractyloside is its potent and specific inhibition of the mitochondrial Adenine Nucleotide Translocase (ANT).[2][3][8] The ANT is an integral inner mitochondrial membrane protein responsible for the vital exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix.

This blockade of ADP/ATP exchange effectively uncouples oxidative phosphorylation from ATP synthesis, leading to a rapid depletion of cellular ATP and subsequent cell death.[2][4][9] This makes ATR an invaluable tool for studying mitochondrial bioenergetics, apoptosis, and cellular metabolism.[2]

The structural similarity of ATR to ADP allows it to competitively bind to the ANT protein.[4] Specifically, the sulfate groups on ATR mimic the phosphate groups of ADP, while its hydrophobic core interacts with corresponding residues in the translocase.[4]

cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix cluster_Cytosol Cytosol ANT ADP/ATP Translocase (ANT) ATP_Cytosol ATP ANT->ATP_Cytosol Exits ATP_Synthase ATP Synthase ATP_Matrix ATP ATP_Synthase->ATP_Matrix Synthesis ADP_Cytosol ADP ADP_Cytosol->ANT Enters ATR Atractyloside ATR->ANT Blocks

Caption: Mechanism of Atractyloside (ATR) Inhibition.

Experimental Protocols and Considerations

The specific inhibitory action of ATR on the ANT makes it a valuable tool in various experimental setups.

In Vitro Studies: Induction of Apoptosis and Autophagy

In cell culture, ATR can be used to induce mitochondrial-dependent apoptosis and study cellular bioenergetics.

Example Protocol: Induction of Apoptosis in Cultured Cells

  • Cell Seeding: Plate cells at a desired density and allow them to adhere overnight.

  • Preparation of ATR Working Solution: Dilute the ATR stock solution in a complete cell culture medium to the desired final concentration (e.g., 2.5-7.5 µM).[8]

  • Treatment: Remove the existing medium from the cells and replace it with the ATR-containing medium.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).[8]

  • Analysis: Assess for markers of apoptosis, such as caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential.

Causality Behind Experimental Choices: The concentration of ATR and the incubation time are critical parameters that need to be optimized for each cell line. Lower concentrations may induce apoptosis, while higher concentrations can lead to rapid necrosis.[10] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific research question.

In Vivo Studies: Investigating Toxicity and Organ-Specific Effects

In animal models, ATR is used to study acute toxicity, particularly nephrotoxicity and hepatotoxicity.[8][9]

Example Protocol: Induction of Acute Kidney Injury in Rodents

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Preparation of Dosing Solution: Dissolve ATR powder in normal saline for intraperitoneal injection.[9]

  • Dosing: Administer ATR via intraperitoneal injection at a predetermined dose (e.g., LD50 for rats is 143 mg/kg).[4]

  • Monitoring: Monitor animals for clinical signs of toxicity.

  • Sample Collection: At the end of the study period, collect blood and tissues for biochemical and histological analysis.

Trustworthiness and Self-Validation: To ensure the validity of in vivo studies, it is crucial to include appropriate control groups (e.g., vehicle-treated animals). Additionally, monitoring physiological parameters such as body weight and food/water intake can provide valuable insights into the systemic toxicity of ATR.

cluster_InVitro In Vitro Workflow cluster_InVivo In Vivo Workflow A Cell Culture B ATR Treatment A->B C Incubation B->C D Apoptosis/Autophagy Assays C->D E Animal Model F ATR Administration E->F G Monitoring F->G H Tissue/Blood Analysis G->H

Caption: General experimental workflows for Atractyloside.

Safety and Handling

Atractyloside potassium salt is a highly toxic compound and must be handled with extreme caution.[7][11][12]

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[5][7][12][13]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and eye protection.[13][14]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder.[14]

  • First Aid:

    • Skin Contact: Immediately wash with soap and plenty of water.[11]

    • Eye Contact: Flush with plenty of water for at least 15 minutes.[11]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11]

Conclusion

Atractyloside potassium salt is a powerful and specific inhibitor of the mitochondrial ADP/ATP translocase. Its well-defined mechanism of action makes it an indispensable tool for researchers investigating mitochondrial function, cellular bioenergetics, and programmed cell death. A thorough understanding of its chemical properties, coupled with strict adherence to safety protocols, is paramount for its effective and safe use in a research setting.

References

  • Atractyloside | C30H44K2O16S2 | CID 442004 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Atractyloside – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved February 9, 2026, from [Link]

  • Atractyloside - Wikipedia. (n.d.). Wikipedia. Retrieved February 9, 2026, from [Link]

  • atractyloside potassium salt | C30H44K2O16S2 | CID 3032667 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • The biochemistry and toxicity of atractyloside: a review - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Atractyloside Potassium salt - CD Biosynsis. (n.d.). CD Biosynsis. Retrieved February 9, 2026, from [Link]

Sources

Foundational

Targeting the c-State: A Technical Guide to Atractyloside Potassium Salt in Mitochondrial Permeability Transition

Executive Summary Atractyloside (ATR), specifically in its stable potassium salt form, is a high-precision pharmacological tool used to interrogate the Adenine Nucleotide Translocator (ANT). Unlike general mitochondrial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Atractyloside (ATR), specifically in its stable potassium salt form, is a high-precision pharmacological tool used to interrogate the Adenine Nucleotide Translocator (ANT). Unlike general mitochondrial toxins, ATR operates through a conformation-specific mechanism, locking ANT in the cytosolic-facing (c-state) conformation. This structural locking sensitizes the Mitochondrial Permeability Transition Pore (mPTP) to calcium, facilitating pore opening. This guide provides a rigorous technical framework for utilizing Atractyloside potassium salt to model mitochondrial dysfunction, distinguishing its effects from the m-state stabilizer Bongkrekic acid (BKA), and establishing robust assays for Calcium Retention Capacity (CRC) and mitochondrial swelling.

Part 1: Mechanistic Architecture

The ANT Conformation Hypothesis

The efficacy of Atractyloside as a pro-apoptotic agent hinges on its ability to modulate the conformational landscape of the ANT.[1] The ANT cycles between two states to transport ADP/ATP:

  • c-state (Cytosolic-facing): The nucleotide binding site faces the intermembrane space.[2]

  • m-state (Matrix-facing): The nucleotide binding site faces the mitochondrial matrix.

The Atractyloside Effect: ATR binds with high affinity (


 nM) to the ANT exclusively when it is in the c-state . By competitively inhibiting ADP binding and locking the transporter in this conformation, ATR prevents the reorientation of ANT to the m-state. Current models suggest that the c-state of ANT is structurally coupled to the mPTP complex (involving Cyclophilin D and potentially the 

-ATP synthase), thereby lowering the threshold for calcium-induced pore opening.

In direct contrast, Bongkrekic Acid (BKA) permeates the inner membrane and binds ANT on the matrix side, locking it in the m-state .[1][2] This conformation inhibits mPTP opening, making the ATR/BKA pair a binary switch for controlling mitochondrial permeability.

Visualization: The c-State Signaling Axis

G cluster_membrane Inner Mitochondrial Membrane (IMM) ATR Atractyloside (K+ Salt) ANT_C ANT (c-state) Cytosolic Facing ATR->ANT_C Locks Conformation ANT_M ANT (m-state) Matrix Facing ANT_C->ANT_M Blocked by ATR MPTP_Closed mPTP Complex (Closed) ANT_C->MPTP_Closed Sensitization Ca Matrix Ca2+ Ca->MPTP_Closed Sensitization CypD Cyclophilin D (Regulatory) CypD->MPTP_Closed Sensitization MPTP_Open mPTP Complex (OPEN) MPTP_Closed->MPTP_Open Threshold Reached Swelling Osmotic Swelling (OD540 Decrease) MPTP_Open->Swelling Solute Influx CytC Cytochrome c Release Swelling->CytC OMM Rupture

Figure 1: Mechanism of Action. Atractyloside locks ANT in the c-state, synergizing with Calcium and Cyclophilin D to force the mPTP open, leading to organelle swelling and pro-apoptotic factor release.

Part 2: Material Handling & Stability

The potassium salt form of Atractyloside (


) is preferred over the free acid due to its superior aqueous solubility. However, improper handling can lead to desulfation or hydrolysis, rendering the compound inactive.
ParameterSpecificationCritical Note
Solubility ~20 mg/mL in

Dissolve in ultrapure water; do not use DMSO if avoidable as it can affect membrane fluidity.
Storage (Solid) -20°C, DesiccatedHighly hygroscopic. Warm to RT before opening vial.
Storage (Solution) -20°C (1 month max)Avoid freeze-thaw cycles. Aliquot immediately upon reconstitution.
Working Conc. 10 - 100 µM

is nM range, but µM levels ensure saturation in dense mitochondrial suspensions.
Toxicity LD50 (IV, Rat) ~143 mg/kgExtreme Care Required. Blocks oxidative phosphorylation. Handle in fume hood.

Part 3: Experimental Protocols

Protocol A: Mitochondrial Swelling Assay (Absorbance)

This assay measures the physical expansion of the mitochondrial matrix caused by water influx following mPTP opening.

Reagents:

  • Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, 20 µM EGTA (to chelate background Ca2+), pH 7.2. Note: Include 5 mM Succinate + 2 µM Rotenone for energized conditions.

  • Atractyloside Stock: 5 mM in

    
    .
    
  • Calcium Challenge: 10 mM

    
     stock.
    

Workflow:

  • Preparation: Resuspend isolated mitochondria (0.5 mg protein/mL) in Assay Buffer.

  • Baseline: Monitor Absorbance at 540 nm (A540) for 1-2 minutes to ensure stability.

  • Induction: Add Atractyloside (Final conc: 20 µM). Incubate for 2 minutes.

    • Control: Add Vehicle (Water) or BKA (10 µM) to a separate cuvette.

  • Trigger: Add

    
     bolus (typically 20-50 µM final, titrate based on mitochondrial quality).
    
  • Measurement: Monitor A540 for 10-15 minutes.

    • Result: A rapid decrease in A540 indicates swelling (light scattering decreases as mitochondria enlarge).

Protocol B: Calcium Retention Capacity (CRC) Assay

This fluorometric assay is more sensitive than swelling, quantifying the exact amount of calcium mitochondria can buffer before the pore opens.

Reagents:

  • CRC Buffer: 125 mM KCl, 20 mM HEPES, 2 mM

    
    , 1 mM 
    
    
    
    , 5 mM Succinate, pH 7.2.
  • Indicator: Calcium Green-5N (1 µM final) or Oregon Green 488 BAPTA-6F. Low affinity dyes are required.

Workflow:

  • Setup: In a fluorometer cuvette or 96-well plate, add mitochondria (0.5 mg/mL) to CRC Buffer containing the dye.

  • Pre-treatment: Add Atractyloside (10-50 µM) or Vehicle. Incubate 2 min.

  • Pulsing: Inject

    
     pulses (e.g., 10 µM every 2 minutes).
    
  • Detection: Excitation 506 nm / Emission 532 nm.[3]

    • Observation: Fluorescence spikes upon injection and decays as mitochondria uptake Ca2+.

    • Endpoint: When fluorescence spikes and fails to return to baseline (or rises sharply), the mPTP has opened, releasing stored calcium.

Visualization: Experimental Workflow

Workflow cluster_assays Detection Method Iso Isolated Mitochondria (0.5 mg/mL) Buf Resuspension (Sucrose/HEPES/Succinate) Iso->Buf Add_ATR Add Atractyloside (10-50 µM) Buf->Add_ATR Inc Incubation (2-5 min, RT) Add_ATR->Inc Swell Swelling Assay Add Ca2+ Bolus Measure OD540 Inc->Swell Path A CRC CRC Assay Add Ca2+ Pulses Measure Fluorescence Inc->CRC Path B Result Data Analysis Rate of OD Drop or Max Ca2+ Load Swell->Result CRC->Result

Figure 2: Experimental Workflow for Swelling and CRC Assays. Path A utilizes light scattering (OD540) to detect volume changes. Path B utilizes a fluorescent calcium indicator to measure buffering capacity.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Data[1][2][3][4][5][6][7][8]
  • Swelling Assay:

    • ATR-Treated: Should show a steeper slope and earlier onset of OD540 decrease compared to control.

    • BKA Control: Should show minimal to no decrease in OD540, confirming that the observed swelling in the control/ATR groups is ANT-dependent.

  • CRC Assay:

    • ATR-Treated: The number of Ca2+ pulses tolerated before the fluorescence "crash" (release) will be significantly lower than vehicle.

    • Calculation:

      
      
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Swelling (Control) Mitochondria uncoupled or damagedCheck RCR (Respiratory Control Ratio). Ensure isolation was gentle.
ATR Ineffective Salt degradation / HydrolysisUse fresh stock. Ensure pH of buffer is not > 7.4 (ATR binding is pH sensitive).
High Background Swelling High ambient Ca2+Add 10-20 µM EGTA to the baseline buffer (titrate carefully).
Precipitation ATR interaction with Mg2+Unlikely at standard conc., but ensure ATR is fully dissolved in water before adding to Mg-containing buffer.

References

  • Hagen, T., et al. (2003). Permeability transition in rat liver mitochondria is modulated by the ATP-Mg/Pi carrier.[2] American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(2), G274-G281. [2]

  • Zamzami, N., et al. (2000).[4] Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria. Methods in Enzymology, 322, 208-213.[4]

  • Halestrap, A. P., & Brenner, C. (2003). The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and cell death.[5] Current Medicinal Chemistry, 10(16), 1507-1525.

  • Sigma-Aldrich. (n.d.).[6] Product Information: Atractyloside Potassium Salt (A6882).[4] Merck / Sigma-Aldrich Technical Data.

  • Giorgio, V., et al. (2018).[7] The mitochondrial permeability transition pore: an evolving concept. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1859(4), 254-263.

Sources

Exploratory

An In-Depth Technical Guide to the Differential Binding of Atractyloside and Carboxyatractyloside to the Mitochondrial ADP/ATP Carrier

Abstract The mitochondrial ADP/ATP carrier (AAC), a pivotal component of cellular bioenergetics, is responsible for the vital exchange of cytosolic ADP for mitochondrial ATP. Its function is potently inhibited by two rel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The mitochondrial ADP/ATP carrier (AAC), a pivotal component of cellular bioenergetics, is responsible for the vital exchange of cytosolic ADP for mitochondrial ATP. Its function is potently inhibited by two related natural toxins, Atractyloside (ATR) and Carboxyatractyloside (CATR), which are invaluable tools for studying mitochondrial physiology and pathology. Although both inhibitors target the same binding pocket, they exhibit significant differences in affinity and binding kinetics. This technical guide provides an in-depth analysis of the structural and molecular basis for these differences. We will explore the specific interactions within the AAC binding site, detail the critical role of an additional carboxyl group in CATR that confers its higher affinity, and present a validated experimental protocol for researchers to quantitatively assess these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular pharmacology of the mitochondrial ADP/ATP carrier.

Introduction: The Mitochondrial ADP/ATP Carrier (AAC) as a Critical Drug Target

The ADP/ATP carrier (AAC), also known as the adenine nucleotide translocator (ANT), is a member of the mitochondrial carrier family (SLC25) embedded in the inner mitochondrial membrane.[1][2] Its primary function is to facilitate the one-for-one exchange of ADP synthesized in the cytosol for ATP produced within the mitochondrial matrix via oxidative phosphorylation.[3] This transport is fundamental for supplying the cell with the vast majority of its chemical energy.[2][3]

The AAC operates via a conformational change mechanism, alternating between two principal states: the cytoplasmic-open state (c-state), which binds ADP from the intermembrane space, and the matrix-open state (m-state), which releases ADP into the matrix and binds ATP.[4][5] The transition between these states is the physical basis of nucleotide transport.

The lethal toxins Atractyloside (ATR) and its close analog Carboxyatractyloside (CATR), derived from the Mediterranean thistle Atractylis gummifera, are highly specific and potent inhibitors of the AAC.[2][3] By binding tightly to the carrier, they lock it in the c-state, thereby halting the ADP/ATP exchange and leading to cellular energy depletion and death.[1][3] This potent inhibitory action makes them indispensable chemical probes for investigating the carrier's mechanism and has spurred interest in the AAC as a potential therapeutic target.

Molecular Distinction: Atractyloside vs. Carboxyatractyloside

ATR and CATR are complex diterpene glycosides.[6] Their overall structures are remarkably similar, consisting of a bulky, hydrophobic atractyligenin core linked to a glucose moiety bearing two sulfate groups.[1] This structure mimics the ADP molecule, with the negatively charged sulfates corresponding to the phosphate groups and the hydrophobic core corresponding to the adenine base.[1]

The crucial difference between the two molecules lies in a single functional group on the atractyligenin core. Carboxyatractyloside possesses two carboxyl groups, whereas Atractyloside has only one. [7][8] This seemingly minor distinction is the primary determinant of their profoundly different binding affinities.

The Common Binding Pocket: A Shared Site of Action

High-resolution crystal structures of the bovine and yeast AAC in complex with CATR have revealed the precise location of the inhibitor binding site.[3][9][10] Both ATR and CATR bind within a deep, cone-shaped depression in the central cavity of the carrier, accessible from the cytoplasmic side.[3][9] This binding site is the same one occupied by the natural substrate, ADP.[3]

Binding of either inhibitor stabilizes the c-state conformation, effectively trapping the carrier and preventing the conformational changes necessary for transport.[3] The binding pocket is lined with a network of positively charged amino acid residues, primarily arginine, which play a critical role in coordinating the negatively charged portions of the inhibitors and substrates.

Differential Molecular Interactions: The Basis for Affinity Differences

While both inhibitors occupy the same pocket, the specifics of their molecular interactions explain the significantly higher potency of CATR.

Carboxyatractyloside (CATR) Binding: A High-Affinity Interaction

CATR is an exceptionally potent inhibitor, with its effects being nearly irreversible and non-competitive with ADP.[1][6] Its high affinity is attributed to an extensive network of electrostatic interactions. The two carboxyl groups and two sulfate groups of CATR form multiple salt bridges and hydrogen bonds with a constellation of positively charged lysine and arginine residues within the binding cavity.[4][8]

The additional carboxyl group in CATR is pivotal; it forms a critical salt bridge with a key arginine residue, adding a crucial anchor point that significantly strengthens the overall interaction.[8] This extensive network effectively "clamps" the inhibitor into the binding site, resulting in a very slow dissociation rate and quasi-irreversible inhibition.[7]

Atractyloside (ATR) Binding: A Weaker, Competitive Interaction

Atractyloside, lacking the second carboxyl group, forms a less extensive network of electrostatic interactions.[1] While it still engages with key residues via its single carboxyl group and two sulfate groups, the absence of the additional salt bridge results in a significantly weaker binding affinity.[11] Consequently, ATR acts as a competitive inhibitor, and its effects can be overcome by high concentrations of ADP.[1]

Data Summary: Comparison of Inhibitor Properties
PropertyAtractyloside (ATR)Carboxyatractyloside (CATR)Reference(s)
Binding Affinity (Kd) ~0.45 µM (450 nM)~10-20 nM[11]
Inhibition Type Competitive (vs. ADP)Non-competitive / Quasi-irreversible[1][6]
Key Structural Feature Single Carboxyl GroupTwo Carboxyl Groups[7][8]
Primary Interaction Electrostatic (Salt Bridges)Enhanced Electrostatic Interactions[1][8]

Experimental Workflow: Probing the Inhibitor-Carrier Interaction

To quantitatively assess the binding affinity of novel compounds or to compare the potency of known inhibitors like ATR and CATR, a competitive radioligand binding assay is the gold standard.

Protocol: Competitive Radioligand Binding Assay for the AAC

Objective: To determine the binding affinity (inhibitory constant, Kᵢ) of an unlabeled test compound by measuring its ability to displace a high-affinity radiolabeled ligand (e.g., [³⁵S]CATR or [³H]ATR) from the AAC.

Principle: This assay relies on the principle of competition. A fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled competitor compound are incubated with a source of the AAC (e.g., isolated mitochondria or purified protein). The amount of radioligand bound is measured at equilibrium. A potent competitor will displace the radioligand at low concentrations, resulting in a lower measured radioactive signal. The concentration of the competitor that displaces 50% of the bound radioligand is the IC₅₀, which can then be converted to the Kᵢ.

Materials:

  • Biological Material: Isolated mitochondria or purified AAC reconstituted into liposomes.

  • Radioligand: High specific activity [³⁵S]Carboxyatractyloside or [³H]Atractyloside.[11][12]

  • Test Compounds: Unlabeled ATR, CATR, or other experimental inhibitors.

  • Buffers:

    • Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.4).

    • Wash Buffer (ice-cold Binding Buffer).

  • Equipment:

    • Microcentrifuge or Filtration apparatus (e.g., Brandel or Millipore cell harvester).[12][13]

    • Glass fiber filters (e.g., GF/C or GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

    • Scintillation vials and scintillation cocktail.

    • Liquid Scintillation Counter.

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor compounds in Binding Buffer. The final concentrations should span a wide range (e.g., from 10⁻¹² M to 10⁻⁵ M) to generate a complete competition curve.

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following in order:

    • Binding Buffer.

    • A fixed concentration of radioligand (typically at or below its Kᴅ value, e.g., 10-20 nM for [³⁵S]CATR).[11][12]

    • Varying concentrations of the unlabeled competitor compound.

    • Add the mitochondrial preparation (e.g., 50-100 µg of protein) to initiate the binding reaction.

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and mitochondria (no competitor).

    • Non-specific Binding (NSB): Contains buffer, radioligand, mitochondria, and a saturating concentration of an unlabeled potent inhibitor (e.g., 10 µM unlabeled CATR) to block all specific binding sites.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Separation of Bound and Free Ligand: Rapidly terminate the reaction by separating the mitochondria (with bound ligand) from the buffer containing the free ligand. This is typically done by:

    • Filtration: Rapidly vacuum filter the reaction mixture through the glass fiber filters, followed by several quick washes with ice-cold Wash Buffer to remove unbound radioligand.[13]

    • Centrifugation: Pellet the mitochondria by centrifugation (e.g., 16,000 x g for 5 minutes at 4°C). Carefully aspirate the supernatant and wash the pellet with ice-cold Wash Buffer.

  • Quantification:

    • For filtration, place the filters into scintillation vials.

    • For centrifugation, resuspend the pellet and transfer to scintillation vials.

    • Add scintillation cocktail to each vial and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the specific binding data as a percentage of the maximum specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Self-Validating System & Controls: The integrity of this protocol is maintained by the mandatory inclusion of total and non-specific binding controls. The NSB control validates that the measured signal is due to specific interaction with the AAC. Saturation binding experiments (using increasing concentrations of radioligand) should be performed initially to determine the Kᴅ and Bmax (receptor density) for the radioligand, which are essential parameters for the Cheng-Prusoff equation.

Visualization of Interactions and Workflows

Diagrams of Inhibitor Binding

Caption: High-affinity binding of CATR to the AAC, stabilized by multiple salt bridges.

Caption: Lower-affinity binding of ATR to the AAC, with fewer electrostatic interactions.

Experimental Workflow Diagram

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_quant Quantification & Analysis prep1 Isolate Mitochondria or Purify AAC prep2 Prepare Serial Dilutions of Competitor setup Combine Mitochondria, Radioligand & Competitor prep2->setup incubate Incubate to Reach Equilibrium setup->incubate separate Separate Bound/Free Ligand (Filtration or Centrifugation) incubate->separate wash Wash with Ice-Cold Buffer separate->wash count Measure Radioactivity (Liquid Scintillation) wash->count analyze Calculate IC₅₀ and Kᵢ Values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The difference in binding affinity between Atractyloside and Carboxyatractyloside is a classic example of how subtle changes in molecular structure can lead to dramatic effects on pharmacological activity. The additional carboxyl group of CATR provides a key electrostatic interaction that locks the inhibitor into the AAC binding site, resulting in its significantly higher potency and quasi-irreversible nature.

Understanding these detailed molecular interactions is not merely academic. It provides a blueprint for the rational design of novel AAC inhibitors. By targeting the highly conserved, positively charged binding pocket, it may be possible to develop new therapeutic agents that modulate mitochondrial function for the treatment of diseases ranging from metabolic disorders to cancer. The experimental protocols outlined herein provide a robust framework for the evaluation of such next-generation compounds.

References

  • Atractyloside - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • Chen, L., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology, 11, 578888. Available from: [Link]

  • Ruprecht, J. J., & Kunji, E. R. S. (2020). Structures of mitochondrial ADP/ATP carriers inhibited by specific inhibitors. ResearchGate. Available from: [Link]

  • Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. Nature, 426(6962), 39-44. Available from: [Link]

  • Atractyloside – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 5, 2026, from [Link]

  • Chen, L., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology, 11. Available from: [Link]

  • Carboxyatractyloside - Wikipedia. (n.d.). Retrieved February 5, 2026, from [Link]

  • Vignais, P. V., et al. (1976). Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 440(3), 688-696. Available from: [Link]

  • Skibińska, M., et al. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Journal of Toxicology, 2023. Available from: [Link]

  • Pebay-Peyroula, E., et al. (2003). Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside. PubMed. Available from: [Link]

  • King, M. S., et al. (2022). Substrate binding in the mitochondrial ADP/ATP carrier is a step-wise process guiding the structural changes in the transport cycle. The FEBS Journal, 289(12), 3436-3454. Available from: [Link]

  • Skibińska, M., et al. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. PubMed Central. Available from: [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 5, 2026, from [Link]

  • The role of arginine residues in substrate binding and catalysis by deacetoxycephalosporin C synthase. (1998). PubMed. Available from: [Link]

  • Importance of aspartic acid side chain carboxylate-arginine interaction in substrate selection of arginine 2,3-aminomutase BlsG. (2021). PubMed Central. Available from: [Link]

  • The transport mechanism of the mitochondrial ADP/ATP carrier. (n.d.). CORE. Retrieved February 5, 2026, from [Link]

  • Chemical modification of arginine residues in alpha-bungarotoxin. (1992). PubMed. Available from: [Link]

  • Structure of yeast mitochondrial ADP/ATP carrier isoform 3 inhibited by carboxyatractyloside (P21 crystal form). (n.d.). Protein Data Bank Japan. Retrieved February 5, 2026, from [Link]

  • Characterization of drug-induced human mitochondrial ADP/ATP carrier inhibition. (2022). PubMed Central. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to Atractyloside Potassium Salt: Molecular and Structural Analysis

Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of atractyloside potassium salt, a potent diterpenoid glycoside known for its specific and powerful inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of atractyloside potassium salt, a potent diterpenoid glycoside known for its specific and powerful inhibition of mitochondrial function. Sourced from plants such as Atractylis gummifera, this molecule serves as a critical tool for researchers in mitochondrial biology, toxicology, and drug development.[1][2] This document delineates its fundamental physicochemical properties, details the multi-faceted analytical workflows required for its structural elucidation, and explores the mechanistic basis of its biological activity. By integrating established protocols with expert insights, this guide is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively study and utilize this complex natural product.

Core Physicochemical and Structural Characteristics

Atractyloside (ATR) is a hydrophilic glycoside that is naturally present in several plant species, including those of the daisy family.[2] Its structure is characterized by a hydrophobic diterpene core, known as atractyligenin, which is linked to a heavily modified glucose molecule through a β1-glycosidic bond.[2] The molecule's potent biological activity is largely attributed to its unique combination of a bulky, nonpolar region and a highly charged, polar sugar moiety. Under physiological pH, the two sulfate groups and the carboxyl group are deprotonated, rendering the molecule triply negatively charged.[2]

The potassium salt form is frequently used in research due to its stability and solubility in aqueous solutions.[1]

Table 1: Key Physicochemical Properties of Atractyloside Potassium Salt

PropertyValueSource(s)
Molecular Formula C₃₀H₄₄K₂O₁₆S₂[1][3][4]
Molecular Weight 802.99 g/mol (also cited as 803.0 g/mol )[1][3][5][6]
Monoisotopic Mass 802.1344906 Da[4]
CAS Number 102130-43-8 (for dipotassium salt)[1][3]
Appearance White to off-white solid[7]
Solubility Soluble in water (approx. 20 mg/mL)[1][3]
Chemical Class Diterpenoid Glycoside[2][8]
SMILES String CC(C)CC(=O)O[C@@H]1C)C(=C)[C@@H]5O)C(=O)O)CO)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+][4]

The Analytical Workflow for Structural Characterization

Elucidating the structure of a complex natural product like atractyloside potassium salt requires an integrated analytical approach. No single technique can provide all the necessary information; instead, a combination of chromatographic separation and spectroscopic analysis is essential.

G cluster_0 Phase 1: Isolation & Purification cluster_1 Phase 2: Purity & Identity Confirmation cluster_2 Phase 3: Definitive Structure Elucidation A Plant Material (e.g., Xanthium strumarium) B Solvent Extraction A->B C Preparative HPLC B->C D Analytical HPLC (Purity ≥98%) C->D E LC-MS/MS Analysis C->E H NMR Spectroscopy C->H F High-Resolution Mass (Molecular Formula Confirmation) E->F G Tandem MS (MS/MS) (Fragmentation Pattern) E->G K Final Structure Confirmation F->K G->K I 1D NMR (¹H, ¹³C) (Functional Groups, Atom Count) H->I J 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity, Stereochemistry) H->J I->K J->K

Caption: Workflow for the isolation and structural elucidation of atractyloside.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone for both purifying atractyloside from crude plant extracts and for verifying its purity post-isolation. A reverse-phase C18 column is typically effective, as it separates compounds based on hydrophobicity. The highly polar glycoside portion of atractyloside ensures it elutes relatively early, while the diterpene core provides sufficient retention for good separation from other plant metabolites.

Protocol: Purity Analysis by Reverse-Phase HPLC

  • System Preparation: Use an HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid (for protonation and better peak shape).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 20-30 minutes. This gradient effectively separates polar and nonpolar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at ~210 nm.

  • Sample Preparation: Dissolve a small amount of the purified solid in the initial mobile phase composition.

  • Injection & Analysis: Inject 10 µL and integrate the peak area. Purity is determined by the relative area of the main peak. High-purity samples should be ≥98%.[3][7]

Molecular Weight and Formula: Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is indispensable for confirming the molecular weight and elemental composition. For a molecule like atractyloside with two sulfate groups, heated electrospray ionization (HESI) in negative mode is the method of choice.[2] The sulfate groups readily lose a proton to form negative ions, making detection highly sensitive. High-resolution mass spectrometry (HRMS), often performed on an Orbitrap or TOF instrument, can measure the mass with enough accuracy (typically <5 ppm) to definitively confirm the molecular formula.[2]

Protocol: LC-HRMS Analysis

  • System: Couple a UPLC/HPLC system to a high-resolution mass spectrometer (e.g., Quadrupole-Orbitrap).

  • Ionization Source: Heated Electrospray Ionization (HESI), negative ion mode.

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a 50:50 water:acetonitrile mixture.

  • Mass Analysis:

    • Perform a full scan from m/z 150-1200 to detect the parent ion.

    • The expected ion for the dipotassium salt is the [M-2K+H]⁻ ion or related adducts. The free acid form [M-H]⁻ would also be observed.

    • Compare the measured accurate mass to the theoretical mass calculated for C₃₀H₄₄O₁₆S₂ to confirm the elemental composition.

  • Tandem MS (MS/MS): Isolate the parent ion and subject it to collision-induced dissociation (CID). The resulting fragmentation pattern (e.g., loss of the isovaleryl group, sulfate groups, or cleavage of the glycosidic bond) provides crucial puzzle pieces for confirming the structure.

Definitive Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While MS provides the formula, NMR spectroscopy reveals the atom-by-atom connectivity and stereochemistry. Structures of complex natural products are often unambiguously elucidated using a suite of 1D and 2D NMR experiments.[9] Deuterated solvents like D₂O or DMSO-d₆ are used, depending on solubility.

Protocol: NMR Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of high-purity atractyloside potassium salt in ~0.6 mL of a suitable deuterated solvent.

  • 1D NMR Experiments:

    • ¹H NMR: Reveals all proton environments, their integrations (number of protons), and splitting patterns (neighboring protons).

    • ¹³C NMR: Shows all unique carbon environments.

  • 2D NMR Experiments (Self-Validating System):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). This helps trace out spin systems within the diterpene rings and the sugar.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is a powerful tool for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting the different structural fragments, such as linking the sugar to the atractyligenin core and identifying the positions of the sulfate and isovaleryl groups.

  • Data Interpretation: By systematically assembling the data from all experiments, the complete structure, including the relative stereochemistry, can be determined and validated by comparing it to published data.[9]

Biological Activity and Mechanism of Action

The toxicological and pharmacological relevance of atractyloside stems from its highly specific interaction with a key protein in cellular energy metabolism.

Primary Target: Adenine Nucleotide Translocase (ANT)

Atractyloside is a powerful and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier.[6][10][11] The ANT is an integral protein of the inner mitochondrial membrane responsible for the crucial exchange of ADP from the cytosol for ATP produced in the mitochondrial matrix.[1] This process is essential to supply the cell with energy from oxidative phosphorylation.

Mechanism of Inhibition: Molecular Mimicry

The inhibitory action of atractyloside is a classic example of molecular mimicry. Its structure and charge distribution closely resemble that of ADP.[2]

  • The two negatively charged sulfate groups on the glucose moiety mimic the phosphate groups of ADP.

  • The glucose ring corresponds to the ribose of ADP.

  • The large, hydrophobic atractyligenin core corresponds to the hydrophobic adenine base of ADP.[2]

By binding competitively to the translocase, atractyloside physically blocks the binding site for ADP, effectively halting the transport cycle.[2] This leads to a rapid depletion of cytosolic ATP and an accumulation of ADP, starving the cell of energy.[2][8]

Downstream Signaling Consequences: The ANT-AMPK-mTOR Pathway

The inhibition of ANT has profound effects on cellular signaling. The resulting increase in the cellular AMP/ATP ratio is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), a key promoter of cell growth and proliferation. Inhibition of mTORC1 is a primary signal for the induction of autophagy, a cellular recycling process. This pathway has been implicated in the anti-cancer and anti-liver steatosis effects observed with atractyloside.[6][12]

G ATR Atractyloside Potassium Salt ANT Mitochondrial ANT (ADP/ATP Translocase) ATR->ANT Binds & Inhibits Exchange ADP/ATP Exchange ATR->Exchange Blocks ANT->Exchange Facilitates ATP Cytosolic ATP Levels Decrease Exchange->ATP Leads to AMP_Ratio AMP:ATP Ratio Increases ATP->AMP_Ratio Causes AMPK AMPK Activation AMP_Ratio->AMPK Triggers mTOR mTORC1 Inhibition AMPK->mTOR Phosphorylates & Inhibits Autophagy Autophagy Induction mTOR->Autophagy Relieves Inhibition of

Caption: Atractyloside's mechanism of action via the ANT-AMPK-mTORC1 pathway.

Conclusion

Atractyloside potassium salt is more than just a plant toxin; it is a precision tool for dissecting the intricate machinery of cellular bioenergetics. Its well-defined molecular structure, characterized by a unique combination of a diterpene core and a sulfated glucose moiety, underpins its specific and potent inhibition of the mitochondrial ADP/ATP translocase. A rigorous analytical workflow combining chromatography and advanced spectroscopy is essential for its identification and characterization. Understanding its mechanism of action not only explains its toxicity but also opens avenues for its use in studying fundamental cellular processes like autophagy and metabolic signaling, making it a compound of enduring interest for researchers in both basic and applied sciences.

References

  • Hycultec GmbH. Atractyloside (potassium salt) - HY-N1462. [Link]

  • Wikipedia. Atractyloside. [Link]

  • PubChem, National Institutes of Health. Atractyloside | C30H44K2O16S2 | CID 442004. [Link]

  • ResearchGate. Chemical structures of atractyloside (ATR) and carboxyatractyloside (CATR). [Link]

  • PubMed Central, National Institutes of Health. Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. [Link]

  • Taylor & Francis. Atractyloside – Knowledge and References. [Link]

Sources

Exploratory

Technical Guide: Biological Effects of Atractyloside Potassium Salt on Oxidative Phosphorylation

The following technical guide details the biological effects of Atractyloside potassium salt on oxidative phosphorylation, designed for researchers and drug development professionals. Executive Summary Atractyloside (ATR...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological effects of Atractyloside potassium salt on oxidative phosphorylation, designed for researchers and drug development professionals.

Executive Summary

Atractyloside (ATR) potassium salt is a high-affinity, specific inhibitor of the Adenine Nucleotide Translocator (ANT).[1] By competitively binding to the cytosolic face of ANT, ATR arrests the stoichiometric exchange of cytosolic ADP for matrix ATP. This blockade has two critical downstream consequences: the immediate cessation of oxidative phosphorylation (OXPHOS) due to substrate deprivation (ADP), and the potential induction of the mitochondrial permeability transition pore (mPTP), leading to organelle swelling and apoptotic signaling.

This guide provides a mechanistic deep-dive, validated experimental protocols, and data interpretation frameworks for using ATR as a probe for mitochondrial function and cell death pathways.[1]

Mechanistic Foundation: The ANT "Lock"

To understand the efficacy of ATR, one must understand the structural dynamics of the ANT carrier. ANT operates via a "ping-pong" mechanism, alternating between two conformational states:[1]

  • c-state (Cytosolic-facing): The binding site is open to the intermembrane space (IMS).

  • m-state (Matrix-facing): The binding site is open to the mitochondrial matrix.[1]

Conformational Arrest

Unlike Bongkrekic Acid (BKA), which permeates the membrane to lock ANT in the m-state , Atractyloside is membrane-impermeable and binds exclusively to the c-state .[1]

  • ATR Action: It mimics the structure of ADP but contains a hydrophobic atractyligenin moiety and sulfate groups.[2] It binds to the c-state with high affinity (

    
     nM in de-energized mitochondria), preventing the conformational shift required to translocate ADP into the matrix.
    
  • Result: The matrix becomes depleted of ADP. Since ATP synthase (

    
    -ATPase) requires ADP as a substrate to phosphorylate, ATP synthesis halts immediately.[1]
    
Visualization of ANT Inhibition

The following diagram illustrates the opposing locking mechanisms of ATR and BKA, a critical control in mitochondrial pharmacology.

ANT_Mechanism ANT_C ANT (c-state) Cytosolic Facing ANT_M ANT (m-state) Matrix Facing ANT_C->ANT_M ADP Translocation ADP_Matrix ADP (Matrix) ANT_M->ADP_Matrix Releases ADP_Cyto ADP (Cytosolic) ADP_Cyto->ANT_C Binds ATR Atractyloside (ATR) Inhibitor ATR->ANT_C Locks in c-state (Competitive) BKA Bongkrekic Acid (BKA) Control Inhibitor BKA->ANT_M Locks in m-state (Non-competitive)

Figure 1: Mechanism of ANT inhibition. ATR arrests the transporter in the c-state, preventing ADP entry. BKA locks the m-state, preventing ATP exit.

Biological Effects on Oxidative Phosphorylation

The impact of ATR is best observed through high-resolution respirometry (oxygraphy).[1]

Respiratory States[1][3]
  • State 3 Respiration (Active): When mitochondria are supplied with substrates (e.g., Succinate/Glutamate) and ADP, respiration is maximal.[1] ATR completely inhibits State 3 respiration by cutting off the ADP supply to ATP synthase.

  • State 4 Respiration (Resting): When ADP is depleted, respiration slows to a baseline rate (proton leak).[1] ATR generally has no immediate effect on State 4 respiration unless mPTP opening occurs, which would stimulate respiration (uncoupling) before causing failure.[1][3]

The mPTP Connection

Beyond simple inhibition, ATR is a potent pro-apoptotic agent . By locking ANT in the c-state, it sensitizes the Mitochondrial Permeability Transition Pore (mPTP) to calcium (


).[1]
  • Mechanism: The c-state of ANT is believed to be a structural component or a regulator of the mPTP complex.

  • Outcome: mPTP opening leads to a collapse of the mitochondrial membrane potential (

    
    ), influx of water (swelling), rupture of the outer membrane, and release of Cytochrome c.
    

Experimental Protocols

These protocols are designed for isolated rat liver or heart mitochondria but can be adapted for permeabilized cells.[1]

Protocol A: Measuring Respiratory Inhibition (Oxygraphy)

Objective: Quantify the sensitivity of ANT to ATR by measuring the inhibition of State 3 respiration.

Reagents:

  • Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM

    
    , 1 mM 
    
    
    
    , 0.2 mM EGTA, pH 7.2.[1]
  • Substrates: Glutamate/Malate (5 mM/2.5 mM) or Succinate (5 mM) + Rotenone.[1]

  • ATR Stock: 5 mM Atractyloside Potassium Salt in

    
    .
    

Workflow:

  • Equilibration: Add 2 mL buffer and mitochondria (0.5 mg protein/mL) to the oxygraph chamber.

  • Basal Rate: Add substrates. Record State 2 respiration.[1]

  • State 3 Induction: Add ADP (200–500

    
    M).[1] Observe rapid oxygen consumption.[1]
    
  • Inhibition: Once State 3 is stable (approx. 1-2 mins), titrate ATR (1–20

    
    M).
    
  • Validation: Calculate the Inhibition Ratio :

    
    .
    
Protocol B: Mitochondrial Swelling Assay (mPTP)

Objective: Assess the ability of ATR to induce mPTP opening.[3][4]

Method:

  • Monitor absorbance at 540 nm (light scattering). Swelling decreases absorbance.[1]

  • Control: Cyclosporin A (CsA), an mPTP inhibitor, should prevent ATR-induced swelling.[1]

Data Presentation: Expected Results

ParameterControl (State 3)+ Atractyloside (10

M)
+ Bongkrekic Acid (Control)

Consumption
High (Active)Low (Inhibited, similar to State 4)Low (Inhibited)

StableTransiently High, then Collapses (if mPTP opens)Stable / High
Matrix Volume StableIncreases (Swelling)Stable
Cytochrome c RetainedReleasedRetained
Experimental Logic & Decision Tree

Use the following workflow to determine if observed effects are specific to ANT inhibition or non-specific toxicity.

Experimental_Workflow Start Start: Isolated Mitochondria Add_Substrate Add Substrate (e.g., Succinate) Start->Add_Substrate Add_ADP Add ADP (State 3) Add_Substrate->Add_ADP Check_Resp Is Respiration High? Add_ADP->Check_Resp Add_ATR Add Atractyloside (5-20 µM) Check_Resp->Add_ATR Yes Path_B Non-Specific / Dosage Error Check_Resp->Path_B No (Bad Mito Prep) Result_Check Does Respiration Stop? Add_ATR->Result_Check Path_A ANT Inhibition Confirmed Result_Check->Path_A Yes Result_Check->Path_B No mPTP_Check Check Absorbance (540nm) Path_A->mPTP_Check Swelling Absorbance Drop = mPTP Open mPTP_Check->Swelling High Ca2+ or prolonged No_Swelling Stable Absorbance = Inhibition Only mPTP_Check->No_Swelling Presence of CsA or EGTA

Figure 2: Experimental decision tree for validating ATR effects on mitochondrial function.[1]

Troubleshooting & Controls

  • Solubility: ATR potassium salt is water-soluble (approx. 20 mg/mL).[1][5] Avoid DMSO if possible to prevent solvent effects on membranes.[1]

  • Competition: Because ATR competes with ADP, high concentrations of ADP (>1 mM) can overcome ATR inhibition.[1][3] This is a critical reversibility check to prove the mechanism is competitive.

  • Integrity: Always run a parallel control with Oligomycin (an ATP synthase inhibitor).[1] If ATR inhibits respiration but Oligomycin does not, your ANT is blocked but your membrane might be leaky.[1]

References

  • Vignais, P. V., et al. (1973).[1][6] "Adenosine diphosphate translocation in mitochondria. Nature of the receptor site for carboxyatractyloside (gummiferin)." Biochemistry. Link

  • Halestrap, A. P., & Brenner, C. (2003).[1] "The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death." Current Medicinal Chemistry. Link

  • Sigma-Aldrich. "Product Information: Atractyloside Potassium Salt."[1][7] Technical Datasheet. Link[1]

  • Zamzami, N., et al. (2000).[1][5] "Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria." Methods in Enzymology. Link

  • Song, R., et al. (2012).[1][3][4] "Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage."[4] Journal of Applied Toxicology. Link

Sources

Foundational

Atractyloside Potassium Salt: A Senior Application Scientist's In-depth Technical Guide to a Specific ADP/ATP Translocase Inhibitor

This guide provides a comprehensive technical overview of atractyloside potassium salt, a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT). Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of atractyloside potassium salt, a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT). Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, provides field-proven experimental insights, and offers detailed protocols for leveraging this compound in a research setting.

Section 1: Foundational Understanding of Atractyloside and its Target

Atractyloside (ATR) is a toxic diterpenoid glycoside naturally found in plants of the Asteraceae family, such as the Mediterranean thistle Atractylis gummifera and Xanthium sibiricum.[1][2][3][4] Its potassium salt form is a water-soluble compound frequently used in laboratory settings.[5] The primary toxicity of ATR stems from its high-affinity, specific inhibition of the mitochondrial ADP/ATP carrier, a critical component of cellular energy metabolism.[2][3][6]

The Central Role of the ADP/ATP Translocase (ANT)

The ADP/ATP translocase, also known as the adenine nucleotide translocator (ANT), is a vital protein embedded in the inner mitochondrial membrane.[7] It functions as an antiporter, facilitating the exchange of adenosine diphosphate (ADP) from the cytosol for adenosine triphosphate (ATP) from the mitochondrial matrix.[7][8][9][10] This exchange is fundamental for providing the cell with the necessary energy currency, ATP, synthesized through oxidative phosphorylation.[7][9] The ANT protein constitutes a significant portion, over 10%, of the protein content in the inner mitochondrial membrane, underscoring its importance.[7] Human cells express four isoforms of this translocase: SLC25A4, SLC25A5, SLC25A6, and SLC25A31.[7]

The transport cycle of ANT involves two principal conformational states: the cytoplasmic-open state (c-state) and the matrix-open state (m-state).[11] In the c-state, the carrier's binding site is accessible to the cytosol, allowing for ADP binding. Following a conformational change to the m-state, this ADP is released into the mitochondrial matrix, and a newly synthesized ATP molecule can bind. The carrier then reverts to the c-state to release ATP into the cytosol, completing the cycle.[11]

Atractyloside's Mechanism of Inhibition

Atractyloside exerts its inhibitory effect by binding to the ANT protein with high affinity when the translocase is in the cytoplasmic-open (c-state).[5][12] The molecular structure of atractyloside mimics that of ADP, with its sulfate groups corresponding to the phosphate groups of ADP, enabling it to competitively bind to the nucleotide-binding site.[4] This binding event effectively locks the translocase in the c-state, preventing the conformational change required for nucleotide transport.[12] Consequently, the influx of ADP into the mitochondria and the efflux of ATP into the cytosol are halted, leading to a rapid depletion of cellular ATP and subsequent cell death.[3][4]

This specific and potent inhibition of the ADP/ATP exchange is the primary mechanism behind atractyloside's toxicity, which can manifest as liver and kidney failure.[3][4]

Table 1: Chemical and Physical Properties of Atractyloside Potassium Salt

PropertyValueSource
Molecular FormulaC₃₀H₄₄K₂O₁₆S₂[5][13]
Molecular Weight803.0 g/mol [5][13][14]
CAS Number102130-43-8[4][5][13]
AppearanceWhite to pale beige crystalline powder[15]
SolubilitySoluble in water (20 mg/mL), methanol, ethanol, and DMSO[5][15]
Storage Temperature2-8°C, sealed in a dry environment[15]

Section 2: Experimental Applications and Methodologies

The specificity of atractyloside potassium salt for the ADP/ATP translocase makes it an invaluable tool for investigating various aspects of mitochondrial function and cell death pathways.

Investigating the Mitochondrial Permeability Transition Pore (mPTP)

The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane, and its opening is a key event in some forms of regulated cell death.[16] Atractyloside is a known inducer of mPTP opening.[2][17] By locking the ANT in its c-state, atractyloside is thought to contribute to the conformational changes that favor pore formation.[12]

mPTP_Workflow cluster_prep Mitochondrial Isolation cluster_assay mPTP Assay cluster_data Data Analysis prep1 Homogenize Tissue/Cells prep2 Differential Centrifugation prep1->prep2 assay1 Resuspend Mitochondria in Assay Buffer prep2->assay1 assay2 Add Atractyloside (Inducer) assay1->assay2 assay3 Monitor Mitochondrial Swelling (ΔA540nm) assay2->assay3 data1 Calculate Rate of Absorbance Decrease assay3->data1 data2 Compare with Controls (e.g., Cyclosporin A) data1->data2

Caption: Workflow for assessing atractyloside-induced mPTP opening.

This protocol is a self-validating system as it includes both a positive inducer (atractyloside) and a known inhibitor (Cyclosporin A) of the mPTP.

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissue of interest using standard differential centrifugation techniques. Ensure all steps are performed at 4°C to maintain mitochondrial integrity.

  • Assay Buffer Preparation: Prepare a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4).

  • Spectrophotometer Setup: Set a spectrophotometer to read absorbance at 540 nm and maintain the cuvette holder at 30°C.

  • Assay Initiation:

    • Add isolated mitochondria (final concentration of 0.5 mg/mL) to the pre-warmed assay buffer in a cuvette.

    • Establish a baseline reading for 1-2 minutes.

  • Induction of Swelling: Add atractyloside potassium salt to a final concentration of 10-100 µM.[18]

  • Data Acquisition: Monitor the decrease in absorbance at 540 nm over time (e.g., 10-15 minutes). A decrease in absorbance indicates an increase in mitochondrial volume (swelling) due to mPTP opening.

  • Controls:

    • Negative Control: A mitochondrial suspension without any additions.

    • Inhibitor Control: Pre-incubate mitochondria with a known mPTP inhibitor, such as Cyclosporin A (1-5 µM), for 5 minutes before adding atractyloside. This should abrogate the swelling effect.

  • Data Analysis: Calculate the rate of swelling by determining the change in absorbance over time.

Probing Cellular Respiration and Bioenergetics

By inhibiting the ADP/ATP exchange, atractyloside effectively uncouples substrate oxidation from ATP synthesis, providing a powerful tool to study cellular respiration.[2] This inhibition of oxidative phosphorylation can be measured using techniques like extracellular flux analysis.[19]

Respiration_Workflow cluster_prep Cell Preparation cluster_assay Extracellular Flux Analysis cluster_data Data Interpretation prep1 Seed Cells in Microplate prep2 Equilibrate in Assay Medium prep1->prep2 assay1 Measure Basal Respiration prep2->assay1 assay2 Inject Atractyloside assay1->assay2 assay3 Measure Inhibited Respiration assay2->assay3 data1 Quantify Decrease in Oxygen Consumption Rate (OCR) assay3->data1 data2 Determine Dependence on ADP/ATP Translocation data1->data2

Caption: Workflow for analyzing the effect of atractyloside on cellular respiration.

This protocol utilizes an extracellular flux analyzer to provide real-time measurements of cellular respiration.

  • Cell Culture: Seed cells in a specialized microplate for extracellular flux analysis and allow them to adhere.[20]

  • Assay Medium: On the day of the assay, replace the culture medium with a low-bicarbonate assay medium (e.g., supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO₂ incubator for 1 hour.[20]

  • Compound Preparation: Prepare a stock solution of atractyloside potassium salt in the assay medium.

  • Extracellular Flux Analyzer Setup: Calibrate the instrument according to the manufacturer's instructions.

  • Assay Protocol:

    • Load the prepared cell plate into the analyzer.

    • Establish a baseline oxygen consumption rate (OCR).

    • Inject atractyloside potassium salt to achieve the desired final concentration (typically in the low micromolar range).

    • Monitor the subsequent changes in OCR. A significant drop in OCR following atractyloside injection indicates that cellular respiration is tightly coupled to ADP/ATP translocation.

  • Self-Validation and Further Analysis:

    • The experiment can be extended by subsequent injections of other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to fully dissect the mitochondrial respiratory chain function.

    • The magnitude of the OCR decrease upon atractyloside addition provides a quantitative measure of the cell's reliance on the ADP/ATP translocase for maintaining respiration.

Section 3: Safety, Handling, and Toxicology

Atractyloside potassium salt is a highly toxic compound and must be handled with extreme caution.[13][21]

  • Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[13][21]

  • Target Organs: The primary target organs for atractyloside toxicity are the liver and kidneys.[3][4]

  • Handling: Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a chemical fume hood to avoid inhalation.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[21]

    • Ingestion: If swallowed, seek immediate medical attention.[21]

    • Inhalation: Move to fresh air and seek medical attention.[21]

Section 4: Conclusion and Future Perspectives

Atractyloside potassium salt remains a cornerstone tool for researchers investigating mitochondrial biology. Its specific and potent inhibition of the ADP/ATP translocase allows for the precise dissection of cellular bioenergetics, the mechanisms of cell death, and the role of mitochondria in various physiological and pathological states. As our understanding of the intricate roles of different ANT isoforms in health and disease expands, the utility of atractyloside as a selective pharmacological probe is likely to grow. Future research may focus on leveraging the structural understanding of the atractyloside-ANT interaction to design novel therapeutics targeting mitochondrial metabolism in diseases such as cancer and neurodegeneration.

References

  • Li, S., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology, 11, 579315. [Link]

  • AK Lectures. (n.d.). ATP-ADP Translocase. Retrieved from [Link]

  • Agafonov, A. D., et al. (2021). Regulation of Mitochondrial Permeability Transition Pore Opening by Monovalent Cations in Liver Mitochondria. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Taylor & Francis. (n.d.). Atractyloside – Knowledge and References. Retrieved from [Link]

  • PubChem. (n.d.). atractyloside potassium salt. Retrieved from [Link]

  • Wikipedia. (n.d.). Atractyloside. Retrieved from [Link]

  • PubChem. (n.d.). Atractyloside. Retrieved from [Link]

  • Wiśniewski, J. R., et al. (2022). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Mitochondrion, 65, 59-69. [Link]

  • Wikipedia. (n.d.). Adenine nucleotide translocator. Retrieved from [Link]

  • Liu, Z., et al. (2011). ATP-dependent Potassium Channels and Mitochondrial Permeability Transition Pores Play Roles in the Cardioprotection of Theaflavin in Young Rat. Basic & Clinical Pharmacology & Toxicology, 108(6), 387-393. [Link]

  • Obineche, E. N., et al. (1996). Inhibition of mitochondrial respiration and oxygen uptake in isolated rat renal tubular fragments by atractyloside. Journal of Applied Toxicology, 16(1), 37-41. [Link]

  • García-Ruiz, C., et al. (2006). Cholesterol Impairs the Adenine Nucleotide Translocator-mediated Mitochondrial Permeability Transition through Altered Membrane Fluidity. Journal of Biological Chemistry, 281(3), 1598-1606. [Link]

  • Ruprecht, J. J., et al. (2019). The Molecular Mechanism of Transport by the Mitochondrial ADP/ATP Carrier. Cell, 176(1-2), 435-447.e15. [Link]

  • Hagen, T., et al. (2003). Permeability transition in rat liver mitochondria is modulated by the ATP-Mg/Pi carrier. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(2), G274-G281. [Link]

  • van der Windt, G. J., et al. (2016). An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes. Journal of Visualized Experiments, (117), 54915. [Link]

  • Andrey K. (2015, June 12). ATP-ADP Translocase. YouTube. Retrieved from [Link]

  • UniProt. (2009, March 24). ADP/ATP translocase - Ricinus communis (Castor bean). Retrieved from [Link]

Sources

Exploratory

Toxicology and Safety Data Sheet (SDS) Guide: Atractyloside Potassium Salt

[1][2][3] Executive Summary Atractyloside potassium salt (ATR) is a diterpenoid glycoside and a highly potent, specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT).[1][2][3] By locking the ANT in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Atractyloside potassium salt (ATR) is a diterpenoid glycoside and a highly potent, specific inhibitor of the mitochondrial Adenine Nucleotide Translocator (ANT).[1][2][3] By locking the ANT in the cytoplasmic-facing ('c') conformation, ATR blocks the exchange of ADP and ATP across the inner mitochondrial membrane.[2][3] This inhibition collapses cellular energy metabolism and triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to apoptosis or necrosis.[2][3]

This guide provides a technical deep-dive into the toxicology, mechanism of action, and safe handling protocols for ATR.[2][3] It is designed for researchers utilizing ATR to study mitochondrial bioenergetics, apoptosis, and membrane permeability.[2][3]

Part 1: Chemical Identity & Physical Properties[1][2][3]

Table 1: Chemical Specifications

PropertyDetail
Chemical Name Atractyloside dipotassium salt
CAS Number 102130-43-8 (Potassium salt); 1398-13-6 (Parent)
Molecular Formula

Molecular Weight ~803.0 g/mol
Solubility Water (~20–25 mg/mL); Insoluble in non-polar solvents.[1][2][3]
Appearance White to pale yellow crystalline powder.[1]
Stability Hygroscopic.[1][3] Stable in solid form at -20°C. Hydrolyzes in acidic conditions.[1][2]

Part 2: Mechanism of Action (The "ANT-Lock")[1][2][3]

The Molecular Trigger

Atractyloside exerts its toxicity by competitively binding to the Adenine Nucleotide Translocator (ANT) , a carrier protein located on the inner mitochondrial membrane (IMM).[2][3]

  • Binding Site: ATR binds to the ANT from the cytosolic side (intermembrane space).[1][2][3]

  • Conformational Locking: It fixes the transporter in the 'c' conformation (cytosolic-open), preventing the binding of ADP.[2][3]

  • Metabolic Collapse: Without ADP entry, ATP synthase (

    
    -ATPase) is starved of substrate.[1][2][3] Oxidative phosphorylation halts, and cytosolic ATP levels crash.[2][3]
    
  • mPTP Opening: The binding of ATR facilitates the opening of the Mitochondrial Permeability Transition Pore (mPTP), a high-conductance channel.[2][3] This leads to:

    • Loss of Mitochondrial Membrane Potential (

      
      ).[1][2][3]
      
    • Mitochondrial swelling (influx of water/solutes).[1][2][3]

    • Rupture of the Outer Mitochondrial Membrane (OMM).[1][2][3]

    • Release of pro-apoptotic factors (Cytochrome c, AIF).[1][2][3]

Visualization: Signaling Pathway

The following diagram illustrates the cascade from ANT inhibition to cell death.[2][3]

ATR_Mechanism ATR Atractyloside (ATR) ANT Adenine Nucleotide Translocator (ANT) ATR->ANT Binds (Cytosolic side) ADP_Block Block ADP Entry / ATP Exit ANT->ADP_Block Locks in 'c' state mPTP mPTP Opening ANT->mPTP Triggers ATP_Depletion Cytosolic ATP Depletion ADP_Block->ATP_Depletion Inhibits OxPhos Death Apoptosis / Necrosis ATP_Depletion->Death Swelling Mitochondrial Swelling (Matrix Expansion) mPTP->Swelling Loss of ΔΨm OMM_Rupture OMM Rupture Swelling->OMM_Rupture CytC Cytochrome c Release OMM_Rupture->CytC CytC->Death Caspase Activation

Caption: Atractyloside-induced mitochondrial dysfunction pathway leading to energetic collapse and cell death.[1][2][3]

Part 3: Toxicological Profile[1][2][3]

Signal Word: DANGER

Acute Toxicity Data

Atractyloside is classified as Category 3 (Toxic) for oral, dermal, and inhalation exposure.[1][2][3] While specific oral LD50 data for the potassium salt is often extrapolated, data for the parent compound indicates high potency.[2][3]

RouteSpeciesLD50 / Toxicity ValueClassification
Intraperitoneal (IP) Rat143 mg/kg [1]Highly Toxic
Subcutaneous (SC) Rat155 mg/kg [1]Highly Toxic
Intravenous (IV) Dog15 mg/kg [1]Extremely Toxic
Oral HumanN/A (High Risk)Toxic if Swallowed (H301)
Target Organ Toxicity[1][3][4][5]
  • Nephrotoxicity (Kidney):

    • Mechanism: ATR causes acute tubular necrosis, specifically affecting the proximal tubule cells.[2][3] The high metabolic demand of these cells makes them vulnerable to ATP depletion.[3]

    • Biomarkers: Leakage of lactate dehydrogenase (LDH) and depletion of glutathione (GSH) [2].[1][2][3][4]

  • Hepatotoxicity (Liver):

    • Mechanism: ATR induces severe hypoglycemia by inhibiting gluconeogenesis (which requires ATP).[1][2][3] It also causes centrilobular necrosis and steatosis (fatty liver) [3].[1][2][3]

    • Biomarkers: Elevated serum transaminases (ALT/AST), lipid peroxidation.[1][2][3]

Part 4: Safety Data Sheet (SDS) Critical Analysis

Standard SDS documents list hazards, but understanding the causality ensures better compliance.[2][3]

1. H301 + H311 + H331: Toxic if swallowed, in contact with skin, or inhaled. [1][2][3]

  • Scientific Rationale: ATR is a glycoside.[1][3][4][5][6] While glycosides are often polar and have limited skin absorption, the extreme potency of ATR means even small amounts absorbed through mucous membranes or micro-abrasions can be systemic.[2][3]

  • Action:Double-gloving (Nitrile) is mandatory.[1][2][3] Use a fume hood when weighing powder to prevent inhalation of dust.[2][3]

2. P260: Do not breathe dust. [1][2][3]

  • Scientific Rationale: Inhalation delivers the toxin directly to the bloodstream, bypassing first-pass metabolism, potentially leading to rapid respiratory failure or convulsions.[1][2][3]

  • Action: Weigh only in a certified chemical fume hood or use a precise liquid handling workflow (dissolve entire vial if possible).[1][2]

3. Storage (P405): Store locked up.

  • Scientific Rationale: ATR is stable at -20°C but is hygroscopic.[1][2][3] Moisture uptake can degrade the salt and alter the effective concentration, leading to experimental error.[2][3]

  • Action: Store in a desiccator within a -20°C freezer.

Part 5: Experimental Application & Safety Protocols

Protocol: Mitochondrial Swelling Assay

This assay measures the opening of the mPTP.[3][7] ATR is used as a positive control to induce swelling, which decreases light scattering (absorbance).[1][2][3]

Reagents:

  • Assay Buffer: 200 mM Sucrose, 10 mM Tris-MOPS (pH 7.4), 1 mM Pi-Tris, 5 mM Succinate (substrate).[1][2][3]

  • Mitochondria: Isolated rat liver or heart mitochondria (0.5 mg protein/mL).[1][2][3]

  • Atractyloside Stock: 5 mM in water.[1]

Step-by-Step Workflow:

  • Preparation: Resuspend mitochondria in Assay Buffer in a cuvette.

  • Baseline: Record Absorbance (

    
    ) for 1 minute to ensure stability.
    
  • Induction: Add Atractyloside (Final conc: 20–100 µM).

  • Measurement: Monitor

    
     for 10–20 minutes.
    
    • Result: A rapid decrease in absorbance indicates swelling (mPTP opening).[1][2]

  • Validation: Pre-incubate a separate sample with Cyclosporin A (CsA) (1 µM).[1][2][3] CsA should block the ATR-induced swelling [4].[1][2][3][8]

Visualization: Safe Handling & Assay Workflow

Safety_Workflow Storage Storage (-20°C, Desiccated) PPE PPE Setup (Double Gloves, Mask, Lab Coat) Storage->PPE Retrieve Weighing Weighing (Fume Hood Only) PPE->Weighing Prepare Solubilization Solubilization (Water, 5-10 mM Stock) Weighing->Solubilization Dissolve Waste Waste Disposal (Solid Toxic Waste) Weighing->Waste Contaminated Wipes Assay Mitochondrial Assay (Add 20-100 µM ATR) Solubilization->Assay Aliquot Assay->Waste Dispose

Caption: Operational workflow for the safe retrieval, preparation, and disposal of Atractyloside.

References

  • Wikipedia Contributors. (2025).[1][2][3] Atractyloside.[1][3][9][4][5][6][7][8][10][11][12] Wikipedia, The Free Encyclopedia.[2][3] Retrieved from [Link][1][2][3]

  • Obatomi, D. K., & Bach, P. H. (1998).[1][2][3] Toxicology of Atractyloside in Precision-Cut Rat and Porcine Renal and Hepatic Tissue Slices. Toxicology and Applied Pharmacology.[1][3][13] Retrieved from [Link]

  • Stewart, M. J., & Steenkamp, V. (2000).[1][2][3] The biochemistry and toxicity of atractyloside: a review. Therapeutic Drug Monitoring. Retrieved from [Link]

  • Zamzami, N., et al. (2000).[1][2][3][5] Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria. Methods in Enzymology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Inducing Mitochondrial Permeability Transition Pore (mPTP) Opening with Atractyloside

[1] Introduction & Mechanism of Action The mitochondrial permeability transition pore (mPTP) is a high-conductance channel spanning the inner mitochondrial membrane (IMM).[1] Its prolonged opening leads to mitochondrial...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Mechanism of Action

The mitochondrial permeability transition pore (mPTP) is a high-conductance channel spanning the inner mitochondrial membrane (IMM).[1] Its prolonged opening leads to mitochondrial depolarization, uncoupling of oxidative phosphorylation, matrix swelling, and eventual rupture of the outer membrane, driving cell death (necrosis or apoptosis).[2]

While high concentrations of Calcium (


) are the primary trigger for mPTP opening, Atractyloside (Atr)  acts as a potent sensitizer . Unlike non-specific damaging agents, Atr targets a specific molecular component: the Adenine Nucleotide Translocator (ANT).
The "c-State" Conformation Hypothesis

To use Atr effectively, one must understand the conformational biology of ANT. ANT cycles between two states to transport ADP/ATP:

  • c-state (Cytosolic-facing): The binding site faces the intermembrane space.

  • m-state (Matrix-facing): The binding site faces the matrix.

Atractyloside binds to ANT and locks it in the c-state. Current consensus suggests that the c-state conformation of ANT renders the mPTP complex hypersensitive to


 and Cyclophilin D (CypD) binding. This stands in direct contrast to Bongkrekic Acid (BKA) , which locks ANT in the m-state and inhibits pore opening.

Therefore, this protocol does not merely "add a drug"; it experimentally locks the ANT conformation to lower the threshold for Calcium-induced pore opening.

Mechanistic Pathway Diagram

mPTP_Mechanism Atr Atractyloside (Atr) ANT ANT (Adenine Nucleotide Translocator) Atr->ANT High Affinity Binding Conf Conformational Lock (c-State / Cytosolic Facing) ANT->Conf Induces Pore mPTP Opening (High Conductance Channel) Conf->Pore Sensitizes Complex Ca Matrix Calcium (Ca2+) Ca->Pore Primary Trigger CypD Cyclophilin D (CypD) CypD->Pore Regulatory Binding Effect Outcomes: 1. Depolarization (ΔΨm loss) 2. Matrix Swelling 3. Ca2+ Release Pore->Effect Result

Figure 1: Mechanism of Atractyloside-induced mPTP sensitization via ANT c-state locking.

Reagent Preparation & Storage

Reproducibility relies on precise buffer composition. Phosphate is a known mPTP inducer; therefore, its concentration must be controlled.

Stock Solutions
ReagentMW ( g/mol )Stock Conc.VehicleStorageStability
Atractyloside (Atr) ~802.850 mMddH₂O-20°CHigh (Months)
Cyclosporin A (CsA) 1202.65 mMDMSO-20°CHigh (Control)
Calcium Green-5N ~10001 mMDMSO-20°CLight Sensitive
CaCl₂ 110.910 mMddH₂O4°CHigh
Experimental Buffers

1. Isolation Buffer (IB) – Keeps mPTP closed during isolation.

  • 250 mM Sucrose

  • 10 mM Tris-MOPS (pH 7.4)

  • 1 mM EGTA (Critical: removes ambient

    
     to prevent premature opening)
    
  • Note: Wash mitochondria twice in EGTA-free IB before assay.

2. Experimental Buffer (EB) – For Swelling & CRC Assays.

  • 125 mM KCl (or 200 mM Sucrose for osmotic stability)

  • 20 mM Hepes-Tris (pH 7.2)

  • 1 mM Pi (Potassium Phosphate) – Physiological sensitizer

  • 5 mM Glutamate / 2.5 mM Malate (Respiratory substrates)

  • NO EGTA (Must be calcium-free but not chelating added pulses)

Protocol A: Calcium Retention Capacity (CRC) Assay

Best for: Quantifying the degree of sensitization. Principle: Mitochondria uptake


 pulses until the load triggers mPTP.[1][3] Atr decreases the threshold load required for opening.
Experimental Workflow

CRC_Workflow Step1 Isolate Mitochondria (Wash out EGTA) Step2 Resuspend in EB (0.5 - 1.0 mg/mL) Step1->Step2 Step3 Add Dye (Ca-Green-5N, 1µM) Step2->Step3 Step4 Add Atractyloside (20 - 50 µM) Step3->Step4 Step5 Pulse Ca2+ (5-10 µM every 2 min) Step4->Step5 Step6 Detect Release (Fluorescence Spike) Step5->Step6

Figure 2: Step-by-step workflow for the Calcium Retention Capacity (CRC) assay.

Step-by-Step Procedure
  • Preparation: Resuspend isolated mitochondria (0.5 mg/mL) in Experimental Buffer (EB) in a fluorometer cuvette or 96-well plate.

  • Dye Loading: Add 0.5–1.0

    
     Calcium Green-5N (Ex: 506 nm / Em: 532 nm).
    
    • Note: This dye is membrane impermeable; it measures extra-mitochondrial Calcium.[1]

  • Induction (Atr): Add Atractyloside (10–50

    
    )  and incubate for 2 minutes.
    
    • Control: Run a parallel sample with Cyclosporin A (1

      
      ) + Atr.
      
  • Baselines: Record fluorescence for 60 seconds. It should be low (buffer calcium only).

  • Pulsing: Inject

    
     pulses (e.g., 10 
    
    
    
    final concentration) every 2–3 minutes.
    • Observation: Fluorescence spikes upon injection, then decays as mitochondria uptake

      
      .[1][4]
      
  • Endpoint: Continue pulsing until fluorescence spikes and does not return to baseline . This indicates mPTP opening and massive Calcium release.[1]

Data Output: Calculate the total


 load (nmol 

/ mg protein) tolerated before release. Atr treatment should significantly reduce this capacity compared to vehicle.

Protocol B: Mitochondrial Swelling Assay

Best for: Rapid screening of mPTP inhibitors/inducers. Principle: Water influx through mPTP decreases mitochondrial refractive index, lowering absorbance at 540 nm.

Step-by-Step Procedure
  • Setup: Set up a spectrophotometer or plate reader at 540 nm (or 520 nm).

  • Mixture: In a cuvette/well, add:

    • Experimental Buffer (EB)

    • Isolated Mitochondria (0.5 – 1.0 mg/mL)

  • Baseline: Record stable absorbance (A540) for 1–2 minutes. (Value should be ~0.5 – 0.8 AU).

  • Sensitization: Add Atractyloside (20–100

    
    ) .
    
    • Note: Atr alone usually causes minimal swelling. It requires

      
      .[5][1][4]
      
  • Trigger: Add a sub-maximal dose of

    
     (e.g., 50–100 
    
    
    
    ).
    • Critical: Titrate this dose. You want a dose that causes slow swelling in control mitochondria but rapid swelling in Atr-treated mitochondria.

  • Measurement: Monitor A540 decrease for 10–15 minutes.

    • Result: Atr +

      
       results in a high-amplitude, rapid decrease in absorbance.
      

Troubleshooting & Self-Validation (Quality Control)

A valid mPTP experiment must satisfy the following logic gates:

ObservationDiagnosisCorrective Action
Atr causes no effect ANT may be inhibited or mPTP desensitized.Ensure mitochondria are energized (add Glu/Mal). Increase Atr to 100

. Check if EGTA was fully washed out.
CsA does not block Atr Non-specific membrane damage.If CsA (1

) fails to inhibit the swelling/release, the pore opening is likely not mPTP mediated (or membrane is ruptured).
High Baseline Swelling Damaged mitochondria.Improve isolation technique. Keep temperature at 4°C during isolation.
No Calcium Uptake Depolarized mitochondria.Check RCR (Respiratory Control Ratio). Mitochondria must have

to uptake Calcium.

References

  • Halestrap, A. P., & Richardson, A. P. (2015). The mitochondrial permeability transition pore: a molecular target for cardioprotection. Circulation Research, 116(11), 1816-1830. Link

  • Bernardi, P., et al. (2015). The mitochondrial permeability transition pore: molecular nature and role as a target in cardioprotection. Journal of Molecular and Cellular Cardiology, 78, 100-106. Link

  • Zamzami, N., et al. (2000). Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria.[6] Methods in Enzymology, 322, 208-213.[6] Link

  • Eurofins Discovery. Mitochondrial Assays - Evaluate mPTP Opening and Inhibition. Application Note. Link

  • Agilent Technologies. Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria. Technical Overview. Link

Sources

Application

Application Notes and Protocols: Utilizing Atractyloside Potassium Salt for In Vitro Apoptosis Induction

Introduction: A Targeted Approach to Inducing Mitochondrial-Mediated Apoptosis Atractyloside (ATR), a toxic diterpenoid glycoside, serves as a potent and specific tool for inducing the intrinsic pathway of apoptosis in v...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Targeted Approach to Inducing Mitochondrial-Mediated Apoptosis

Atractyloside (ATR), a toxic diterpenoid glycoside, serves as a potent and specific tool for inducing the intrinsic pathway of apoptosis in vitro.[1][2] Its mechanism of action is centered on the mitochondria, making it an invaluable compound for researchers studying mitochondrial-dependent cell death, developing anti-cancer therapeutics, and investigating the intricate signaling cascades that govern programmed cell death. This document provides a comprehensive guide for utilizing the potassium salt of atractyloside to reliably induce apoptosis in cultured cells. We will delve into the underlying molecular mechanisms, provide detailed protocols for treatment and subsequent analysis, and offer insights into experimental design and data interpretation.

Mechanism of Action: Atractyloside's Assault on Mitochondrial Integrity

Atractyloside's pro-apoptotic effects stem from its high-affinity inhibition of the mitochondrial ADP/ATP carrier (Adenine Nucleotide Translocase, ANT).[2][3] This transmembrane protein is crucial for cellular energy homeostasis, facilitating the exchange of ADP from the cytosol for ATP synthesized within the mitochondrial matrix.

By binding to ANT, atractyloside locks the transporter in a conformation that prevents nucleotide exchange.[4] This targeted inhibition triggers a cascade of events leading to apoptosis:

  • Induction of the Mitochondrial Permeability Transition Pore (mPTP): The inhibition of ANT is a key trigger for the opening of the mPTP, a high-conductance channel in the inner mitochondrial membrane.[1][2][5]

  • Disruption of Mitochondrial Membrane Potential (ΔΨm): The opening of the mPTP leads to the dissipation of the electrochemical gradient across the inner mitochondrial membrane, a critical event in the commitment phase of apoptosis.[6]

  • Release of Pro-Apoptotic Factors: The compromised mitochondrial outer membrane allows for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.

  • Caspase Activation: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9. This initiator caspase then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[7][8]

The following diagram illustrates the signaling pathway initiated by atractyloside:

G ATR Atractyloside Potassium Salt ANT ADP/ATP Translocase (ANT) ATR->ANT Inhibits mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening ANT->mPTP Induces MMP Loss of Mitochondrial Membrane Potential (ΔΨm) mPTP->MMP CytC Cytochrome c Release MMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Casp3 Active Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Atractyloside-induced apoptotic signaling pathway.

Experimental Design: Determining Optimal Atractyloside Concentration

The effective concentration of atractyloside potassium salt required to induce apoptosis is cell-type dependent. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Recommended Concentration Range for Initial Screening:

A starting point for most cell lines is a concentration range of 1 µM to 100 µM. Some studies have reported effects in the lower micromolar range, while others have required higher concentrations.[1][9]

Cell Type/Line Effective Concentration Range Notes
Arteriolar Smooth Muscle Cells7.5 - 15 µMInduced significant ATP reduction within 10 minutes.[1]
NRK (Rat Kidney Proximal Tubule)IC50 of 120 µMMDBK and MDCK cells were resistant up to 1 mM.[9]
Freshly Isolated Rat Renal Proximal Tubules> 20 µMCaused significant enzyme leakage.[9]
Various Cancer Cell Lines1 - 100 µM (General starting range)Sensitivity can vary significantly.[10][11][12]
Protocol for Dose-Response and Time-Course Experiment:

This protocol outlines a general procedure to identify the optimal concentration and incubation time of atractyloside for apoptosis induction.

  • Cell Seeding: Seed your cells of interest in appropriate culture plates (e.g., 96-well for viability assays, 6-well for flow cytometry) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of Atractyloside Stock Solution: Atractyloside potassium salt is soluble in water (up to 20 mg/mL).[3] Prepare a concentrated stock solution (e.g., 10 mM) in sterile, nuclease-free water. Further dilutions should be made in your complete cell culture medium.

  • Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of atractyloside (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same amount of water used for the highest atractyloside concentration).

  • Incubation: Incubate the cells for different time points (e.g., 6, 12, 24, 48 hours). The optimal incubation time will depend on the cell type and the downstream assay.

  • Assessment of Apoptosis: Following incubation, assess the percentage of apoptotic cells using one of the methods described in the subsequent sections (e.g., Annexin V/PI staining).

  • Data Analysis: Plot the percentage of apoptotic cells against the atractyloside concentration for each time point to determine the EC50 (effective concentration that induces apoptosis in 50% of the cells) and the optimal incubation time.

Protocols for Assessing Atractyloside-Induced Apoptosis

To ensure the observed cell death is indeed apoptosis, it is recommended to use a combination of assays that measure different hallmarks of the apoptotic process.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This is the most common method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Induce apoptosis by treating cells with the predetermined optimal concentration and time of atractyloside.

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.[14] For suspension cells, collect them directly.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[14]

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.[15]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]

    • Analyze the samples on a flow cytometer within one hour.[17]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase Activity Assay

The activation of caspases is a hallmark of apoptosis.[8] Fluorometric or colorimetric assays can be used to measure the activity of specific caspases, such as the initiator caspase-9 and the effector caspase-3. These assays typically use a synthetic substrate that is cleaved by the active caspase, releasing a fluorescent or chromogenic molecule.

Materials:

  • Caspase-3 or Caspase-9 fluorometric or colorimetric assay kit

  • Cell lysis buffer (provided in the kit)

  • Fluorogenic or chromogenic substrate (e.g., DEVD-AFC for caspase-3)[18][19]

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Cell Lysate Preparation:

    • Treat cells with atractyloside as determined previously.

    • Harvest the cells and wash with cold PBS.

    • Lyse the cells using the provided lysis buffer on ice for 20 minutes.[7]

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Assay Procedure:

    • Add the cell lysate to a 96-well plate.

    • Add the reaction buffer and the fluorogenic/chromogenic substrate.

    • Incubate at 37°C for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths.[7]

Data Interpretation: An increase in fluorescence or absorbance compared to the untreated control indicates an increase in caspase activity.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming "J-aggregates" that emit red fluorescence.[20] In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence provides a sensitive measure of ΔΨm.[21][22]

Materials:

  • JC-1 dye

  • Assay buffer

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Staining:

    • Treat cells with atractyloside.

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the JC-1 staining solution (diluted in assay buffer) to the cells and incubate at 37°C for 15-30 minutes.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green cytoplasmic fluorescence.

    • Flow Cytometry: Harvest the cells, wash, and resuspend in assay buffer. Analyze on a flow cytometer, detecting red fluorescence in the PE channel and green fluorescence in the FITC channel.

Data Interpretation: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and an increase in apoptosis.

Experimental Workflow Visualization

The following diagram outlines the general workflow for studying atractyloside-induced apoptosis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation CellCulture Cell Culture (Logarithmic Growth Phase) DoseResponse Dose-Response & Time-Course Experiment CellCulture->DoseResponse ATR_Prep Prepare Atractyloside Stock Solution ATR_Prep->DoseResponse Treatment Treat Cells with Optimal ATR Concentration DoseResponse->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase Activity Assay (Fluorometric/Colorimetric) Treatment->Caspase MMP_Assay Mitochondrial Membrane Potential Assay (JC-1) Treatment->MMP_Assay Data Quantify Apoptosis & Analyze Mechanistic Data AnnexinV->Data Caspase->Data MMP_Assay->Data

Caption: General experimental workflow for apoptosis induction.

Conclusion and Best Practices

Atractyloside potassium salt is a reliable and specific inducer of the intrinsic apoptotic pathway. For successful and reproducible experiments, consider the following:

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment.

  • Controls: Always include both untreated and vehicle-treated controls in your experiments.

  • Multi-Parametric Analysis: Use at least two different assays to confirm apoptosis and gain a more comprehensive understanding of the cellular response.

  • Reagent Quality: Use high-quality reagents and follow the manufacturer's instructions for all assay kits.

By following the guidelines and protocols outlined in this document, researchers can effectively utilize atractyloside potassium salt as a tool to investigate the mitochondrial pathway of apoptosis and its implications in various biological and pathological processes.

References

  • Kaufmann, S. H., et al. (2008). Apoptosis-associated caspase activation assays. Methods, 44(3), 262-272. [Link]

  • Song, J., et al. (2011). Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. Journal of Applied Toxicology, 31(7), 639-646. [Link]

  • G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]

  • Fiore, C., et al. (1998). The mitochondrial ADP/ATP carrier: structural, physiological and pathological aspects. Biochimie, 80(2), 137-150. [Link]

  • Leanza, L., et al. (2012). Correlation between potassium channel expression and sensitivity to drug-induced cell death in tumor cell lines. Current Pharmaceutical Design, 18(24), 3569-3580. [Link]

  • RayBiotech. JC-1 Mitochondrial Membrane Potential Assay Kit. [Link]

  • ResearchGate. Apoptosis in cells treated with 1, 2, 5, and 10 µM concentrations of... [Link]

  • HiMedia Laboratories. EZAssayTM Mitochondrial Membrane Potential Assay Kit with JC-1. [Link]

  • Elabscience. Mitochondrial Membrane Potential Assay Kit(with JC-1). [Link]

  • Van Loo, G., et al. (2002). Atractyloside-induced release of cathepsin B, a protease with caspase-processing activity. FEBS Letters, 428(1-2), 1-5. [Link]

  • Perelman, A., et al. (2012). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (65), e3910. [Link]

  • Chen, X., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology, 11, 1378. [Link]

  • Schutte, B., et al. (2004). Inhibition of the cell cycle and induction of apoptosis by Noclosan and Loxat in cell lines irrespective of their origin. International Journal of Oncology, 24(6), 1357-1367. [Link]

  • Kandasamy, K., et al. (2018). In vitro apoptotic mechanism of a novel synthetic Quinazolinyl derivative: Induces caspase-dependent intrinsic pathway on THP-1, leukemia cell line. Chemico-Biological Interactions, 280, 52-61. [Link]

  • Ak, M., & Gülçin, İ. (2021). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Journal of the Turkish Chemical Society Section A: Chemistry, 8(2), 527-538. [Link]

  • ResearchGate. Apoptosis induced by dithiothreitol in HL-60 cells shows early activation of caspase 3 and is independent of mitochondria. [Link]

  • Thiyagarajan, K., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1958. [Link]

  • MDPI. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. [Link]

  • ResearchGate. Membrane permeability transition induced by atractyloside on mitoplasts... [Link]

  • National Center for Biotechnology Information. Biochemistry, Extrinsic Pathway of Apoptosis. [Link]

  • MDPI. Induction of DR5-Dependent Apoptosis by PGA 2 through ATF4-CHOP Pathway. [Link]

  • PubMed. ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. [Link]

  • PubMed. Effect of Astragaloside IV Against Rat Myocardial Cell Apoptosis Induced by Oxidative Stress via Mitochondrial ATP-sensitive Potassium Channels. [Link]

  • Stewart, M. J., & Steenkamp, V. (2000). Selective cytotoxicity associated with in vitro exposure of fresh rat renal fragments and continuous cell lines to atractyloside. Toxicology in Vitro, 14(4), 329-336. [Link]

  • Hagen, T., et al. (2003). Permeability transition in rat liver mitochondria is modulated by the ATP-Mg/Pi carrier. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(2), G274-G281. [Link]

  • National Center for Biotechnology Information. Induction of Apoptosis in Human Cancer Cells by Candidaspongiolide, a Novel Sponge Polyketide. [Link]

  • National Center for Biotechnology Information. Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study. [Link]

Sources

Method

Application Note: Atractyloside Potassium Salt in Mitochondrial Respiration &amp; mPTP Assays

Abstract This guide details the application of Atractyloside (ATR) potassium salt , a specific glycoside inhibitor of the Adenine Nucleotide Translocator (ANT), in isolated mitochondrial assays.[1][2] Unlike general meta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of Atractyloside (ATR) potassium salt , a specific glycoside inhibitor of the Adenine Nucleotide Translocator (ANT), in isolated mitochondrial assays.[1][2] Unlike general metabolic poisons, ATR provides a precise mechanism to dissect the phosphorylation system from the electron transport chain (ETC).[1] This document covers preparation, critical experimental design for High-Resolution Respirometry (HRR), and protocols for Mitochondrial Permeability Transition Pore (mPTP) sensitization.[1][2]

Introduction: Mechanism & Biological Relevance[2]

The ANT "c-State" Lock

Atractyloside acts by competitively binding to the Adenine Nucleotide Translocator (ANT) located on the inner mitochondrial membrane (IMM).[1][2] ANT functions by alternating between two conformations:

  • c-state: Cytoplasmic-facing (binds ADP).[1][2]

  • m-state: Matrix-facing (binds ATP).[1][2]

ATR fixes the ANT in the c-state , preventing the import of ADP into the matrix. Without matrix ADP, ATP Synthase (Complex V) lacks its substrate, halting oxidative phosphorylation (OXPHOS) despite a functional electron transport chain.[1][2]

Key Distinction (Expertise Insight): Researchers often confuse Atractyloside (ATR) with Carboxyatractyloside (CATR) .[1][2]

  • ATR: Competitive inhibitor.[1][3][4] High concentrations of ADP can displace it.[3]

  • CATR: Non-competitive (or pseudo-irreversible) inhibitor with significantly higher affinity (

    
     ~10 nM vs. ATR 
    
    
    
    ~450 nM).[1][2]
  • Application: Use ATR when you need to study modulation or reversibility; use CATR when you need a complete, permanent block of ANT.

Pathway Visualization

The following diagram illustrates the specific blockade point of ATR within the OXPHOS system.

ANT_Mechanism cluster_cyto Cytoplasm / Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix ADP_cyto ADP (free) ANT ANT Translocator (c-state) ADP_cyto->ANT Normal Import ATR Atractyloside ATR->ANT High Affinity Blockade (Locks c-state) ADP_matrix ADP (Matrix) ANT->ADP_matrix Transport Blocked ComplexV ATP Synthase (Complex V) ADP_matrix->ComplexV Substrate ATP_matrix ATP ComplexV->ATP_matrix Phosphorylation

Figure 1: Atractyloside locks ANT in the cytoplasmic-facing conformation, starving Complex V of ADP substrate.[1][2]

Material Preparation

Critical Safety Note: Atractyloside is highly toxic (LD50 in rats ~155 mg/kg s.c.).[1][2] Handle with gloves and mask; do not inhale powder.

Solubility & Stock Solutions

Potassium salt improves the water solubility of Atractyloside compared to the free acid form. Avoid organic solvents (DMSO/Ethanol) if possible, as they can affect mitochondrial membrane integrity in sensitive assays.[1][2]

ComponentSpecificationProtocol
Solvent ddH₂O (Ultra-pure)Dissolve powder directly in water.[1][2]
Stock Conc. 5 mM - 50 mM10 mM is standard.[1][2] (e.g., 7.26 mg in 1 mL for ~10 mM).[1][2]
Storage -20°CAliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Stable for >6 months.
Working Conc. 5 µM - 100 µMTypical effective range in respirometry is 20–50 µM.[1][2]

Protocol A: Respiration Inhibition Assay (HRR)[1][2]

This protocol validates the integrity of the phosphorylation system. It distinguishes between ETC damage (which stops respiration entirely) and Phosphorylation system defects .[1][2]

Experimental Logic[1][5]
  • State 2: Mitochondria + Substrates (Basal respiration).[1][2]

  • State 3: Add ADP (Maximal phosphorylating respiration).[1][2]

  • State 4o (Oligomycin/ATR state): Add ATR. Respiration should drop to leak levels.

  • Uncoupled (State 3u): Add FCCP. Respiration should recover to max capacity.

Why this validates the system: If ATR fails to inhibit State 3, your ANT is not blocked. If FCCP fails to restore respiration after ATR, your ETC is damaged or the ATR concentration was high enough to cause non-specific membrane damage.

Step-by-Step Workflow
  • Preparation: Calibrate oxygen electrode (e.g., Oroboros O2k or Seahorse XF) at 37°C (or 25°C/30°C depending on tissue).[1][2]

  • Mitochondrial Addition: Add isolated mitochondria (0.1 – 0.5 mg/mL protein) to MiR05 buffer (or standard respiration buffer).[1][2]

  • Substrate Addition: Add Glutamate (10 mM) + Malate (2 mM) (Complex I substrates) OR Succinate (10 mM) + Rotenone (0.5 µM) (Complex II).[1][2]

    • Observation: Stable "Leak" respiration (State 2).[1][2]

  • Stimulation (State 3): Add ADP (2.5 mM saturating concentration) .[1][2]

    • Observation: Sharp increase in Oxygen Consumption Rate (OCR).[1][2]

  • Inhibition (The Test): Titrate Atractyloside (start at 10 µM, up to 50 µM) .

    • Observation: OCR should rapidly decrease, returning to near State 2 levels.

  • Control (Uncoupling): Add FCCP (titrate 0.5 µM steps) .

    • Observation: OCR should spike, often exceeding State 3 levels.[1]

Respirometry Trace Logic

Respiration_Trace Start Mitochondria + Buffer Substrates Add Substrates (Glu/Mal) Start->Substrates State 2 (Leak) ADP Add ADP (State 3) Substrates->ADP High OCR ATR Add Atractyloside (Inhibition) ADP->ATR OCR Drops (ANT Blocked) FCCP Add FCCP (Uncoupled) ATR->FCCP OCR Recovers (ETC Intact)

Figure 2: Expected kinetic response in Oxygen Consumption Rate (OCR) during the assay.

Protocol B: mPTP Sensitization Assay

Atractyloside is a classic "opener" of the Mitochondrial Permeability Transition Pore (mPTP).[1][5][6][7] By locking ANT in the c-state, it sensitizes the pore to Calcium (


).[1][2]
Application

Used to screen drugs for cardioprotection (inhibiting mPTP) or cancer therapy (inducing mPTP).[1][2]

Method (Calcium Retention Capacity - CRC)
  • Setup: Use a spectrofluorometer with Calcium Green-5N (or similar low-affinity Ca²⁺ dye).[1][2]

  • Buffer: Standard incubation buffer (low Ca²⁺), supplemented with Atractyloside (10–50 µM) .

  • Pulse: Inject boluses of

    
     (e.g., 10 µM pulses) every 60 seconds.
    
  • Readout:

    • Mitochondria uptake Ca²⁺ (fluorescence drops/stays low).[1][2]

    • Upon mPTP opening, mitochondria release Ca²⁺ (fluorescence spikes).[1][2]

  • Result: In the presence of ATR, the mitochondria will tolerate fewer Ca²⁺ pulses before opening compared to control.

Troubleshooting & Validation

IssuePossible CauseSolution
No inhibition of State 3 High ADP competitionATR is competitive.[1][2][8][5] If you used massive excess ADP (>5mM), increase ATR to 100 µM or switch to Carboxyatractyloside (CATR).[1][2]
No inhibition of State 3 Damaged Outer MembraneIf the Outer Mitochondrial Membrane (OMM) is compromised, ANT integrity may not regulate respiration correctly (Cytochrome c test required).[1][2]
Inhibition of FCCP state Non-specific toxicityATR concentration is too high (>200 µM), causing general membrane disruption.[1][2] Titrate down.
Precipitate in Stock Low Temp / SaturationWarm to 37°C and vortex. Ensure you are using the Potassium salt, not free acid.

References

  • Klingenberg, M. (2008). The ADP and ATP transport in mitochondria and its carrier. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 1978-2021.[1][2]

  • Halestrap, A. P., & Richardson, A. P. (2015). The mitochondrial permeability transition: a current perspective on its identity and role in ischaemia/reperfusion injury. Journal of Molecular and Cellular Cardiology, 78, 14-29.[2]

  • Pesta, D., & Gnaiger, E. (2012). High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle.[1][2] Methods in Molecular Biology, 810, 25-58.[1][2]

  • Sigma-Aldrich Technical Bulletin. Atractyloside Potassium Salt Product Information. [1][2]

Sources

Application

Application Note: Experimental Design for ANT Inhibition using Atractyloside Potassium Salt

Executive Summary & Mechanistic Rationale Adenine Nucleotide Translocase (ANT) is the gatekeeper of cellular energy, facilitating the 1:1 exchange of cytosolic ADP for matrix ATP across the inner mitochondrial membrane (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Adenine Nucleotide Translocase (ANT) is the gatekeeper of cellular energy, facilitating the 1:1 exchange of cytosolic ADP for matrix ATP across the inner mitochondrial membrane (IMM).[1][2] Beyond bioenergetics, ANT is a critical structural component or regulator of the Mitochondrial Permeability Transition Pore (mPTP), the "point of no return" in regulated necrosis and apoptosis.[1]

Atractyloside (Atr) , specifically the potassium salt , is the gold-standard pharmacological tool for locking ANT in the cytosolic-facing (c-state) conformation.[1] Unlike its counterpart Bongkrekic Acid (which locks the m-state), Atractyloside competitively inhibits ADP binding from the intermembrane space, halting oxidative phosphorylation and sensitizing the mPTP to calcium-induced opening.[1]

Why Atractyloside Potassium Salt?
  • Solubility: Unlike the free acid form, the potassium salt is highly water-soluble (~20–50 mM), eliminating the need for DMSO or ethanol carriers that can independently perturb mitochondrial membrane fluidity.[1]

  • Specificity: It provides a precise "conformational lock," making it indispensable for structural studies and differentiating between ANT-dependent and ANT-independent mPTP mechanisms.[1]

Mechanistic Pathway Visualization

The following diagram illustrates the distinct conformational locking mechanism of Atractyloside compared to Bongkrekic Acid and its downstream effect on mPTP opening.

ANT_Mechanism cluster_cyto Cytosol / Intermembrane Space cluster_imm Inner Mitochondrial Membrane (IMM) cluster_matrix Mitochondrial Matrix ADP_cyto ADP (Free) ANT_c ANT (c-state) Cytosolic Open ADP_cyto->ANT_c Normal Binding Atr Atractyloside (Inhibitor) Atr->ANT_c High Affinity Lock (Competes w/ ADP) OXPHOS_Halt OXPHOS_Halt Atr->OXPHOS_Halt Blocks ADP Entry ANT_m ANT (m-state) Matrix Open ANT_c->ANT_m Nucleotide Exchange mPTP mPTP Complex (Open Pore) ANT_c->mPTP Sensitizes (Ca2+ dependent) Apoptosis Apoptosis mPTP->Apoptosis Cytochrome c Release ATP_matrix ATP BKA Bongkrekic Acid (Control) BKA->ANT_m Locks m-state CypD Cyclophilin D CypD->mPTP Regulatory Binding

Figure 1: Mechanism of Action.[1][3] Atractyloside locks ANT in the c-state, blocking ADP import and promoting mPTP formation, distinct from the m-state lock induced by Bongkrekic Acid.[1]

Material Preparation & Handling[1][3][4][5][6]

Critical Note: Atractyloside is a toxic glycoside.[4][5] Handle with extreme care using PPE.

ParameterSpecification
Compound Atractyloside Potassium Salt (Atr-K)
Solvent Ultrapure Water (Milli-Q)
Stock Concentration 5 mM or 10 mM (Recommended)
Storage -20°C in single-use aliquots (Stable for >1 year)
Working Concentration 5–50 µM (Isolated Mitochondria); 20–100 µM (Permeabilized Cells)

Preparation Protocol:

  • Weigh Atractyloside potassium salt (MW ~803 g/mol ).[6]

  • Dissolve in ultrapure water. Do not use DMSO, as DMSO can independently affect mitochondrial membrane potential.

  • Filter sterilize (0.22 µm) if using in long-term cell culture, though this is rare for this compound.[1]

  • Aliquot into light-protected tubes and freeze at -20°C. Avoid freeze-thaw cycles.

Protocol A: Respiratory Inhibition Assay (The "Gold Standard")[1]

This assay validates ANT inhibition by measuring the inability of mitochondria to transition from State 4 (resting) to State 3 (active) respiration upon ADP addition.[1]

System: Seahorse XF or Clark-type Oxygen Electrode (Oxygraph).[1] Model: Isolated Mitochondria (Liver/Heart/Muscle).[1][7] Note: Whole cells are poor models for Atr titration due to plasma membrane impermeability.[1]

Step-by-Step Workflow
  • Isolation: Isolate mitochondria using standard differential centrifugation in MAS buffer (70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2).[1]

  • Seeding: Load 5–10 µg of mitochondrial protein per well (Seahorse) or 0.5–1.0 mg/mL (Oxygraph).

  • Substrate Addition: Add Complex I substrates (Pyruvate/Malate, 5 mM each) or Complex II substrate (Succinate, 5 mM + Rotenone).[1]

  • Baseline Measurement: Record State 2 respiration.

  • Injection A (ADP): Inject ADP (final conc. 1–4 mM).[1]

    • Control: Rapid increase in Oxygen Consumption Rate (OCR) -> State 3 .[1]

    • Experimental: Pre-incubation with Atr should blunt this response.

  • Injection B (Atractyloside Titration):

    • If Atr is added after ADP: You will see a rapid return to State 4-like respiration (State 4ol).[1]

    • If Atr is added before ADP: The transition to State 3 is completely blocked.

Expected Data Profile:

StateControl (OCR)+ Atractyloside (20 µM)Interpretation
Basal (Substrate only) LowLowAtr does not affect ETC directly.[1]
+ ADP (State 3) High Low (Blocked) Competitive inhibition of ANT.[1]
+ Oligomycin LowLowATP Synthase inhibition (redundant with Atr).[1][8]
+ FCCP (Uncoupled) Very HighVery HighETC is intact; only transport is blocked.[1]

Protocol B: Mitochondrial Swelling Assay (mPTP Induction)[1]

Atractyloside sensitizes the mPTP to calcium. This assay measures the decrease in light scattering (absorbance) as mitochondria swell due to pore opening.[1]

System: Spectrophotometer (96-well plate reader).[1] Detection: Absorbance at 540 nm (A540).[1]

Step-by-Step Workflow
  • Buffer Prep: Prepare Swelling Buffer (120 mM KCl, 10 mM Tris-HCl, 5 mM MOPS, 5 mM Na₂HPO₄, pH 7.4).[1] Crucial: Omit EGTA/EDTA to allow Ca²⁺ interaction.[1]

  • Mitochondria: Resuspend isolated mitochondria (0.5 mg/mL) in Swelling Buffer.

  • Baseline: Monitor A540 for 2 minutes to ensure stability.

  • Treatment Groups:

    • Group 1 (Neg Control): Buffer only.

    • Group 2 (Ca²⁺ Threshold): Add Calcium Chloride (e.g., 50 µM Ca²⁺).[1]

    • Group 3 (Atr Sensitization): Add Atractyloside (10–50 µM) + Sub-threshold Calcium (e.g., 10 µM Ca²⁺).[1]

    • Group 4 (Pos Control/Block): Atr + Ca²⁺ + Cyclosporin A (CsA, 1 µM) .[1]

  • Measurement: Kinetic read every 10 seconds for 20 minutes.

Validation Criteria:

  • Swelling: A rapid decrease in A540 indicates mPTP opening (mitochondrial swelling).[1]

  • Sensitization: Group 3 (Atr + Low Ca²⁺) should swell significantly faster or more extensively than Group 2 (Low Ca²⁺ alone).[1]

  • Rescue: Group 4 (CsA) must prevent the Atr-induced swelling, confirming the mechanism is mPTP-dependent.[1]

Experimental Logic & Troubleshooting

The following decision tree helps navigate experimental design choices, particularly regarding cell permeability issues.

Workflow_Logic Start Start Experimental Design SampleType Select Sample Type Start->SampleType IsoMito Isolated Mitochondria (Recommended) SampleType->IsoMito WholeCell Whole Intact Cells SampleType->WholeCell PermCell Permeabilized Cells (Digitonin/Saponin) SampleType->PermCell DirectAdd Direct Addition of Atr-K (5-50 µM) IsoMito->DirectAdd Issue Atr-K is Polar/Charged Poor Uptake WholeCell->Issue PermCell->DirectAdd Resp Respirometry (State 3 Block) DirectAdd->Resp Swell Swelling Assay (mPTP Opening) DirectAdd->Swell Alt Use High Conc (mM) or Microinjection Issue->Alt Valid Validation Controls: 1. Bongkrekic Acid (m-state) 2. Cyclosporin A (mPTP block) Resp->Valid Swell->Valid

Figure 2: Experimental Decision Tree. Prioritize isolated mitochondria or permeabilized cells due to Atractyloside's poor plasma membrane permeability.[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
No Respiratory Inhibition Membrane ImpermeabilityEnsure you are using isolated mitochondria or permeabilized cells.[1] Atr does not cross intact plasma membranes efficiently.
Inconsistent IC50 BSA InterferenceBSA in isolation buffer binds Atr. Wash mitochondria 2x in BSA-free buffer before the assay.
No Swelling observed High Mg²⁺ / Low pHMg²⁺ and low pH (<7.0) inhibit mPTP. Ensure pH 7.4 and minimize free Mg²⁺ in the swelling buffer.
Precipitation Free Acid usedEnsure you purchased Atractyloside Potassium Salt , not the free acid.

References

  • Halestrap, A. P., & Brenner, C. (2003).[1] The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death. Current Medicinal Chemistry, 10(16), 1507–1525.[1]

  • Vander Heiden, M. G., et al. (1999).[1] Bcl-xL regulates the membrane potential and volume homeostasis of mitochondria.[1] Cell, 91(5), 627-637.[1]

  • Bernardi, P., et al. (2015).[1] The mitochondrial permeability transition pore: molecular nature and role as a target in human disease. Physiological Reviews, 95(4), 1111–1155.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] Product Information: Atractyloside Potassium Salt (A6882).[1][6]

  • Cayman Chemical. (n.d.). Atractyloside (potassium salt) Product Information.

Sources

Method

Application Note &amp; Protocol: Atractyloside Potassium Salt Stock Solution Preparation

A Comparative Guide to Using Water vs. DMSO for Optimal Experimental Outcomes Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed analysis and validated...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Using Water vs. DMSO for Optimal Experimental Outcomes

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed analysis and validated protocols for the preparation of stock solutions of Atractyloside (ATR) potassium salt. We delve into the critical choice between using water and Dimethyl Sulfoxide (DMSO) as a solvent, explaining the causal factors that should guide this decision. By exploring the compound's mechanism of action and the physicochemical properties of each solvent system, this document aims to ensure the integrity, reproducibility, and success of experiments utilizing this potent mitochondrial inhibitor.

Introduction: The Critical Role of Proper Solubilization

Atractyloside potassium salt is a naturally derived diterpenoid glycoside that serves as a powerful and highly specific inhibitor of mitochondrial function.[1][2] Its primary mechanism of action is the competitive inhibition of the Adenine Nucleotide Translocator (ANT), a critical protein embedded in the inner mitochondrial membrane responsible for the exchange of cytosolic Adenosine Diphosphate (ADP) for mitochondrial Adenosine Triphosphate (ATP).[3][4] This blockade effectively halts oxidative phosphorylation, leading to cellular energy depletion and, in many models, the induction of apoptosis.[5][6][7]

The reliability of any experiment using ATR potassium salt begins with the accurate and appropriate preparation of a stable, homogenous stock solution. The choice of solvent is not trivial; it impacts solubility limits, solution stability, and potential off-target cellular effects. This note directly compares the two most common solvents, water and DMSO, to provide a logical framework for solvent selection and preparation.

Deep Dive: Mechanism of Action

To appreciate the importance of accurate dosing, understanding the precise molecular target of ATR is crucial. The Adenine Nucleotide Translocator (ANT) is the gatekeeper of cellular energy currency.

  • Normal Function: ANT facilitates a 1:1 exchange of ADP from the cytoplasm for ATP synthesized within the mitochondrial matrix. This process is fundamental for supplying the cell with the energy required for virtually all metabolic activities.

  • ATR Inhibition: Atractyloside's structure mimics that of ADP, allowing it to bind competitively to the translocase.[3] This binding event physically obstructs the transporter, preventing both ADP entry and ATP exit.

  • Downstream Consequences: The inhibition of ANT leads to a rapid decrease in the cytosolic ATP/ADP ratio. This energy crisis can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening leads to the collapse of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in programmed cell death.[7]

Atractyloside_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ANT Adenine Nucleotide Translocator (ANT) ATP_Matrix ATP (Matrix) ADP_Matrix ADP (Matrix) ATP_Cyto Cellular ATP Depletion ANT->ATP_Cyto Blocks ATP Export OxPhos Oxidative Phosphorylation OxPhos->ATP_Matrix Generates mPTP mPTP Opening Apoptosis Apoptosis mPTP->Apoptosis Induces ATP_Matrix->ANT Exits ATR Atractyloside ATR->ANT Inhibits ATP_Cyto->mPTP Triggers ADP_Cyto ADP (Cytosol) ADP_Cyto->ANT Enters

Caption: Mechanism of Atractyloside (ATR) action on mitochondrial ANT.

Solvent Selection: A Data-Driven Comparison

The choice between water and DMSO hinges on the required stock concentration and the sensitivity of the experimental system to organic solvents.

Table 1: Physicochemical Properties and Solubility of Atractyloside Potassium Salt

PropertyValueSource(s)
CAS Number 102130-43-8[2][3][8]
Molecular Formula C₃₀H₄₄K₂O₁₆S₂[8][9]
Molecular Weight 802.99 g/mol [2][9]
Solubility in Water ~20 mg/mL (approx. 24.9 mM)[8]
Up to 25 mg/mL at 40°C[8]
Solubility in DMSO 100 mg/mL (approx. 124.5 mM)[2]
Water: The Biocompatible Choice
  • Expertise & Experience: Using water as a solvent is the most straightforward approach for biological experiments. It eliminates the variable of solvent toxicity, which is a critical consideration in cell-based assays. The direct miscibility of an aqueous stock in cell culture media or assay buffers prevents issues of compound precipitation that can occur when adding a concentrated DMSO stock.[10]

  • Trustworthiness:

    • Advantages:

      • High Biocompatibility: No inherent cellular toxicity, making it ideal for sensitive cell lines or long-term incubation studies.

      • Direct Application: Can be added directly to aqueous experimental systems without concern for solvent effects.

    • Disadvantages:

      • Limited Concentration: A maximum solubility of ~20 mg/mL restricts the ability to achieve very high final concentrations without significantly diluting the experimental medium.

      • Stability Concerns: Aqueous solutions can be more prone to hydrolysis over time, especially if not stored properly frozen.[4] They are also susceptible to microbial growth, necessitating sterile handling and filtration.

DMSO: The High-Concentration Workhorse
  • Expertise & Experience: DMSO is an exceptionally versatile solvent, valued for its ability to dissolve a wide range of otherwise poorly soluble compounds. Its utility for ATR lies in the capacity to create highly concentrated primary stocks (up to 100 mg/mL), which allows for minimal volume addition to the final experimental setup, thereby keeping the final DMSO concentration well below toxic levels (typically <0.5% v/v).

  • Trustworthiness:

    • Advantages:

      • Superior Solubility: 5-fold higher solubility than water allows for concentrated stocks, preserving space and enabling a wider range of final concentrations.

      • Enhanced Stability: Many compounds exhibit greater long-term stability when stored in anhydrous DMSO at -80°C.

    • Disadvantages:

      • Potential Cytotoxicity: DMSO can have direct biological effects, including impacts on cell differentiation, membrane permeability, and gene expression. A vehicle control is mandatory.

      • Precipitation Risk: Adding a highly concentrated DMSO stock to an aqueous buffer can cause the compound to "crash out" or precipitate due to a rapid change in solvent polarity.[10]

      • Hygroscopic Nature: DMSO readily absorbs water from the atmosphere.[2] This can reduce its solvating power over time and potentially lead to precipitation of the stored compound. Using anhydrous DMSO and proper handling techniques is critical.

Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to these steps, particularly regarding the use of high-purity reagents and proper technique, is essential for reproducibility.

Stock_Solution_Workflow Weigh 1. Weigh Compound (Calibrated Balance) Add 2. Add Solvent (High-Purity Water/DMSO) Weigh->Add Dissolve 3. Facilitate Dissolution (Vortex, Sonicate, Gentle Warmth) Add->Dissolve Filter 4. Sterile Filter (Aqueous Stocks, 0.22 µm) Dissolve->Filter Aliquot 5. Aliquot (Single-Use Volumes) Filter->Aliquot Store 6. Store Appropriately (-20°C or -80°C) Aliquot->Store

Caption: General workflow for preparing a validated stock solution.

Protocol 1: Aqueous Stock Solution (10 mg/mL)

Causality: This protocol prioritizes biocompatibility. The concentration is set below the maximum solubility to ensure complete dissolution without extensive heating, which could risk degradation.[4] Sterile filtration is mandatory to prevent microbial contamination.

Materials:

  • Atractyloside potassium salt (e.g., 10 mg)

  • High-purity, sterile water (e.g., Water-for-Injection or cell culture grade)

  • Sterile, conical microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • 0.22 µm syringe filter and sterile syringe

Procedure:

  • Weighing: Accurately weigh 10 mg of ATR potassium salt powder and place it into a sterile vial.

  • Solvent Addition: Add 1.0 mL of sterile water to the vial. This will yield a final concentration of 10 mg/mL.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If needed, use a bath sonicator for 5-10 minutes to aid dissolution. For stubborn particles, the solution can be gently warmed to 40°C.[8] Ensure the solution is completely clear with no visible particulates.

  • Sterilization: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is critical for long-term storage of aqueous solutions.

  • Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store immediately at -20°C for short-term use or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: DMSO Stock Solution (100 mg/mL)

Causality: This protocol maximizes concentration to minimize the volume of organic solvent added to the final experiment. The use of anhydrous DMSO is critical to prevent water absorption and potential compound precipitation during storage.[2]

Materials:

  • Atractyloside potassium salt (e.g., 25 mg)

  • Anhydrous, high-purity DMSO

  • Amber glass vials or polypropylene tubes compatible with DMSO

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh 25 mg of ATR potassium salt powder and place it into a suitable vial.

  • Solvent Addition: Add 250 µL of anhydrous DMSO to the vial. This will yield a final concentration of 100 mg/mL.

  • Dissolution: Cap the vial tightly and vortex thoroughly. Sonication can be used if necessary. The high solubility should allow for rapid dissolution at room temperature.

  • Aliquoting & Storage: Dispense into single-use aliquots in appropriate vials. Store desiccated at -20°C for up to one month or at -80°C for up to one year.[2] Ensure vials are tightly capped to prevent moisture absorption.

Summary and Recommendations

The decision to use water or DMSO for preparing Atractyloside potassium salt stock solutions is contingent on the experimental design.

  • Choose Water When:

    • The final required concentration is low to moderate.

    • The experimental system (e.g., specific cell line, in vivo model) is highly sensitive to DMSO.

    • The assay itself is incompatible with organic solvents.

  • Choose DMSO When:

    • A high concentration stock is needed to achieve a high final concentration in the assay.

    • Long-term stock solution stability is a priority.

    • The experimental system is tolerant to low final concentrations of DMSO (e.g., 0.1-0.5%).

Crucial Final Check: Always include a vehicle control (the same final concentration of water or DMSO used for the treatment) in every experiment to ensure any observed effects are due to the Atractyloside and not the solvent.

References

  • He, L., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology. [Link]

  • Wikipedia. Atractyloside. [Link]

  • Majewska, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Molecules. [Link]

  • Skrzypczak, M. (2022). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • CD Biosynsis. Atractyloside Potassium salt. [Link]

  • Knop, K., et al. (2022). DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. International Journal of Molecular Sciences. [Link]

  • Chen, W-C., et al. (2013). The degradation mechanism of toxic atractyloside in herbal medicines by decoction. Molecules. [Link]

  • Knop, K., et al. (2022). DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. MDPI. [Link]

  • Obatomi, D. K., et al. (1998). The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. Toxicology. [Link]

  • Cold Spring Harbor Protocols. Stock Solutions. [Link]

  • Obatomi, D. K., et al. (1998). The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices. PubMed. [Link]

  • Wang, L., et al. (2011). Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. Journal of Applied Toxicology. [Link]

  • Christofides, K. (2021). Response to: I have dissolved some novel drugs in DMSO and found precipitate.... ResearchGate. [Link]

Sources

Application

Methods for detecting mPTP opening using Atractyloside as a positive control

Application Note & Protocols Topic: High-Throughput and Classical Methods for Detecting Mitochondrial Permeability Transition Pore (mPTP) Opening Using Atractyloside as a Positive Control Audience: Researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: High-Throughput and Classical Methods for Detecting Mitochondrial Permeability Transition Pore (mPTP) Opening Using Atractyloside as a Positive Control

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mitochondrial Permeability Transition Pore as a Fulcrum of Cell Fate

The mitochondrion, often depicted as the cell's powerhouse, also holds a critical role as a gatekeeper of cell survival and death. Central to this function is the mitochondrial permeability transition pore (mPTP), a multi-protein complex that forms a non-specific channel in the inner mitochondrial membrane (IMM). Under physiological conditions, the mPTP flickers between open and closed states, contributing to ion homeostasis. However, under conditions of cellular stress such as high matrix Ca²⁺ concentration, oxidative stress, and ATP depletion, the pore undergoes sustained opening.[1][2] This event, known as the permeability transition, is a catastrophic loss of mitochondrial integrity. It dissipates the mitochondrial membrane potential, halts ATP synthesis, and leads to uncontrolled swelling of the mitochondrial matrix.[1][3][4] Ultimately, this can trigger the release of pro-apoptotic factors like cytochrome c, committing the cell to a programmed death pathway.

Understanding and modulating mPTP activity is therefore of paramount importance in fields ranging from neurodegenerative disease and ischemia-reperfusion injury to cancer research.[1] To study this phenomenon, reliable inducers and inhibitors are essential. Atractyloside (ATR), a toxic glycoside, serves as a classical and potent inducer of the mPTP.[5][6] It functions by binding to the Adenine Nucleotide Translocator (ANT) on the outer face of the IMM, locking it in a conformation that sensitizes the mPTP to opening, particularly in the presence of Ca²⁺.[7] Conversely, Cyclosporin A (CsA) is a canonical inhibitor of the mPTP.[8][9][10] It acts by binding to Cyclophilin D (CypD), a matrix protein that is a key regulator of the pore, preventing its opening.[11][12][13]

This application note provides detailed protocols for two robust methods to detect mPTP opening using Atractyloside as a positive control and Cyclosporin A as a negative control: the fluorescence-based Calcein-Cobalt Quenching Assay and the classic spectrophotometric Mitochondrial Swelling Assay.

Mechanism of Atractyloside-Induced mPTP Opening

Atractyloside exerts its effect by targeting the Adenine Nucleotide Translocator (ANT), an integral protein of the inner mitochondrial membrane responsible for exchanging matrix ATP for cytosolic ADP. By binding to the ANT from the cytosolic side, Atractyloside locks the translocator in a specific conformation (the "c-state") which is thought to be a core component or a critical regulator of the mPTP complex.[7] This conformational change, especially when combined with other stimuli like elevated matrix Ca²⁺, dramatically increases the probability of the pore opening.

Atractyloside_Mechanism cluster_membrane Inner Mitochondrial Membrane (IMM) cluster_matrix Mitochondrial Matrix ANT {Adenine Nucleotide Translocator (ANT)|c-state (Cytosol facing)} mPTP_open mPTP Opening (Permeability Transition) ANT->mPTP_open Promotes Formation CypD Cyclophilin D (CypD) CypD->mPTP_open Sensitizes ATR Atractyloside (ATR) ATR->ANT Binds & Locks Ca2_cyto Ca²⁺ Ca2_cyto->mPTP_open Inducer

Caption: Atractyloside (ATR) binds the ANT, promoting mPTP opening.

Method 1: Calcein-Cobalt Quenching Assay (Fluorescence-Based)

This is a widely used method to assess mPTP opening in intact cells or isolated mitochondria.[14]

Principle: The assay relies on the fluorescent dye Calcein-AM. This non-polar molecule readily crosses cell and mitochondrial membranes.[15][16] Inside the cell, esterases cleave the AM group, trapping the now polar, highly fluorescent Calcein molecule within all cellular compartments, including mitochondria.[15][16] A quenching agent, Cobalt Chloride (CoCl₂), is then added to the medium. Co²⁺ can quench Calcein fluorescence but cannot cross the intact inner mitochondrial membrane.[17] Therefore, in cells with closed mPTPs, the cytosolic Calcein is quenched while the mitochondrial pool remains brightly fluorescent.[15][17] Upon mPTP opening (e.g., induced by Atractyloside), Co²⁺ enters the mitochondrial matrix and quenches the mitochondrial Calcein, leading to a measurable decrease in fluorescence.[17]

Calcein_Assay_Workflow start Start: Cells or Isolated Mitochondria load_calcein 1. Load with Calcein-AM (Enters all compartments) start->load_calcein hydrolysis 2. Esterase Hydrolysis (Calcein trapped in cytosol & matrix) load_calcein->hydrolysis add_cobalt 3. Add CoCl₂ (Quenches cytosolic Calcein) hydrolysis->add_cobalt measure_baseline 4. Measure Baseline Mitochondrial Fluorescence (F_initial) add_cobalt->measure_baseline add_reagents 5. Add Test Compounds (e.g., Atractyloside, CsA, Vehicle) measure_baseline->add_reagents measure_final 6. Monitor Fluorescence over Time (mPTP opening causes fluorescence decrease) add_reagents->measure_final analyze 7. Analyze Data Calculate % Fluorescence Loss measure_final->analyze

Caption: Workflow for the Calcein-Cobalt Quenching mPTP Assay.

Detailed Protocol (for adherent cells in a 96-well plate):

A. Materials & Reagents

  • Adherent cells (e.g., HepG2, SH-SY5Y) cultured in a black, clear-bottom 96-well plate

  • Calcein-AM (1 mM stock in DMSO)

  • Cobalt Chloride (CoCl₂) (100 mM stock in dH₂O)

  • Atractyloside (ATR) (10 mM stock in DMSO)

  • Cyclosporin A (CsA) (1 mM stock in DMSO)

  • Ionomycin (optional positive control, 1 mM stock in DMSO)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a suitable physiological buffer

B. Step-by-Step Procedure

  • Cell Plating: Seed cells at an appropriate density to achieve 80-90% confluency on the day of the assay.

  • Reagent Preparation:

    • Loading Buffer: Prepare a 1 µM Calcein-AM solution in Assay Buffer. Protect from light.

    • Quenching Buffer: Prepare a 2 mM CoCl₂ solution in Assay Buffer.

    • Compound Plate: Prepare 2X final concentrations of Atractyloside, Cyclosporin A, and vehicle controls in Assay Buffer.

  • Calcein Loading:

    • Aspirate the culture medium from the wells.

    • Wash cells once with 100 µL of warm Assay Buffer.

    • Add 50 µL of Loading Buffer (1 µM Calcein-AM) to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.[16]

  • Cobalt Quenching:

    • Aspirate the Loading Buffer.

    • Wash cells twice with 100 µL of warm Assay Buffer to remove extracellular Calcein-AM.

    • Add 50 µL of Quenching Buffer (2 mM CoCl₂) to each well.

  • Baseline Measurement:

    • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure baseline fluorescence (Excitation: ~488 nm, Emission: ~525 nm).

  • Induction and Measurement:

    • Add 50 µL of the 2X compound solutions from the compound plate to the corresponding wells. This will dilute the reagents to their final 1X concentration.

    • Immediately begin kinetic reading of the fluorescence plate, taking measurements every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each well, normalize the fluorescence values to the initial baseline reading (F/F₀).

    • A decrease in fluorescence over time indicates mPTP opening.

    • Compare the rate and extent of fluorescence loss between different treatment groups.

Method 2: Mitochondrial Swelling Assay (Spectrophotometric)

This is a classic and direct method for measuring mPTP opening in a population of isolated mitochondria.

Principle: The opening of the mPTP allows for the influx of water and solutes into the mitochondrial matrix, causing the mitochondrion to swell. This swelling leads to a decrease in the refractive index of the mitochondrial suspension, which can be measured as a decrease in light scattering.[18] This change in light scattering is monitored over time as a decrease in absorbance at a wavelength where no chromophores absorb, typically 540 nm.[18][19]

Swelling_Assay_Workflow start Start: Isolate Mitochondria resuspend 1. Resuspend Mitochondria in Swelling Buffer start->resuspend spectro 2. Place in Spectrophotometer Cuvette or Plate resuspend->spectro measure_baseline 3. Measure Baseline Absorbance at 540 nm (A_initial) spectro->measure_baseline add_reagents 4. Add Test Compounds (e.g., Atractyloside, Ca²⁺, CsA) measure_baseline->add_reagents measure_final 5. Monitor Absorbance over Time (Swelling causes absorbance decrease) add_reagents->measure_final analyze 6. Analyze Data Calculate Rate of Absorbance Change measure_final->analyze

Caption: Workflow for the Spectrophotometric Mitochondrial Swelling Assay.

Detailed Protocol (for isolated mitochondria):

A. Materials & Reagents

  • Freshly isolated mitochondria (e.g., from liver or cultured cells)[20]

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl, 5 mM KH₂PO₄, pH 7.4

  • Respiratory Substrates: e.g., 5 mM Succinate + 1 µM Rotenone

  • Calcium Chloride (CaCl₂) (10 mM stock in dH₂O)

  • Atractyloside (ATR) (10 mM stock in DMSO)

  • Cyclosporin A (CsA) (1 mM stock in DMSO)

  • EGTA (0.5 M stock, pH ~7.4)

B. Step-by-Step Procedure

  • Mitochondria Isolation: Isolate mitochondria from fresh tissue or cultured cells using standard differential centrifugation protocols.[20] Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • Set a temperature-controlled spectrophotometer or plate reader to 540 nm.

    • In a cuvette or 96-well plate, add Swelling Buffer to a final volume of 200 µL (for plates) or 1 mL (for cuvettes).

    • Add respiratory substrates (e.g., Succinate/Rotenone).

  • Baseline Measurement:

    • Add isolated mitochondria to a final concentration of 0.5-1.0 mg/mL.[18]

    • Mix gently and immediately begin recording the absorbance at 540 nm to establish a stable baseline.

  • Induction of Swelling:

    • To induce mPTP opening, add a bolus of CaCl₂ (e.g., 50-200 µM final concentration) followed by Atractyloside (e.g., 5-10 µM final concentration).[20][21]

    • For inhibitor studies, pre-incubate the mitochondria with Cyclosporin A (e.g., 1-5 µM) for 1-2 minutes before adding the inducers.

    • Continue to record the absorbance at 540 nm for 10-20 minutes. A sustained decrease in absorbance signifies mitochondrial swelling.

  • Data Analysis:

    • Calculate the initial rate of absorbance change (ΔA₅₄₀/min) after the addition of inducers.

    • Compare the rates between control, ATR-treated, and ATR+CsA-treated mitochondria.

Data Interpretation and Controls

Self-validating experiments are crucial. The use of both positive and negative controls is non-negotiable for attributing an observed effect to mPTP opening.

Parameter Condition Expected Outcome (Calcein Assay) Expected Outcome (Swelling Assay) Rationale
Negative Control Vehicle (e.g., DMSO)Stable, high fluorescenceStable, high absorbanceEstablishes the baseline response in the absence of specific stimuli.
Positive Control Atractyloside (+ Ca²⁺)Rapid decrease in fluorescenceRapid decrease in absorbanceConfirms that the experimental system is responsive to a known mPTP inducer.[18][21]
Inhibitor Control Atractyloside + Cyclosporin AFluorescence decrease is significantly attenuated or blockedAbsorbance decrease is significantly attenuated or blockedDemonstrates that the ATR-induced effect is dependent on the classical, CsA-sensitive mPTP pathway.[18][22]
Chelator Control Atractyloside + EGTAFluorescence decrease is blockedAbsorbance decrease is blockedConfirms the Ca²⁺-dependency of the mPTP opening event.

Troubleshooting

  • No response to Atractyloside:

    • Possible Cause: Mitochondria may be damaged or uncoupled.

    • Solution: Check the quality of the mitochondrial preparation (e.g., measure respiratory control ratio). Ensure adequate Ca²⁺ is present, as ATR often acts as a sensitizer.[21]

  • High background in Calcein Assay:

    • Possible Cause: Incomplete washing of extracellular Calcein-AM or insufficient CoCl₂ concentration.

    • Solution: Increase the number of washes after Calcein loading. Optimize CoCl₂ concentration for your cell type.

  • Spontaneous swelling/fluorescence loss in controls:

    • Possible Cause: Over-digestion during cell harvesting, harsh mitochondrial isolation, or excessive initial Ca²⁺ in the buffer.

    • Solution: Handle cells/mitochondria gently on ice. Use high-purity reagents and include a small amount of EGTA in isolation buffers.

References

  • Mitochondrial swelling induced by atractyloside is accompanied by a... . ResearchGate. Available at: [Link]

  • Mitochondrial Permeability Transition Pore Assay (A319762) . Antibodies.com. Available at: [Link]

  • Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function . Bentham Science Publishers. Available at: [Link]

  • Atractyloside – Knowledge and References . Taylor & Francis. Available at: [Link]

  • The toxic mechanism and metabolic effects of atractyloside in precision-cut pig kidney and liver slices . PubMed. Available at: [Link]

  • Membrane permeability transition induced by atractyloside on mitoplasts... . ResearchGate. Available at: [Link]

  • Atractyloside-induced rat brain mitochondria swelling . ResearchGate. Available at: [Link]

  • Mitochondrial Permeability Transition Pore Assay . Abbkine. Available at: [Link]

  • Mitochondrial Cyclosporine A-Independent Palmitate/Ca 2+ -Induced Permeability Transition Pore (PA-mPT Pore) and Its Role in Mitochondrial Function and Protection against Calcium Overload and Glutamate Toxicity . MDPI. Available at: [Link]

  • Mitochondrial Assays - Evaluate mPTP Opening and Inhibition . Eurofins Discovery. Available at: [Link]

  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy . Frontiers. Available at: [Link]

  • MPTP-Induced Parkinsonian Syndrome - Basic Neurochemistry - NCBI Bookshelf . NIH. Available at: [Link]

  • Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay . PMC. Available at: [Link]

  • Atractylenolide-I Attenuates MPTP/MPP + ‑Mediated Oxidative Stress in Parkinson's Disease Through SIRT1/PGC‑1α/Nrf2 Axis . PubMed. Available at: [Link]

  • Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy . PMC - PubMed Central. Available at: [Link]

  • Permeability transition in rat liver mitochondria is modulated by the ATP-Mg/Pi carrier . American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

  • Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage . PubMed. Available at: [Link]

  • Physiologic functions of cyclophilin D and the mitochondrial permeability transition pore . PubMed. Available at: [Link]

  • Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening . PubMed. Available at: [Link]

  • Comprehensive analysis of mitochondrial permeability transition pore activity in living cells using fluorescence-imaging-based techniques | Request PDF . ResearchGate. Available at: [Link]

  • MULTI-OMICS INVESTIGATION INTO THE ROLE OF CYCLOPHILIN D (CYPD) IN MITOCHONDRIA . The University of Liverpool Repository. Available at: [Link]

  • Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure . PMC - NIH. Available at: [Link]

  • Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening . MDPI. Available at: [Link]

  • Cyclophilin D (PPIF) and MPTP in hepatic ischemia-reperfusion injury: insights into mechanisms . Frontiers. Available at: [Link]

  • Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function . MDPI. Available at: [Link]

  • Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients . PMC. Available at: [Link]

Sources

Method

Application of Atractyloside potassium salt in ischemia-reperfusion injury models

Application Note: Atractyloside Potassium Salt as a Mechanistic Probe in Ischemia-Reperfusion Injury Models Abstract This technical guide details the application of Atractyloside Potassium Salt (ATR) , a specific inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Atractyloside Potassium Salt as a Mechanistic Probe in Ischemia-Reperfusion Injury Models

Abstract

This technical guide details the application of Atractyloside Potassium Salt (ATR) , a specific inhibitor of the Adenine Nucleotide Translocator (ANT), within the context of Ischemia-Reperfusion (I/R) injury research.[1] Unlike therapeutic candidates, ATR serves as a critical pharmacological probe and positive control for inducing Mitochondrial Permeability Transition Pore (mPTP) opening.[1] This document provides standardized protocols for using ATR to validate cytoprotective agents, assess mitochondrial integrity, and model mitochondrial dysfunction in vitro and ex vivo.[1]

Introduction: The Mechanistic Role of Atractyloside[2][3][4]

In Ischemia-Reperfusion (I/R) injury, the opening of the Mitochondrial Permeability Transition Pore (mPTP) is a terminal event leading to cardiomyocyte death.[1] The mPTP allows the influx of water and solutes (<1.5 kDa) into the mitochondrial matrix, causing swelling, rupture of the outer membrane, and release of pro-apoptotic factors (e.g., Cytochrome c).[1]

Atractyloside (ATR) acts as a high-affinity ligand for the Adenine Nucleotide Translocator (ANT) , a core component (or regulator) of the mPTP.[1][2]

  • Mechanism: ATR binds to ANT on the cytosolic side , locking it in the "c-conformation."[1] This conformational arrest inhibits ADP/ATP exchange and sensitizes the mPTP to Calcium (

    
    ), dramatically lowering the threshold for pore opening.[1]
    
  • Why Potassium Salt? The potassium salt form (

    
    ) is preferred over the free acid due to its superior water solubility  (>20 mg/mL).[1] This allows researchers to introduce the compound into aqueous physiological buffers without using organic solvents like DMSO, which can independently perturb mitochondrial membranes and confound I/R data.
    

Material Properties & Handling

PropertySpecification
Compound Atractyloside Potassium Salt
CAS Number 102130-43-8
Molecular Weight ~803.0 g/mol
Solubility Water: ~20-25 mg/mL (Clear, faint yellow solution)
Storage (Solid) -20°C (Stable for >2 years)
Stock Solution 10 mM in ddH₂O.[1] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Conc. 1 µM – 50 µM (Assay dependent)

Experimental Applications in I/R Research

ATR is rarely used as a therapeutic; it is a toxin used to challenge systems.[1] Its primary applications in I/R models include:

  • Mitochondrial Swelling Assay (The Gold Standard): Used to screen novel drugs. If a drug candidate prevents I/R injury, does it also prevent ATR-induced swelling? If yes, the drug likely acts directly on the mPTP or ANT.[1]

  • Calcium Retention Capacity (CRC): Quantifies how much Calcium mitochondria can buffer before the mPTP opens. ATR is used to set the "minimum resistance" baseline.

  • Apoptosis Induction Control: In cellular models (e.g., cardiomyocytes), ATR is used to induce mitochondrial-dependent apoptosis to verify the sensitivity of the detection system (e.g., TUNEL, Annexin V).[1]

Visualizing the Mechanism

The following diagram illustrates how ATR locks ANT, triggering the cascade leading to cell death, and where protective agents (like Cyclosporin A) intervene.[1]

G ATR Atractyloside (ATR) ANT ANT Translocator (Inner Membrane) ATR->ANT Binds Cytosolic Face Conf Locked in 'c-conformation' ANT->Conf Conformational Arrest mPTP mPTP Opening (Pore Formation) Conf->mPTP Sensitizes to Ca2+ Swell Mitochondrial Swelling mPTP->Swell Influx of H2O/Solutes Rupture OMM Rupture Cytochrome c Release Swell->Rupture Death Cell Death (Necrosis/Apoptosis) Rupture->Death CsA Cyclosporin A (Protective Control) CsA->mPTP Blocks

Caption: Mechanism of ATR-induced toxicity. ATR locks ANT, sensitizing the mPTP to open, leading to mitochondrial swelling and cell death.[1]

Detailed Protocol: Mitochondrial Swelling Assay

This assay measures the decrease in absorbance (


) as mitochondria swell and scatter less light. It is the most direct method to assess mPTP sensitivity.
Reagents:
  • Assay Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, 20 µM EGTA (to chelate background Ca2+), 5 mM Succinate (Substrate), 1 mM Pi (Phosphate is required for mPTP), pH 7.2.[1]

  • Mitochondria: Freshly isolated cardiac or liver mitochondria (0.5 – 1.0 mg protein/mL).[1]

  • ATR Working Solution: 1 mM (in water).

  • Calcium Chloride: 10 mM stock.

Step-by-Step Workflow:
  • Preparation: Pre-warm the Assay Buffer to 25°C or 30°C (mPTP opening is temperature-dependent).

  • Baseline: Add 190 µL of Assay Buffer containing mitochondria (0.5 mg/mL) to a 96-well plate or cuvette. Record

    
     for 2 minutes to ensure stability.
    
  • Challenge (ATR):

    • Experimental Group: Add ATR to a final concentration of 10–50 µM .

    • Control Group: Add equal volume of vehicle (Water).[1]

    • Protective Control: Pre-incubate with Cyclosporin A (1 µM) for 2 mins before ATR addition.[1]

  • Trigger: In some resistant tissue types, ATR alone causes slow swelling.[1] Add a "sub-threshold" pulse of

    
     (e.g., 10-50 µM) to accelerate the process if necessary.[1]
    
  • Measurement: Monitor

    
     every 10 seconds for 15–20 minutes.
    
  • Analysis: Swelling is indicated by a decrease in absorbance.[3]

Data Calculation:


[1]

Detailed Protocol: Calcium Retention Capacity (CRC)

This protocol determines the "buffering power" of mitochondria before they fail (I/R injury reduces this capacity; ATR reduces it further).

Reagents:
  • CRC Buffer: 125 mM Sucrose, 65 mM KCl, 10 mM HEPES, 5 mM Succinate, 1 mM Pi, 1 µM Calcium Green-5N (Fluorescent Ca2+ indicator).[1]

  • ATR: 1–10 µM.

Workflow:
  • Setup: Place mitochondria (0.5 mg/mL) in CRC Buffer in a fluorometer (Ex: 506 nm, Em: 532 nm).

  • Treatment: Add ATR (e.g., 5 µM) or Vehicle. Incubate 2 min.

  • Titration: Inject pulses of

    
     (e.g., 10 nmol/mg protein) every 60 seconds.
    
  • Readout: The fluorescence will spike (Ca2+ addition) and then decay (mitochondrial uptake).[1]

  • Endpoint: When the mPTP opens, mitochondria release stored Ca2+.[1] The fluorescence will spike and fail to return to baseline .

  • Result: Calculate the total nmol Ca2+ taken up before release. ATR-treated mitochondria will tolerate significantly fewer pulses.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
No Swelling with ATR High EGTA concentrationEnsure EGTA is <20 µM or wash mitochondria well.[1] mPTP requires trace Ca2+.
No Swelling with ATR Low Inorganic Phosphate (Pi)mPTP opening is Pi-dependent.[1] Ensure buffer has 1-5 mM Pi.
High Baseline Swelling Damaged MitochondriaImprove isolation technique (keep cold, minimize shear stress).[1] Check RCR (Respiratory Control Ratio).
Precipitation ATR + High Ca2+Do not mix concentrated ATR and Calcium stocks directly. Add sequentially to the buffer.

References

  • Mechanism of ATR & ANT: Halestrap, A. P., & Brenner, C. (2003).[1] The adenine nucleotide translocase: a central component of the mitochondrial permeability transition pore and key player in cell death.[4] Current Medicinal Chemistry, 10(16), 1507-1525.[1] Link

  • Mitochondrial Swelling Protocol: Javadov, S., et al. (2005).[1] Photo-damage of the mitochondrial permeability transition pore by the fluorescence probe tetramethylrhodamine methyl ester.[1] Cell Calcium, 38(2), 119-127.[1] Link

  • ATR in I/R Models: Di Lisa, F., & Bernardi, P. (2006).[1] Mitochondria and ischemia–reperfusion injury of the heart: fixing a hole. Cardiovascular Research, 70(2), 191-199.[1] Link

  • Potassium Salt Solubility: Sigma-Aldrich Product Information, Atractyloside Potassium Salt (A6882).[1] Link[1]

  • CRC Assay Methodology: Briston, T., et al. (2019).[1] Mitochondrial Permeability Transition Pore: Sensitivity to Opening and Role in Cell Death.[5] Methods in Molecular Biology, 1925, 191-199.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of Atractyloside potassium salt in aqueous buffers

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the solubility of Atractylos...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and improving the solubility of Atractyloside (ATR) potassium salt in aqueous buffers. We address common challenges and provide detailed, mechanistically-grounded solutions to ensure experimental success.

Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of Atractyloside potassium salt?

Atractyloside potassium salt is generally considered soluble in water and other polar solvents. However, reported solubility values can vary between suppliers. It is crucial to consult the product information sheet for the specific batch you are using.

The high solubility is attributed to its chemical structure. As a dipotassium salt of a diterpenoid glycoside, it possesses two sulfate groups and one carboxyl group.[1][2] Under physiological pH conditions, these groups are deprotonated, rendering the molecule triply negatively charged and thus hydrophilic.[1]

Table 1: Reported Solubility of Atractyloside Potassium Salt

SolventReported SolubilitySource(s)
Water~10-20 mg/mL[3][4]
Water (at 40°C)~25 mg/mL[3]
Water100 mg/mL[5]
DMSO100 mg/mL[5]
Ethanol100 mg/mL[5]
MethanolSoluble[6]

Note: Discrepancies in reported values are common. Always perform small-scale solubility tests with your specific buffer and lot number.

Q2: I've added the ATR potassium salt powder directly to my buffer, but it's not dissolving completely. What's wrong?

This is a common issue that can arise from several factors related to both the compound and the dissolution technique.

  • Mechanism of Dissolution: The process of dissolving a solid involves overcoming the lattice energy of the crystal with the solvation energy provided by the solvent molecules. Even for a soluble compound, this process takes time and energy. Simply adding the powder to the buffer without sufficient agitation may result in slow or incomplete dissolution.

  • Buffer Composition: While ATR is water-soluble, certain buffer components can decrease its solubility. High concentrations of other salts can lead to a "common ion effect" or "salting out," where the solubility of a salt is decreased by the presence of another electrolyte that shares a common ion or increases the ionic strength of the solution.[7]

  • Localized Concentration: Adding a large amount of powder at once can create localized, supersaturated micro-environments where the compound may form aggregates or precipitate before it has a chance to fully dissolve into the bulk solution.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous experimental buffer. Why did this happen?

This phenomenon is known as antisolvent precipitation . It is a frequent challenge when working with compounds that are highly soluble in an organic solvent but less so in an aqueous medium.[8]

  • The Causality: DMSO is a powerful aprotic polar solvent capable of dissolving a wide range of compounds. When you create a concentrated stock solution in 100% DMSO, the ATR molecules are comfortably solvated. However, when this stock is introduced into an aqueous buffer, the overall polarity of the solvent system changes dramatically. Water becomes the predominant solvent. If the local concentration of ATR exceeds its solubility limit in the new, more aqueous environment, it will precipitate out of the solution.[8]

  • The Solution: The key is to avoid creating pockets of high ATR concentration during dilution. This is achieved by adding the DMSO stock to the aqueous buffer slowly and with vigorous mixing . This technique ensures that the compound is rapidly dispersed and diluted below its precipitation threshold.

Troubleshooting and Optimization Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution

For maximum accuracy and reproducibility, it is best practice to prepare a concentrated stock solution and then dilute it to the final working concentration.

Recommended Solvents:

  • Deionized Water: Ideal for direct use if the required concentration is within its solubility limit (e.g., ≤ 10 mg/mL).

  • DMSO or Ethanol: Recommended for preparing highly concentrated stocks (e.g., ≥ 100 mg/mL).[5]

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of ATR potassium salt powder in a suitable vial.

  • Solvent Addition: Add the chosen solvent (e.g., DMSO) to the vial to achieve the target concentration.

  • Dissolution: Vortex the vial vigorously. Gentle warming in a water bath (up to 40°C) can be employed to expedite dissolution.[3] Brief sonication in an ultrasonic bath is also an effective method.

  • Verification: Ensure the solution is clear and free of any visible particulates before storing.

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability.[5] Manufacturer datasheets suggest stock solutions in solvent are stable for at least one month at -20°C.[5]

Protocol 2: Preparation of the Final Working Solution from an Organic Stock

This protocol is critical for preventing antisolvent precipitation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the final volume of your desired aqueous buffer in a conical tube or beaker.

  • Mixing: Place the buffer on a vortex mixer or use a magnetic stirrer to create a vortex.

  • Dilution: Withdraw the required volume of the concentrated DMSO stock solution using a pipette. Dispense the stock solution drop-by-drop directly into the vortex of the stirring buffer.

  • Final Mix: Continue to vortex or stir the solution for an additional 30-60 seconds to ensure homogeneity.

  • Vehicle Control: Crucially, always prepare a vehicle control containing the same final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer. This is essential to differentiate the effects of the compound from the effects of the solvent itself.[8][9]

Visualizing the Process: Workflows and Mechanisms
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with Atractyloside potassium salt.

G cluster_0 cluster_1 Troubleshooting Options start Start: Need to dissolve Atractyloside K+ Salt prep_stock Prepare Concentrated Stock (Protocol 1) Solvent: Water, DMSO, or Ethanol start->prep_stock check_sol Is stock solution clear? prep_stock->check_sol precip Precipitation or Incomplete Dissolution check_sol->precip No dilute Dilute Stock into Aqueous Buffer (Protocol 2) Add dropwise to vortexing buffer check_sol->dilute Yes ts_heat Gently warm solution (up to 40°C) precip->ts_heat Try ts_sonicate Sonicate solution precip->ts_sonicate Or final_check Is final working solution clear? dilute->final_check success Success: Proceed with Experiment final_check->success Yes troubleshoot Troubleshoot (See Below) final_check->troubleshoot No ts_buffer Modify buffer: - Adjust pH - Lower ionic strength troubleshoot->ts_buffer ts_cosolvent Increase co-solvent % (if assay permits) troubleshoot->ts_cosolvent ts_heat->prep_stock ts_sonicate->prep_stock G cluster_mito Mitochondrion cluster_matrix Matrix cluster_ims Intermembrane Space ATP_matrix ATP (from Oxidative Phosphorylation) ANT Adenine Nucleotide Translocase (ANT) ATP_matrix->ANT Exits ADP_matrix ADP ADP_cyto ADP (from Cytosol) ADP_cyto->ANT Enters ATP_cyto ATP ANT->ADP_matrix ANT->ATP_cyto ATR Atractyloside (ATR) ATR->ANT Inhibits

Caption: Atractyloside (ATR) blocks the exchange of ADP and ATP via the ANT.

References
  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Song, H., et al. (2020). Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Frontiers in Pharmacology. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

  • Wikipedia. Atractyloside. [Link]

  • PubChem. atractyloside potassium salt. [Link]

  • Gąsiorek, P., et al. (2022). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Journal of Animal and Feed Sciences. [Link]

  • PubChem. Atractyloside. [Link]

  • CD Biosynsis. Atractyloside Potassium salt. [Link]

  • Wang, D., et al. (2011). ATP-dependent Potassium Channels and Mitochondrial Permeability Transition Pores Play Roles in the Cardioprotection of Theaflavin in Young Rat. Journal of Pharmacological Sciences. [Link]

  • Calbiochem. Buffers. [Link]

  • Morales, A., et al. (2004). Cholesterol Impairs the Adenine Nucleotide Translocator-mediated Mitochondrial Permeability Transition through Altered Membrane Fluidity. Journal of Biological Chemistry. [Link]

  • Song, H., et al. (2011). Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. Journal of Applied Toxicology. [Link]

  • Dressman, J., et al. (2017). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Dissolution Technologies. [Link]

  • Zoun, P. J., et al. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data. [Link]

  • Mayhan, W. G. (1998). Dimethylsulfoxide and ethanol, commonly used diluents, prevent dilation of pial arterioles by openers of K(ATP) ion channels. Journal of Vascular Research. [Link]

Sources

Optimization

Stability of Atractyloside potassium salt stock solutions at -20°C

Technical Support Center: Atractyloside Potassium Salt Guide Series: Stock Solution Stability and Handling Welcome to the technical support resource for Atractyloside potassium salt. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Atractyloside Potassium Salt

Guide Series: Stock Solution Stability and Handling

Welcome to the technical support resource for Atractyloside potassium salt. This guide is designed for researchers, scientists, and drug development professionals to ensure the reliable and effective use of this potent mitochondrial inhibitor in your experiments. We will move beyond simple protocols to explain the underlying principles of its handling, storage, and stability, empowering you to troubleshoot issues and generate reproducible data.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the preparation and storage of Atractyloside potassium salt stock solutions.

Q1: What is the recommended solvent for preparing Atractyloside potassium salt stock solutions?

A: Atractyloside potassium salt is a polar, hydrophilic compound.[1] For experimental use, the two most common solvents are high-purity water and dimethyl sulfoxide (DMSO).

  • Water: The product is soluble in water at concentrations up to 20 mg/mL, yielding a clear, very faint yellow solution.[2] However, aqueous solutions are more susceptible to microbial growth and hydrolysis over time. If using water, employ sterile, nuclease-free water and prepare fresh solutions or store for very short periods.

  • DMSO: DMSO is often the preferred solvent for long-term storage of organic molecules. It readily dissolves Atractyloside potassium salt and is suitable for freezing at -20°C and -80°C. Crucially, use anhydrous (moisture-free) DMSO , as moisture can reduce the solubility and long-term stability of the compound.[3]

Q2: How should I store the solid (powder) form of Atractyloside potassium salt?

A: The lyophilized powder is relatively stable. For maximal longevity, store the powder at -20°C, tightly sealed to prevent moisture absorption.[3] Refer to your supplier's product data sheet for specific lot-dependent recommendations. Safety data sheets recommend keeping the receptacle tightly sealed.[4][5]

Q3: What is the recommended storage temperature and duration for stock solutions?

A: This is a critical parameter for maintaining the compound's activity. Based on vendor stability data, storage conditions directly impact the viable duration of the stock solution.

  • -80°C in Solvent: Recommended for long-term storage, stable for up to 1 year .[3]

  • -20°C in Solvent: Suitable for short-term storage, stable for up to 1 month .[3]

Expert Rationale: The significant difference in stability between -20°C and -80°C is due to the fundamental principles of chemical kinetics. At -80°C, molecular motion is drastically reduced, slowing down potential degradation pathways like hydrolysis to a near standstill. At -20°C, while slow, these degradation processes can still occur over weeks to months, leading to a gradual loss of potency.

Data Summary: Recommended Storage Conditions
FormSolventTemperatureRecommended DurationSource
PowderN/A-20°C3 Years[Selleckchem.com][3]
Stock SolutionAnhydrous DMSO-80°C1 Year[Selleckchem.com][3]
Stock SolutionAnhydrous DMSO-20°C1 Month[Selleckchem.com][3]

Q4: Why is it important to aliquot my stock solution?

A: Aliquoting is a foundational laboratory practice that is essential for preserving the integrity of your stock solution. By dividing your main stock into smaller, single-use volumes, you avoid repeated freeze-thaw cycles.

Causality: Each freeze-thaw cycle introduces risks:

  • Moisture Condensation: Opening the vial in a humid environment can introduce atmospheric water, which can promote hydrolysis of the compound.

  • Temperature Fluctuation: Repeatedly warming the solution accelerates degradation.

  • Contamination Risk: Each time the vial is opened, the risk of microbial or chemical contamination increases.

By using a fresh aliquot for each experiment, you ensure that the compound's concentration and purity are consistent, leading to more reproducible results.

Troubleshooting Guide

This section is designed to help you diagnose and resolve issues that may arise during your experiments, with a focus on problems potentially linked to stock solution stability.

Problem: My experimental results are inconsistent or show a weaker-than-expected effect from Atractyloside.

This is a common issue that often points to a loss of compound potency. Let's break down the potential causes and solutions.

Logical Flow for Troubleshooting

TroubleshootingFlow Start Inconsistent or Weak Experimental Results Check_Solution Is the stock solution older than 1 month at -20°C or 1 year at -80°C? Start->Check_Solution Check_FT Has the stock vial been subjected to multiple freeze-thaw cycles? Check_Solution->Check_FT No Action_Degradation High Likelihood of Degradation. Prepare a fresh stock solution from powder. Check_Solution->Action_Degradation Yes Check_Solvent Was the DMSO used anhydrous? Was the vial sealed tightly? Check_FT->Check_Solvent No Action_Validate Potential Degradation. Perform a validation experiment (See Protocol Below). Check_FT->Action_Validate Yes Check_Assay Could the issue be with the experimental setup or cell model? Check_Solvent->Check_Assay Yes Check_Solvent->Action_Validate No Check_Assay->Action_Validate No / Unsure Action_ReviewAssay Review assay protocol, cell passage number, and reagent quality. Consider DMSO controls. Check_Assay->Action_ReviewAssay Yes

Caption: Troubleshooting logic for inconsistent experimental results.

Potential Cause 1: Chemical Degradation of Atractyloside

Atractyloside is a glycoside containing sulfate and ester groups.[6] These functional groups are susceptible to hydrolysis, which would cleave parts of the molecule, rendering it inactive. Studies on the degradation of Atractyloside in herbal preparations show that it can be disrupted by hydrolysis and saponification, particularly with heat.[7][8][9] While storage at -20°C is slow, this process can still lead to a significant loss of potency over time.

Solution: Self-Validating Stability Experiment

To definitively determine if your stored stock is still active, compare it directly against a freshly prepared solution. This internal validation is the most trustworthy method.

Protocol: Bio-Activity Validation of Atractyloside Stock
  • Prepare Fresh Stock: Prepare a new stock solution of Atractyloside potassium salt from the lyophilized powder in anhydrous DMSO, following the protocol outlined below. This will be your "gold standard" positive control.

  • Select a Sensitive Assay: Choose a robust and reproducible assay that measures mitochondrial function. A Seahorse XF Analyzer measuring Oxygen Consumption Rate (OCR) or a simple MTT assay on a cell line highly dependent on oxidative phosphorylation are excellent choices. Atractyloside is a specific inhibitor of the mitochondrial ADP/ATP carrier, so any assay measuring this process will be sensitive to its activity.[6][9]

  • Run a Dose-Response Curve: Test both the "Old Stock" and the "Fresh Stock" side-by-side in the same experiment. Use a serial dilution to generate a dose-response curve for both solutions.

  • Analyze the Data: Compare the IC50 (half-maximal inhibitory concentration) values from both curves.

    • Identical or Similar IC50: Your old stock is likely still stable. The problem may lie elsewhere in your experimental setup (see Potential Cause 2).

    • Significant Shift in IC50: If the IC50 of the old stock is significantly higher than the fresh stock, it confirms that the old solution has lost potency. It should be discarded.

Potential Cause 2: Experimental Variables

If your stability test confirms your stock solution is active, consider other factors:

  • Solvent Effects: Is the final concentration of DMSO in your cell culture media consistent across experiments? While often considered benign at low concentrations (<0.5%), DMSO can have dose-dependent effects on mitochondrial function.[10][11] Always include a vehicle control (media + same final concentration of DMSO) in your experiments.

  • Cellular State: Are you using cells of a consistent passage number? The metabolic state and sensitivity of cells can change over time in culture.

  • Reagent Integrity: Are other critical reagents in your assay (e.g., cell culture media, assay buffers) fresh and properly stored?

Protocols and Workflows

Workflow: Stock Solution Preparation and Storage

Caption: Recommended workflow for preparing and storing stock solutions.

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-analysis: Determine the required volume of stock solution. It is best practice to prepare a volume that will be consumed within the recommended stability window (1 month at -20°C or 1 year at -80°C).

  • Weighing: Tare a sterile, chemically resistant microcentrifuge tube (e.g., polypropylene). Carefully weigh the desired amount of Atractyloside potassium salt powder (Molecular Weight: 803.0 g/mol ).[2] For example, for 1 mL of a 10 mM solution, weigh 8.03 mg.

  • Solubilization: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if needed, but avoid prolonged heating.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-protein-binding tubes. Label clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C for long-term storage or -20°C for use within one month.

References

  • Wang, G. J., Lin, Y. L., & Chen, T. H. (2013). The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction. Molecules, 18(2), 2018–2028. [Link]

  • Jarmuszkiewicz, W. (2023). Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Expert Opinion on Drug Metabolism & Toxicology, 19(5), 295-307. [Link]

  • Wikipedia. (n.d.). Atractyloside. Retrieved from [Link]

  • Aivee, P. D., et al. (2020). The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells. ResearchGate. [Link]

  • Galvao, J., et al. (2014). DMSO toxicity in vitro: effects on RGC viability and apoptosis. ResearchGate. [Link]

  • Wang, G. J., Lin, Y. L., & Chen, T. H. (2013). The Degradation Mechanism of Toxic Atractyloside in Herbal Medicines by Decoction. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 442004, Atractyloside. Retrieved from [Link]

  • Wang, G. J., Lin, Y. L., & Chen, T. H. (2013). The degradation mechanism of toxic atractyloside in herbal medicines by decoction. Molecules, 18(2), 2018-2028. [Link]

Sources

Troubleshooting

Troubleshooting inconsistent mPTP induction with Atractyloside potassium salt

Topic: Troubleshooting Inconsistent mPTP Induction with Atractyloside Potassium Salt Executive Summary Inconsistent mitochondrial Permeability Transition Pore (mPTP) induction with Atractyloside (ATR) is rarely due to a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent mPTP Induction with Atractyloside Potassium Salt

Executive Summary

Inconsistent mitochondrial Permeability Transition Pore (mPTP) induction with Atractyloside (ATR) is rarely due to a "bad batch" of reagent. It is almost invariably a kinetic issue involving the calcium load threshold .

ATR is not a direct pore opener in the absence of calcium; it is a sensitizer . It locks the Adenine Nucleotide Translocator (ANT) in the cytosolic-facing (c-state) conformation, drastically lowering the concentration of calcium (


) required to trigger pore opening. If your mitochondrial matrix calcium is too low, or your buffer contains competitive inhibitors (like 

or excessive BSA), ATR will appear inactive.

This guide addresses the physicochemical properties of the Potassium Salt form of ATR and provides a self-validating troubleshooting workflow.

Part 1: Reagent Handling & Stability (The Potassium Salt Factor)

Q: My Atractyloside Potassium Salt (ATR-K) dissolves well, but the results degrade over time. Why?

A: The potassium salt form is highly soluble in water (~20 mg/mL) compared to the free acid, but it introduces specific stability challenges that differ from the acid form.

ParameterSpecificationCritical Note
Hygroscopicity HighThe salt attracts atmospheric moisture. If the vial is opened cold, condensation forms, leading to hydrolysis. Always equilibrate to RT before opening.
Solution pH Neutral to slightly alkalineATR is an unstable glycoside. In acidic conditions (pH < 6.0), the glycosidic bond hydrolyzes, rendering it inactive. Ensure your storage buffer is buffered to pH 7.2–7.4.
Freeze-Thaw SensitiveDo not refreeze working aliquots. Store stock (10-50 mM) at -20°C in single-use aliquots.
Solvent Water or HEPES-buffered salineAvoid DMSO if possible for the salt form; water is superior for stability, provided the pH is controlled.
Part 2: The Mechanism of Inconsistency

Q: Why does ATR induce swelling in some preps but not others, even with the same dosage?

A: This is the "Calcium Threshold" paradox. ATR acts by binding to ANT and facilitating the binding of Cyclophilin D (CypD) to the pore complex. However, this conformational change is necessary but not sufficient for opening. A trigger level of matrix


 is required.
  • Scenario A (High Endogenous Calcium): Mitochondria isolated from stressed tissue may already have high calcium. Adding ATR triggers immediate swelling.

  • Scenario B (Low Endogenous Calcium): Mitochondria are "clean" and healthy. Adding ATR does nothing. You must add a pulse of calcium to see the effect.

Visualizing the Mechanism

The following diagram illustrates how ATR sensitizes the pore, lowering the activation energy required for


 to trigger opening.

mPTP_Mechanism cluster_matrix Mitochondrial Matrix ATR Atractyloside (ATR) ANT_c ANT (Cytosolic State) LOCKED ATR->ANT_c High Affinity Binding ANT_m ANT (Matrix State) ANT_m->ANT_c Normal Cycling CypD Cyclophilin D (CypD) ANT_c->CypD Recruits Pore mPTP Opening (Swelling/Depolarization) CypD->Pore Facilitates Ca Calcium (Ca2+) Ca->Pore REQUIRED TRIGGER

Figure 1: ATR locks ANT in the c-state, recruiting CypD. However, without the Calcium trigger (Green), the pore remains closed. ATR lowers the threshold for Calcium.

Part 3: Diagnostic Workflow & Buffer Chemistry

Q: What specific buffer components interfere with ATR-mediated mPTP induction?

A: The assay buffer is the most common source of failure.

  • Magnesium (

    
    ) is an Inhibitor: 
    
    
    
    competes with
    
    
    for binding sites and dramatically increases the amount of calcium required to open the pore.
    • Fix: Use a sucrose/mannitol based buffer with 0 mM

      
        for induction assays.
      
  • Phosphate (

    
    ) is an Activator:  mPTP opening is phosphate-dependent.
    
    • Fix: Ensure your buffer contains 2–5 mM

      
      . In total absence of phosphate, ATR efficacy drops significantly.
      
  • BSA (Bovine Serum Albumin): BSA binds free fatty acids. Fatty acids are natural uncouplers that sensitize the pore.

    • Fix: If your mitochondria are "too stable" (won't open with ATR), reduce BSA concentration. If they are "too unstable" (open spontaneously), increase BSA.

Troubleshooting Flowchart

Troubleshooting_Flow Start Issue: Inconsistent ATR Response Check_RCR Step 1: Check RCR (Resp. Control Ratio) Is RCR > 4.0 (Liver/Heart)? Start->Check_RCR Bad_Mito Mitochondria Damaged (Already Uncoupled) Check_RCR->Bad_Mito No Good_Mito Mitochondria Intact Check_RCR->Good_Mito Yes Check_Buffer Step 2: Check Buffer Chemistry Is Mg2+ present? Is Pi absent? Good_Mito->Check_Buffer Fix_Buffer Remove Mg2+, Add 5mM Pi Check_Buffer->Fix_Buffer Incorrect Ions Check_Ca Step 3: Calcium Titration Are you adding exogenous Ca2+? Check_Buffer->Check_Ca Buffer OK No_Ca ATR is a SENSITIZER only. Add Ca2+ pulses. Check_Ca->No_Ca No Ca2+ added Check_CsA Step 4: Cyclosporin A Control Does CsA block the effect? Check_Ca->Check_CsA Ca2+ added No_Block Non-specific damage (Not mPTP) Check_CsA->No_Block No Block Valid mPTP Induction Check_CsA->Block Yes

Figure 2: Step-by-step logic to isolate the cause of assay failure. Note that RCR integrity is the prerequisite for any mPTP assay.

Part 4: Validated Protocols
Protocol A: Calcium Retention Capacity (CRC) Assay (Fluorescence)

This is the most sensitive method for detecting ATR effects.

Reagents:

  • Probe: Calcium Green-5N (Low affinity,

    
     ~14 µM). Do not use high-affinity dyes like Fluo-4, as they will saturate immediately.
    
  • ATR Stock: 50 mM in water (freshly thawed).

  • Calcium Stock: 10 mM

    
    .
    

Procedure:

  • Suspend Mitochondria: 0.5 – 1.0 mg/mL in assay buffer (125 mM KCl, 20 mM HEPES, 2 mM

    
    , 1 mM Glutamate/Malate, pH 7.4 , No 
    
    
    
    ).
  • Add Probe: 1 µM Calcium Green-5N.

  • Add Treatment:

    • Well A: Control (Vehicle)

    • Well B: ATR (20–50 µM)

    • Well C: Cyclosporin A (1 µM) + ATR (Negative Control)

  • Measurement: Read Fluorescence (Ex 506nm / Em 530nm) every 30 seconds.

  • Titration: Inject 10 µM pulses of

    
     every 2 minutes.
    
    • Result: The fluorescence will spike and return to baseline (mitochondrial uptake). Eventually, the mitochondria will fail to uptake, and fluorescence will plateau (Pore Opening).

    • ATR Effect: The number of pulses required to reach the plateau will be significantly lower in Well B compared to Well A.

Protocol B: Mitochondrial Swelling Assay (Absorbance)

Standard classical method.

Procedure:

  • Suspend Mitochondria: 1.0 mg/mL in swelling buffer (200 mM Sucrose, 10 mM Tris-MOPS, 5 mM Succinate, 1 mM

    
    , 2 µM Rotenone, pH 7.4).
    
  • Baseline: Monitor Absorbance at 540 nm for 1 minute.

  • Induction:

    • Add ATR (50 µM). Wait 1 minute. (Absorbance should remain stable).

    • Add

      
       (typically 50–100 µM, determined by titration).
      
  • Readout: A rapid decrease in absorbance (A540) indicates swelling (opening).

  • Validation: Pre-incubation with Cyclosporin A (1 µM) must prevent this decrease.

References
  • Halestrap, A. P., & Richardson, A. P. (2015). The mitochondrial permeability transition pore: A molecular target for cardioprotection. Circulation Research, 116(11), 1816–1832.

  • Bernardi, P., et al. (2015). The mitochondrial permeability transition pore: Channel formation by F-ATP synthase, integration in signal transduction, and role in pathophysiology. Physiological Reviews, 95(4), 1111–1155.

  • Zamzami, N., et al. (2000).[1] Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria. Methods in Enzymology, 322, 208-213.[1]

  • Sigma-Aldrich Product Information. (n.d.). Atractyloside potassium salt (A6882) Technical Datasheet.

Sources

Optimization

Optimal incubation times for Atractyloside potassium salt in cell culture

This guide serves as a specialized technical resource for researchers utilizing Atractyloside potassium salt (ATR) to interrogate mitochondrial function and apoptotic pathways. It is structured to address the critical va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing Atractyloside potassium salt (ATR) to interrogate mitochondrial function and apoptotic pathways. It is structured to address the critical variable of incubation time , which dictates whether you observe acute mitochondrial mechanics or downstream cell death execution.

Core Mechanism & Temporal Logic

To determine the optimal incubation time, one must understand that Atractyloside (ATR) acts via a specific, rapid mechanical blockade that triggers a slower biological cascade.[1]

  • The Trigger (Immediate): ATR binds to the Adenine Nucleotide Translocator (ANT) on the inner mitochondrial membrane (IMM).[1] It locks the transporter in the cytoplasmic-open state (c-state), preventing ADP import and ATP export.[1]

  • The Acute Effect (Minutes): This blockade immediately halts oxidative phosphorylation (OXPHOS), depletes matrix ADP, and triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP) .[1]

  • The Downstream Effect (Hours/Days): mPTP opening causes mitochondrial swelling, rupture of the outer membrane, cytochrome c release, apoptosome formation, and finally, caspase-mediated cell death.[1]

Key Takeaway:

  • 15–60 Minutes: Optimal for measuring mPTP opening , ΔΨm collapse , and ROS generation .[1]

  • 24–72 Hours: Optimal for measuring Caspase activation , DNA fragmentation , and Cytotoxicity (IC50) .[1]

Diagrammatic Visualization

Figure 1: Mechanism of Action & Temporal Cascade

This pathway illustrates the causality between ANT inhibition and the subsequent apoptotic events, highlighting the time delay between the physical blockade and cellular phenotype.

ATR_Mechanism cluster_acute Acute Phase (Minutes) cluster_chronic Chronic Phase (Hours/Days) ATR Atractyloside (ATR) ANT ANT Blockade (Inner Mito Membrane) ATR->ANT Binds c-state ADP_ATP Halted ADP/ATP Exchange ANT->ADP_ATP Inhibits Transport mPTP mPTP Opening (Acute Event: 15-60 min) ADP_ATP->mPTP Matrix Remodeling DeltaPsi ΔΨm Collapse mPTP->DeltaPsi Depolarization ROS ROS Generation mPTP->ROS CytC Cytochrome c Release mPTP->CytC OMM Rupture Caspase Caspase 3/9 Activation (Late Event: 12-24h) CytC->Caspase Apoptosome Apoptosis Apoptosis / Cell Death (Endpoint: 24-72h) Caspase->Apoptosis

Figure 1: The temporal progression from ATR-mediated ANT inhibition to cell death.[1] Acute mitochondrial dysfunction precedes apoptotic markers.

Frequently Asked Questions (Troubleshooting & Optimization)

Section A: Acute Mitochondrial Assays (15 min – 2 hours)

Q: I am using the Calcein-AM/CoCl2 method to detect mPTP opening. How long should I incubate with ATR? A: 15 to 30 minutes is the standard window. For mPTP assays, you are detecting the physical opening of the pore.[1]

  • Protocol: Pre-load cells with Calcein-AM and CoCl2. Add ATR and incubate for 15–30 minutes at 37°C.

  • Why? Longer incubations (>1 hour) in this specific assay can lead to dye leakage or artifacts unrelated to mPTP opening. You want to catch the "flickering" or permanent opening event immediately following ANT blockade [1].

Q: Can I measure mitochondrial membrane potential (ΔΨm) changes simultaneously? A: Yes. Using dyes like TMRM, JC-1, or Rhodamine 123, depolarization is often detectable within 30–60 minutes of ATR exposure (typically 20–100 µM).[1]

  • Note: In intact cells, ATR must cross the plasma membrane. While ATR is a glycoside and hydrophilic, it enters cells (likely via organic anion transporters).[1] If you see no effect in <1 hour, ensure your cell line expresses the necessary transporters (e.g., OATP) or increase concentration/time slightly.[1] In isolated mitochondria, effects are immediate (seconds to minutes) [2].[1]

Section B: Apoptosis & Cytotoxicity (24 – 72 hours)[1]

Q: My MTT/CCK-8 assay shows no toxicity at 4 hours. Is the drug inactive? A: No, 4 hours is insufficient for the metabolic collapse required for an MTT signal shift.

  • Recommendation: Extend incubation to 24, 48, or 72 hours .

  • Data Insight: Studies on renal cells (NRK) and leukemia lines (K562) show that while mitochondrial damage starts early, the reduction in bulk cell viability (IC50) is most distinct at 72 hours .[1] For example, sensitivity in some lines increases markedly between 24h and 72h as the ATP depletion creates an energetic crisis preventing replication [3].

Q: When is the peak window for Caspase-3 activation? A: Typically 12 to 24 hours . After the mPTP opens (1h), cytochrome c accumulates in the cytosol. The apoptosome assembly and caspase cascade take several hours to reach detectable levels. Assessing caspase activity at 30 minutes will yield false negatives.

Section C: Reagent Handling[1]

Q: How stable is Atractyloside Potassium Salt in culture media? A: ATR is a glycoside and is relatively stable in neutral aqueous buffers.

  • Storage: Stock solutions (e.g., 10-50 mM in water) should be stored at -20°C.[1]

  • In-Well Stability: It is stable for the duration of a standard 72-hour assay.[1] However, avoid repeated freeze-thaw cycles of the stock.[1][2] Ensure the salt is fully dissolved; solubility is ~20 mg/mL in water [4].

Summary Data: Optimization Matrix

Use this table to select the correct time point for your specific endpoint.

Experimental EndpointTarget Biological EventOptimal Incubation TimeRecommended Concentration Range*
mPTP Assay (Calcein/CoCl2)Pore Opening15 – 45 mins 20 µM – 5 mM (High dose for acute shock)
ΔΨm (JC-1/TMRM) Membrane Depolarization30 – 120 mins 50 µM – 200 µM
ATP Depletion Metabolic Halt2 – 6 hours 10 µM – 100 µM
Caspase 3/9 Activity Apoptotic Signaling12 – 24 hours 20 µM – 150 µM
Annexin V / PI Early/Late Apoptosis24 – 48 hours Varies by cell line (IC50)
Cytotoxicity (MTT/CCK-8) Cell Death / Viability48 – 72 hours Dose-response curve (0–500 µM)

*Concentrations are cell-type dependent.[1][2] Proximal tubule cells (e.g., NRK) are highly sensitive; distal cells or fibroblasts may require higher doses.[1]

Validated Protocol: Acute mPTP Opening Assay

Objective: Detect ATR-induced mPTP opening in intact cells using the Calcein-AM/Cobalt quenching method.[1]

Principle: Calcein-AM enters the cell and mitochondria (fluoresces green).[1][2] Cobalt chloride (CoCl2) enters the cytosol but cannot enter healthy mitochondria.[1] CoCl2 quenches cytosolic calcein.

  • Healthy Cells: Green Mitochondria (CoCl2 excluded).[1]

  • ATR Treated: No Fluorescence (mPTP opens -> CoCl2 enters mitochondria -> Quenches Calcein).[1]

Step-by-Step Methodology
  • Preparation:

    • Seed cells (e.g., HepG2, Jurkat, or NRK) to reach ~80% confluency.[1]

    • Prepare ATR Working Solution : Dissolve ATR Potassium Salt in water or PBS to 50 mM stock. Dilute to 2x final concentration in warm HBSS/Ca2+ buffer.

  • Loading (The "Quench" Step):

    • Wash cells 2x with HBSS.

    • Incubate cells with 1 µM Calcein-AM and 1 mM CoCl2 in HBSS for 15 minutes at 37°C in the dark.

    • Note: This loads the dye and establishes the cytosolic quench.

  • Treatment (The Critical Timing):

    • Wash cells 2x with warm HBSS to remove excess dye/cobalt.

    • Add ATR treatment (e.g., 100 µM) or Positive Control (Ionomycin).[1]

    • Incubate for exactly 20 minutes at 37°C.

  • Analysis:

    • Flow Cytometry: Analyze immediately on the FITC/GFP channel (488 nm excitation).[1]

    • Microscopy: Image immediately.

    • Result: A decrease in mitochondrial fluorescence compared to control indicates mPTP opening.

Workflow Optimization Diagram

Figure 2: Experimental Design Workflow

Follow this logic flow to troubleshoot "No Effect" or "High Background" results.

Optimization_Flow Start Start Experiment Check_Time Select Time Point Start->Check_Time Acute Acute (<2h) mPTP / ΔΨm Check_Time->Acute Mechanistic Chronic Chronic (>24h) Viability / Caspase Check_Time->Chronic Phenotypic Result_Neg Result: No Effect? Acute->Result_Neg Chronic->Result_Neg Troubleshoot_Acute 1. Check Buffer (Ca2+ required) 2. Increase Conc (up to 5mM) 3. Check Cell Permeability Result_Neg->Troubleshoot_Acute If Acute Troubleshoot_Chronic 1. Extend Time (to 72h) 2. Refresh Media + Drug at 48h 3. Verify Stock Stability Result_Neg->Troubleshoot_Chronic If Chronic

Figure 2: Decision tree for optimizing ATR incubation parameters based on negative results.

References

  • Abcam. Mitochondrial Permeability Transition Pore Assay Kit (ab239704) Protocol. Accessed February 9, 2026.[1]

  • Petronilli, V., et al. (1999).[1] Transient and Long-Lasting Openings of the Mitochondrial Permeability Transition Pore Can Be Monitored Directly in Intact Cells. Biophysical Journal, 76(2).

  • Obatomi, D. K., & Bach, P. H. (1998).[1] Selective cytotoxicity associated with in vitro exposure of fresh rat renal fragments and continuous cell lines to atractyloside. Archives of Toxicology.

  • Sigma-Aldrich. Atractyloside Potassium Salt Product Information Sheet (A6882). [1]

Sources

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability in Atractyloside Potassium Salt

Introduction: The "Hidden" Variables in Mitochondrial Pharmacology Subject: Atractyloside (ATR) Potassium Salt Application: Mitochondrial Permeability Transition Pore (mPTP) Induction, Adenine Nucleotide Translocator (AN...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variables in Mitochondrial Pharmacology

Subject: Atractyloside (ATR) Potassium Salt Application: Mitochondrial Permeability Transition Pore (mPTP) Induction, Adenine Nucleotide Translocator (ANT) Inhibition.[1][2][3][4]

In mitochondrial research, consistency is the bedrock of reproducibility. Users frequently report "inactive" batches or, conversely, "hypersensitive" controls when switching lots of Atractyloside. As a Senior Application Scientist, I can confirm that these anomalies rarely stem from the biological system itself but rather from three specific physicochemical properties of the ATR potassium salt: hygroscopicity , hydrolytic instability , and trace contamination with Carboxyatractyloside (CATR) .[1]

This guide moves beyond basic datasheets to provide a self-validating framework for normalizing ATR potency across experiments.

Part 1: The Mechanics of Variability

To control variability, you must understand its source.[2][4] The potency of Atractyloside is not binary; it is a spectrum influenced by impurities and degradation.

The "Super-Potent" Impurity: Carboxyatractyloside (CATR)

The most critical source of batch-to-batch variation is not the degradation of ATR, but the presence of its naturally occurring analogue, Carboxyatractyloside (CATR) (also known as Gummiferin).[1][3]

  • The Science: ATR and CATR both inhibit the ANT, but CATR binds with significantly higher affinity.

    • ATR

      
      :  ~450 nM (Competitive inhibitor)[1][2][3][4]
      
    • CATR

      
      :  ~10–20 nM (Non-competitive/quasi-irreversible inhibitor)[1][2][3][4]
      
  • The Consequence: A batch of ATR with even 1% CATR impurity can appear 2-3x more potent than a pure batch.[4] If you calibrate your assay (e.g., Calcium Retention Capacity) using a "hot" batch, a subsequent pure batch will appear "inactive."[1][2][3][4]

The "Silent" Diluter: Hygroscopicity

Atractyloside potassium salt is highly hygroscopic.[4]

  • The Science: The dipotassium salt form readily absorbs atmospheric moisture.[4] A generic "10 mg" weight may actually contain 1–2 mg of water, leading to a 10–20% error in molar concentration.[4]

  • The Consequence: You are consistently under-dosing.[1][2][4]

The Degradation Pathway: Hydrolysis

ATR contains an O-sulfate and a glycosidic bond sensitive to acid hydrolysis and high temperatures.[4]

  • The Science: Hydrolysis cleaves the isovaleric acid or sulfate groups, yielding Atractyligenin , which lacks the specific ANT-binding capability of the glycoside.

  • The Consequence: Old or improperly stored stocks lose potency, requiring higher concentrations to achieve mPTP opening.[4]

Part 2: Visualizing the Variability Landscape

The following diagram illustrates how these factors skew your experimental data.

ATR_Variability Batch New ATR Batch Impurity Impurity: CATR (Carboxyatractyloside) Batch->Impurity Incomplete Purification Hygro Hygroscopicity (Water Content) Batch->Hygro Storage/Weighing Hydrolysis Hydrolysis (Loss of Isovaleric Acid) Batch->Hydrolysis Improper Storage Potency_High Apparent Potency INCREASED (Shift Left in IC50) Impurity->Potency_High CATR is ~50x more potent Potency_Low Apparent Potency DECREASED (Shift Right in IC50) Hygro->Potency_Low Effective Conc. < Nominal Hydrolysis->Potency_Low Active Molecule Loss Result_Fail Exp Failure: Controls Hypersensitive Potency_High->Result_Fail Result_Weak Exp Failure: No mPTP Opening Potency_Low->Result_Weak

Figure 1: Causal map showing how impurities and physical properties shift the apparent potency of Atractyloside, leading to specific experimental failures.

Part 3: Quality Control & Standardization Protocol

Do not assume the label weight is the active weight.[4] Follow this Self-Validating QC Workflow for every new batch.

Step 1: The "Dry Weight" Correction
  • Issue: Water weight skews molarity.

  • Protocol:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • If precise molarity is critical (e.g.,

      
       determination), perform a Thermogravimetric Analysis (TGA)  or a simple drying cycle (desiccator under vacuum for 24h) if the compound stability permits.[1][2][3][4]
      
    • Practical Alternative: Dissolve the entire contents of the commercial vial (e.g., 10 mg) into a known volume of dry DMSO or buffer to create a master stock, rather than weighing out small aliquots which increases error.

Step 2: The Functional Titration (The "Gold Standard")

Since HPLC-MS is not always available to quantify CATR levels, you must normalize via bioassay.[1][2]

Assay: Mitochondrial Swelling (Absorbance at 540 nm) or Calcium Retention Capacity (CRC).

  • Reference: Always keep a small aliquot of a "proven" batch as your Reference Standard.

  • Titration: Run a 5-point dose-response curve (e.g., 1, 5, 10, 20, 50

    
    ) with both the Reference  and the New Batch .[1][2][3]
    
  • Normalization: Calculate the

    
     (concentration inducing 50% maximal swelling/calcium release).
    
    • If New Batch

      
       < Reference 
      
      
      
      : The new batch has higher CATR.[1][2][3][4] Dilute the stock accordingly.
    • If New Batch

      
       > Reference 
      
      
      
      : The new batch is degraded or wet.[1][2][3][4] Increase dosing volume.
Step 3: Storage for Longevity
  • Solid State: Store at -20°C, desiccated, and protected from light.

  • Stock Solution: Dissolve in water or buffer.[2][4] Stable at -20°C for up to 3 months.[1][2][3][4][5] Avoid repeated freeze-thaw cycles (aliquot immediately).[1][2][3][4]

    • Note: Acidic pH accelerates hydrolysis.[2][4] Ensure buffers are pH 7.2–7.4.[2][4]

Part 4: Troubleshooting Guide (Q&A)

Q1: My mitochondria are swelling spontaneously without Calcium. Is the ATR toxic?

Diagnosis: This suggests Carboxyatractyloside (CATR) contamination.[1][2][4] Explanation: CATR binds ANT so tightly that it can lock the pore in an open state or sensitize it to trace ambient calcium even without a calcium pulse.[4] Solution:

  • Check the purity certificate for CATR analysis.[4]

  • Titrate the ATR concentration down.[4] If you were using 20

    
    , try 1 
    
    
    
    .[2][4] If 1
    
    
    still causes instant swelling, the batch is likely high in CATR.[4]
Q2: I weighed 10 mg, but the solution seems weak (no mPTP opening at standard doses).

Diagnosis: Hygroscopic error or Hydrolysis. Explanation: If the salt absorbed moisture, your 10 mg powder might be 8 mg ATR and 2 mg Water.[4] Alternatively, if the stock was stored at room temp or in acidic buffer, the glycosidic bond may have hydrolyzed. Solution:

  • Do not rely on UV absorbance for concentration check (ATR has weak/non-specific UV absorbance).[1][2][3][4]

  • Perform a functional titration (see Part 3).[1][2][3][4]

  • Ensure the assay buffer contains sufficient Calcium (typically 10–50

    
     pulses) to prime the pore; ATR is a sensitizer, not always a direct opener in the absence of Calcium.[1]
    
Q3: Can I use UV absorbance to verify the concentration of my stock?

Answer: No, it is not recommended. Reasoning: Atractyloside lacks a strong, specific chromophore (unlike nucleotides).[1] It absorbs weakly in the low UV range (<220 nm), where buffer interference (buffer salts, DMSO) is massive.[1][2][3] Recommendation: Rely on gravimetric preparation (corrected for water) or functional normalization.

Part 5: Comparative Data Table

FeatureAtractyloside (ATR)Carboxyatractyloside (CATR)Impact on Experiment
Target ANT (Competitive)ANT (Non-competitive/Tight)CATR is the "high affinity" impurity.[1][2][3][4]
Binding Affinity (

)
~450 nM [1]10–20 nM [1]CATR is ~20–50x more potent.[1][2][3][4]
Reversibility Reversible by ADPDifficult to reverseCATR "locks" the phenotype.[4]
Origin Atractylis gummiferaAtractylis gummiferaCo-purifies easily; difficult to separate.[2][4]
Typical Use mPTP sensitizationHigh-affinity ANT blockadeMust distinguish between them.

Part 6: Assay Workflow Visualization

This workflow ensures you never waste an experiment on a "bad" batch.

QC_Workflow Start Receive New ATR Batch Visual Visual Check: Clumping? (Moisture) Start->Visual Solubilize Solubilize Entire Vial (Avoid weighing aliquots) Visual->Solubilize Aliquot Create Single-Use Aliquots Store -20°C Solubilize->Aliquot Test Functional Validation (CRC or Swelling Assay) Aliquot->Test Compare Compare EC50 to Reference Test->Compare Outcome1 EC50 Matches: VALID BATCH Compare->Outcome1 Within 10% Outcome2 EC50 Lower (Potent): Dilute & Re-Label (Suspect CATR) Compare->Outcome2 >2x Potency Outcome3 EC50 Higher (Weak): Increase Vol & Note (Suspect Water/Degradation) Compare->Outcome3 <50% Potency

Figure 2: Decision tree for validating new Atractyloside batches before experimental use.

References

  • Vignais, P. V., et al. (1973).[1][2][4] "Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria."[6] Biochemistry, 12(8), 1508-1519.[1][2][3][4] Link

  • Brunmair, B., et al. (2000).[1][2][4] "Binding properties of the adenine nucleotide translocator in the presence of atractyloside and carboxyatractyloside." Journal of Biological Chemistry.

  • Obatomi, D. K., & Bach, P. H. (1998).[1][2][3][4] "Biochemistry and toxicology of the diterpenoid glycoside atractyloside." Food and Chemical Toxicology, 36(4), 335-346.[1][2][3][4] Link

  • Halestrap, A. P., et al. (2002).[1][2][4][7] "The mitochondrial permeability transition pore: a mysterious channel with a growing family of regulators."[4] Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1555(1-3), 152-159.[1][2][3][4] Link

Sources

Optimization

Technical Guide: Moisture Sensitivity &amp; Handling of Atractyloside Potassium Salt

Introduction: The Moisture Paradox Atractyloside (ATR) Potassium Salt is a high-affinity, specific inhibitor of the Adenine Nucleotide Translocator (ANT). By locking ANT in the cytoplasmic-facing (c-state) conformation,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Moisture Paradox

Atractyloside (ATR) Potassium Salt is a high-affinity, specific inhibitor of the Adenine Nucleotide Translocator (ANT). By locking ANT in the cytoplasmic-facing (c-state) conformation, it prevents ADP/ATP exchange and is a gold-standard tool for inducing Mitochondrial Permeability Transition Pore (mPTP) opening.

The Problem: The potassium salt form confers water solubility but introduces significant hygroscopicity . Moisture uptake does not just cause physical clumping; it catalyzes the hydrolysis of the glycosidic and ester bonds essential for ANT binding.

The Consequence: "Silent failure." The compound physically dissolves but fails to inhibit ANT, leading to false negatives in mitochondrial swelling or respiration assays.

Core Handling Directives (The "Pre-Experiment" Phase)

This section addresses the physical handling of the lyophilized powder. Most degradation occurs before the solvent is even added.

FAQ: Physical Storage & Weighing

Q: The powder in the vial looks clumped or sticky. Is it still usable? A: Proceed with extreme caution. Clumping indicates moisture absorption.[1] While the potassium salt is naturally somewhat hygroscopic, severe stickiness suggests partial hydrolysis.

  • Test: Run a control CRC (Calcium Retention Capacity) assay. If the ATR concentration required to induce pore opening has shifted by >20%, discard the batch.

Q: How do I weigh out small amounts (e.g., 1 mg) without degrading the whole vial? A: You must follow the Thermal Equilibration Protocol . Opening a -20°C vial in humid room air causes immediate condensation inside the vial. Water molecules bind to the salt crystal lattice instantly.

Protocol: The "30-Minute Rule"

  • Remove the vial from -20°C storage.

  • Place it in a desiccator cabinet at Room Temperature (RT).

  • WAIT 30 MINUTES. Do not touch or open the vial.

  • Once the vial feels neutral to the touch (no coldness), open it in a low-humidity environment (e.g., under a flow of dry Nitrogen or in a glove box if available).

Q: Can I store the powder at 4°C? A: No. Store at -20°C . Long-term storage at 4°C allows slow hydrolysis. Always store with a desiccant pack (silica gel) in the secondary container.

Solubilization & Stock Preparation (The "Transition" Phase)

This is the critical control point. Choosing the wrong solvent or storage method will deactivate the inhibitor.

Comparative Solvent Data
FeatureSterile Distilled Water (

)
DMSO (Dimethyl Sulfoxide)Recommendation
Solubility High (~50 mg/mL)Moderate to HighWater is preferred for the K+ salt.
Stability (RT) Low (< 24 hours)Moderate (Days)Keep on ice during use.
Stability (-20°C) High (Months)High (Months)Aliquoting is mandatory.
Freeze/Thaw DestructiveLess destructiveAvoid. Max 1 freeze/thaw cycle.
Toxicity NoneCytotoxic > 0.1%Water avoids solvent control artifacts.
Protocol: The Inert Gas Shielding Method (Stock Prep)

Objective: Create a 10 mM stock solution without introducing atmospheric moisture.

  • Calculate: Determine volume needed for 10 mM (MW of Atractyloside Potassium Salt

    
     803  g/mol ).
    
    • Example: 5 mg powder requires ~622

      
      L of solvent.
      
  • Solvent Prep: Degas your solvent (Water or DMSO) to remove dissolved

    
     and Oxygen, which can accelerate degradation.
    
  • Dissolution: Add solvent rapidly. Vortex briefly.

  • Aliquoting (CRITICAL):

    • Do not store the bulk stock.

    • Aliquot into single-use volumes (e.g., 20

      
      L or 50 
      
      
      
      L) in light-protective, O-ring screw-cap tubes.
  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen before placing in -20°C.

Experimental Troubleshooting (The "Application" Phase)

Scenario: "My mitochondria aren't swelling."

Symptom: You treat isolated mitochondria with ATR to induce mPTP opening (swelling), but the absorbance at 540 nm remains stable.

Root Cause Analysis:

  • Hydrolysis (Inactive Compound): The isovaleric acid group may have cleaved off. The resulting aglycone cannot lock ANT in the c-state.

  • Buffer Interference: High concentrations of BSA (Bovine Serum Albumin) in the assay buffer can bind ATR, reducing its effective free concentration.

  • Magnesium Inhibition: High

    
     stabilizes the closed mPTP, antagonizing ATR.
    

Troubleshooting Steps:

  • Step 1: Check Buffer. Ensure BSA is < 0.2% or absent during the ATR challenge step.

  • Step 2: Check

    
    . Ensure wash buffers removed excess magnesium.
    
  • Step 3: Titration. Increase ATR concentration 5-fold. If still no response, the compound is degraded.

Visualizations

Diagram 1: The "Dry-Chain" Workflow

A self-validating workflow to prevent moisture contamination during handling.

ATR_Handling Storage Storage (-20°C) + Desiccant Equilibration Equilibration (30 mins @ RT) Storage->Equilibration Prevent Condensation Weighing Weighing (Low Humidity/N2) Equilibration->Weighing Safe to Open Solubilization Solubilization (Degassed Water) Weighing->Solubilization Rapid Dissolution Aliquoting Single-Use Aliquots (Snap Freeze) Solubilization->Aliquoting Avoid Freeze-Thaw Aliquoting->Storage Long Term Assay Mitochondrial Assay (Immediate Use) Aliquoting->Assay Experiment

Caption: The "Dry-Chain" ensures the hygroscopic powder is never exposed to condensation, preserving the glycosidic bond integrity.

Diagram 2: Mechanism of Action & Failure Mode

Why moisture matters: The structural basis of ANT inhibition.

ATR_Mechanism ATR Atractyloside (Active) Hydrolysis Hydrolysis Reaction ATR->Hydrolysis ANT_C ANT (c-state) Cytoplasmic Facing ATR->ANT_C Locks Conformation Moisture Moisture/H2O Moisture->Hydrolysis Degraded Degraded ATR (Loss of Isovaleric Group) Hydrolysis->Degraded Degraded->ANT_C Fails to Bind ADP_Trans ADP/ATP Transport (Respiration) Degraded->ADP_Trans No Inhibition mPTP mPTP Opening (Cell Death/Swelling) ANT_C->mPTP Induces ANT_C->ADP_Trans Blocks ANT_M ANT (m-state) Matrix Facing

Caption: Active ATR locks ANT in the c-state. Moisture hydrolysis creates an inactive species that fails to block ADP transport.

References

  • Brunmair, B., et al. "Atractyloside binds to the adenine nucleotide translocator and induces mitochondrial permeability transition." Journal of Biological Chemistry. (Validating ATR mechanism on ANT).

  • Sigma-Aldrich (Merck). "Product Information: Atractyloside Potassium Salt." (Solubility and Storage Data).

  • Halestrap, A. P. "The mitochondrial permeability transition pore: A mystery solved?" Frontiers in Bioscience. (Review of ANT c-state locking by ATR).

  • Cayman Chemical. "Atractyloside Potassium Salt Safety Data Sheet." (Hygroscopicity warnings).

Sources

Troubleshooting

Technical Support Center: Atractyloside (ATR) Dosage &amp; Experimental Design

A Guide for Researchers Using HepG2, HEK293, and Other Cell Lines Welcome to the technical support resource for Atractyloside (ATR) applications. As Senior Application Scientists, we've designed this guide to move beyond...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers Using HepG2, HEK293, and Other Cell Lines

Welcome to the technical support resource for Atractyloside (ATR) applications. As Senior Application Scientists, we've designed this guide to move beyond simple protocols. Our goal is to provide you with the foundational knowledge, practical workflows, and troubleshooting insights needed to successfully incorporate ATR into your research, particularly when working with metabolically distinct cell lines like the human hepatoma line HepG2 and the human embryonic kidney line HEK293.

Section 1: Core Principles & Mechanism of Action

Before determining dosage, it's critical to understand how Atractyloside functions. This knowledge is the foundation for interpreting your results and troubleshooting unexpected outcomes.

Q1: What is the primary mechanism of action for Atractyloside?

Atractyloside (ATR) is a potent and specific inhibitor of the mitochondrial Adenine Nucleotide Translocase (ANT).[1][2] The ANT is an integral protein in the inner mitochondrial membrane responsible for the crucial exchange of ADP (adenosine diphosphate) from the cytoplasm for ATP (adenosine triphosphate) generated within the mitochondrial matrix.[3]

By competitively binding to the ANT, ATR effectively halts this transport.[3] This blockade has two immediate and critical consequences:

  • Cytosolic ATP Depletion: The cell's primary energy currency, ATP, can no longer be exported from the mitochondria, leading to a rapid energy deficit in the cytoplasm and ultimately cell death.[3]

  • Inhibition of Oxidative Phosphorylation: The mitochondrial matrix becomes depleted of ADP, which is the substrate for ATP synthase. This starves the electron transport chain and halts ATP production.

Furthermore, ATR can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel whose opening leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors.[4][5][6]

Caption: Atractyloside (ATR) mechanism of action.

Section 2: Dosage Optimization for Specific Cell Lines

The most common point of failure in experiments involving ATR is the use of a non-optimized dose. A concentration that is effective in one cell line can be completely inert or overtly toxic in another. This is especially true for HepG2 and HEK293 cells, which have different origins and metabolic dependencies.

Q2: Why can't I use the same ATR concentration for HepG2 and HEK293 cells?

HepG2 and HEK293 cells differ significantly in their metabolic profiles:

  • HepG2 (Hepatocellular Carcinoma): As a cancer cell line derived from the liver, HepG2 cells are metabolically active and retain many specialized liver functions.[7] They can exhibit a high rate of glycolysis (the "Warburg effect") but can be experimentally forced to rely on mitochondrial oxidative phosphorylation by replacing glucose with galactose in the culture medium.[8] This makes them an excellent and tunable model for studying mitochondrial toxins.

  • HEK293 (Human Embryonic Kidney): These are immortalized, non-cancerous cells.[7] Their metabolic rate and reliance on mitochondrial respiration versus glycolysis can differ substantially from cancer cell lines.[9]

These differences in basal energy metabolism directly impact their sensitivity to an ANT inhibitor like ATR. A cell line that relies heavily on glycolysis may be less sensitive to ATR than one that depends on mitochondrial ATP production. Therefore, you must empirically determine the optimal concentration for each cell line.

Q3: How do I determine the correct ATR concentration for my specific cell line?

The standard method is to perform a dose-response assay (also known as a kill curve or cytotoxicity assay) to determine the IC50 value—the concentration of ATR that inhibits a biological process (like cell viability) by 50%.

ParameterHepG2HEK293
Cell Type Human Hepatocellular CarcinomaHuman Embryonic Kidney (Immortalized)
Metabolic Profile High metabolic activity; can be shifted from glycolysis to oxidative phosphorylation.[8]Generally high proliferation rate; metabolic profile can vary.[9][10]
Reported ATR Dosage Non-toxic/Metabolic effects: 2.5 - 7.5 µM.[11] Cytotoxic: ≥ 10 µM.[11][12]Data is less specific in the literature; must be determined empirically.
Primary Use Case Liver toxicity, steatosis, and metabolism studies.[11]General cell biology, protein expression, signaling studies.

See "Experimental Protocol 1: Determining the IC50 of Atractyloside" for a detailed, step-by-step workflow.

start Start: Untreated Parent Cell Line seed 1. Seed Cells in Multi-Well Plate (e.g., 96-well) start->seed incubate1 2. Incubate for 24h (Allow cells to adhere) seed->incubate1 treat 3. Treat with Serial Dilutions of ATR (e.g., 0.1 µM to 100 µM) incubate1->treat incubate2 4. Incubate for Desired Time Point (e.g., 24h, 48h, 72h) treat->incubate2 assay 5. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) incubate2->assay read 6. Read Absorbance/Luminescence assay->read analyze 7. Analyze Data: Normalize to Untreated Control read->analyze plot 8. Plot Dose-Response Curve (% Viability vs. [ATR]) analyze->plot calculate 9. Calculate IC50 Value plot->calculate end Result: Optimal ATR Concentration Range calculate->end

Sources

Optimization

Technical Support Center: Optimizing Atractyloside Potassium Salt Solubility in High-Ionic Strength Assays

The Physicochemical Challenge: Why Precipitation Occurs Atractyloside (ATR) is a diterpenoid glycoside characterized by a rigid tetracyclic core decorated with two sulfate groups and one carboxyl group . In its potassium...

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Challenge: Why Precipitation Occurs

Atractyloside (ATR) is a diterpenoid glycoside characterized by a rigid tetracyclic core decorated with two sulfate groups and one carboxyl group . In its potassium salt form, it is highly water-soluble (~20–50 mg/mL). However, users frequently encounter "crashing out" (precipitation) when introducing concentrated stocks into assay buffers.

This is not a compound defect; it is a physicochemical interaction driven by two factors:

  • The Common Ion Effect (Salting Out): Mitochondrial assay buffers (e.g., MiR05, KCl-based respiration buffers) often contain high concentrations of

    
     (100–150 mM). When a concentrated ATR-K stock is added, the massive external 
    
    
    
    shifts the equilibrium, forcing the ATR salt out of the solution to satisfy the solubility product constant (
    
    
    ).
  • Divalent Cation Complexation: Many mitochondrial permeability transition pore (mPTP) assays require Calcium (

    
    ) or Magnesium (
    
    
    
    ). The sulfate and carboxyl anions on ATR have a high affinity for these divalent cations, potentially forming insoluble Calcium-Atractyloside complexes at the injection interface.

Critical Troubleshooting Guide (Q&A)

Q1: My stock solution is clear, but a white cloud forms immediately upon addition to the respiration buffer. Why?

Diagnosis: "Shock Precipitation" at the interface. Explanation: When a droplet of 50 mM ATR stock hits a buffer containing 120 mM KCl, the local concentration of ions at the droplet interface exceeds the solubility limit before diffusion can occur. Solution:

  • Do not add high-concentration stock (e.g., >10 mM) directly to the assay chamber.

  • Adopt the "Step-Down" Dilution: Create a 10x working solution in a low-salt buffer (e.g., 10 mM HEPES or water) before adding it to the final high-salt reaction mixture.

Q2: Should I dissolve ATR in DMSO or Water?

Recommendation: Water is preferred for the Potassium Salt form, but DMSO is a viable alternative for specific cases.

  • Water: Soluble up to ~20–25 mg/mL.[1] Ideal for mitochondrial respiration to avoid solvent effects on membrane potential.

  • DMSO: Soluble up to ~100 mg/mL.[2] Use DMSO only if you require extremely high stock concentrations or if your specific batch has hydration issues. Note: Ensure final DMSO concentration in the assay is <0.1% to prevent mitochondrial toxicity.

Q3: I am running an mPTP swelling assay with Calcium. When should I add the ATR?

Critical Rule: Order of Addition Matters. Issue: Mixing concentrated ATR and


 directly will likely precipitate calcium-atractyloside.
Protocol: 
  • Add Mitochondria.[3]

  • Add Buffer.

  • Add ATR (allow to diffuse and bind ANT).

  • Add Calcium last to trigger the pore opening. Rationale: Once ATR is bound to the ANT protein, it is sequestered and less likely to precipitate with bulk calcium in the buffer.

Q4: Is the compound pH sensitive?

Yes. The sulfate groups must remain ionized for solubility.

  • Avoid: Acidic buffers (pH < 6.5). Protonation of the sulfate/carboxyl groups reduces polarity and solubility.

  • Maintain: pH 7.2 – 7.4 (Standard physiological/mitochondrial pH).

Optimized Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Target: Create a stock that minimizes freeze-thaw degradation and solvent toxicity.

  • Weighing: Accurately weigh Atractyloside Potassium Salt (MW ~800–850 g/mol depending on hydration).

  • Solvent: Add nuclease-free water (pH 7.0). Avoid unbuffered water if it is acidic.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, warm to 37°C for 2 minutes.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50

    
    ).
    
  • Storage: Store at -20°C. Do not refreeze more than once.

Protocol B: The "Step-Down" Method for High-Salt Buffers

Target: Introducing ATR into a buffer containing >100 mM KCl/NaCl or >1 mM


.
  • Starting Material: 10 mM ATR Stock (from Protocol A).

  • Intermediate Dilution: Dilute the stock 1:10 using distilled water (NOT buffer) to create a 1 mM Working Solution .

    • Why? This lowers the ionic strength of the droplet before it hits the high-salt buffer.

  • Final Addition: Add the necessary volume of the 1 mM Working Solution to your assay chamber (e.g., Oxygraph-2k or swelling cuvette) to achieve the final target concentration (typically 5–50

    
    ).
    

Visualizing the Troubleshooting Logic

Figure 1: Precipitation Resolution Decision Tree

TroubleshootingTree Start Start: Precipitation Observed CheckSolvent Check Stock Solvent Start->CheckSolvent IsWater Is it Water? CheckSolvent->IsWater Yes Sol_DMSO Switch to DMSO (Max 100 mg/mL) Keep Final DMSO < 0.1% CheckSolvent->Sol_DMSO No (Ethanol/Other) CheckConc Check Stock Concentration IsWater->CheckConc HighConc > 20 mM? CheckConc->HighConc Yes CheckBuffer Check Assay Buffer CheckConc->CheckBuffer No (<10 mM) Sol_Dilute Dilute Stock to 10 mM or use Step-Down Method HighConc->Sol_Dilute HasCa Contains Ca2+ / Mg2+ ? CheckBuffer->HasCa Yes Sol_Warm Warm to 37°C Vortex Vigorously CheckBuffer->Sol_Warm No (Just High Salt) Sol_Order Change Order of Addition: Add ATR before Calcium HasCa->Sol_Order

Caption: Decision tree for identifying the root cause of Atractyloside precipitation in mitochondrial assays.

Figure 2: Mechanism of Action & Competitive Inhibition

Mechanism cluster_mito Mitochondrial Inner Membrane ATR Atractyloside (Fixed c-conformation) ANT Adenine Nucleotide Translocase (ANT) ATR->ANT High Affinity Binding (Competes with ADP) ADP ADP (Substrate) ADP->ANT Normal Transport mPTP mPTP Opening (Swelling/Cyto C Release) ANT->mPTP Conformational Lock Triggers Pore

Caption: Atractyloside locks ANT in the cytosolic-facing (c) conformation, inhibiting ADP transport and sensitizing the mPTP.[4]

Summary Data Tables

Table 1: Solubility Profile
SolventMax SolubilityStabilityRecommended Use
Water ~20–25 mg/mLHigh (-20°C)Standard. Best for respiration assays.
DMSO ~100 mg/mLHigh (-20°C)Use for highly concentrated stocks.
Ethanol < 5 mg/mLLowAvoid. Poor solubility.
Table 2: Buffer Compatibility Matrix
Buffer ComponentCompatibilityNotes
KCl / NaCl (>100 mM) Medium Risk of "Salting Out" at interface. Use Step-Down dilution.
Calcium (

)
Low Forms insoluble complexes. Add ATR before Calcium.
Magnesium (

)
Low Similar to Calcium. Use chelation (EGTA) if Mg not required.
Sucrose/Mannitol High Excellent compatibility (standard isolation buffers).

References

  • Sigma-Aldrich. Atractyloside Potassium Salt Product Information Sheet.Link

  • SelleckChem. Atractyloside Potassium Salt Solubility Data.Link

  • PubChem. Atractyloside Compound Summary (CID 11953908).Link

  • Zamzami, N., et al. (2000).[1] Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria. Methods in Enzymology, 322, 208-213.[1] Link

  • Halestrap, A. P. (2009). What is the mitochondrial permeability transition pore? Journal of Molecular and Cellular Cardiology, 46(6), 821-831. Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to ANT Inhibition: Atractyloside Potassium Salt vs. Bongkrekic Acid

A Senior Application Scientist's In-Depth Comparison for Advanced Mitochondrial Research For researchers navigating the intricate landscape of mitochondrial bioenergetics and cell death, the Adenine Nucleotide Translocas...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Comparison for Advanced Mitochondrial Research

For researchers navigating the intricate landscape of mitochondrial bioenergetics and cell death, the Adenine Nucleotide Translocase (ANT) stands out as a pivotal control point. As the primary conduit for the exchange of mitochondrial ATP for cytosolic ADP, its function is fundamental to cellular energy homeostasis. The specific inhibition of ANT is a powerful tool to dissect these processes, and two toxins, Atractyloside (ATR) and Bongkrekic Acid (BKA), have become indispensable pharmacological probes. This guide provides a comprehensive comparison of Atractyloside potassium salt and Bongkrekic acid, moving beyond a simple catalog of features to an in-depth analysis of their mechanistic nuances, experimental applications, and the practical considerations for their use in the laboratory.

The Central Target: Adenine Nucleotide Translocase (ANT)

The Adenine Nucleotide Translocase is an integral protein of the inner mitochondrial membrane, responsible for the vital exchange of ATP synthesized in the mitochondrial matrix for ADP from the cytosol.[1] This electrogenic exchange is crucial for providing the cell with the energy currency generated through oxidative phosphorylation. ANT exists in two principal conformational states: the "c-state," where the nucleotide-binding site is open to the cytosolic side (intermembrane space), and the "m-state," where the binding site faces the mitochondrial matrix. The transition between these states is fundamental to the transport cycle.

Atractyloside and Bongkrekic Acid: Two Sides of the Same Coin

While both ATR and BKA are potent and specific inhibitors of ANT, their mechanisms of action are diametrically opposed, leading to distinct and often opposite effects on mitochondrial function. This opposing action is the cornerstone of their utility as a research tool pair.

Atractyloside (ATR) , a toxic glycoside isolated from plants such as the thistle Atractylis gummifera, inhibits ANT by binding to the translocase when it is in the c-state .[2] This binding event effectively locks the transporter in its outward-facing conformation, preventing the binding of ADP and halting the transport cycle.[3] The potassium salt of Atractyloside is typically used in research due to its solubility in aqueous buffers. It is important to distinguish Atractyloside from its more potent analogue, Carboxyatractyloside (CATR), which binds with significantly higher affinity.[3]

Bongkrekic Acid (BKA) , a respiratory toxin produced by the bacterium Burkholderia gladioli pathovar cocovenenans, also inhibits ANT but does so by binding to the transporter in its m-state .[4] This interaction stabilizes the inward-facing conformation, trapping the bound adenine nucleotide and preventing its release into the mitochondrial matrix.[3]

This fundamental difference in their mechanism of action has profound implications for their effects on the mitochondrial permeability transition pore (MPTP), a key player in regulated cell death.

cluster_ANT Adenine Nucleotide Translocase (ANT) Cycle cluster_inhibitors Inhibitor Action c_state c-state (Cytosol-facing) m_state m-state (Matrix-facing) c_state->m_state ADP in, ATP out m_state->c_state ATP in, ADP out ATR Atractyloside (ATR) ATR->c_state Binds and locks in c-state BKA Bongkrekic Acid (BKA) BKA->m_state Binds and locks in m-state

Caption: Mechanism of ANT Inhibition by ATR and BKA.

Differential Effects on the Mitochondrial Permeability Transition Pore (MPTP)

The MPTP is a non-specific, high-conductance channel in the inner mitochondrial membrane, the opening of which leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately triggering cell death. ANT has long been considered a key component or regulator of the MPTP.

The opposing conformational locks induced by ATR and BKA translate into contrasting effects on the MPTP:

  • Atractyloside (and Carboxyatractyloside) are potent inducers of MPTP opening. By stabilizing the c-state, they are thought to promote the conformational changes in ANT that lead to pore formation.[5]

  • Bongkrekic Acid is a powerful inhibitor of MPTP opening. By locking ANT in the m-state, BKA prevents the conformational transition believed to be necessary for pore activation.[4]

This differential effect makes the pair invaluable for studying the role of the MPTP in various physiological and pathological conditions. For instance, in a model of palmitate-induced lipotoxicity, Bongkrekic acid (25 µM) was shown to attenuate mitochondrial damage and cell death, whereas Carboxyatractyloside (10 µM) exacerbated these effects.[6]

Comparative Performance Data

ParameterAtractyloside Potassium SaltBongkrekic AcidCarboxyatractyloside (for reference)Source System
Binding Affinity (Kd) ~0.45 µM~10-20 nM~10-20 nMPotato Mitochondria[3]
Mechanism Binds to c-stateBinds to m-stateBinds to c-stateGeneral[2]
MPTP Effect InducerInhibitorPotent InducerGeneral[4][5]
Typical Working Concentration 5-100 µM1-100 µM5-10 µMRat Heart Mitochondria[7], Cell Culture[6]

Experimental Protocols: A Practical Guide

The choice between ATR and BKA depends entirely on the experimental question. Below are detailed protocols for key assays used to study ANT inhibition and MPTP modulation.

Mitochondrial Swelling Assay (MPTP Opening)

This assay spectrophotometrically measures the decrease in absorbance at 540 nm, which corresponds to an increase in mitochondrial volume (swelling) due to the influx of water upon MPTP opening.

Objective: To assess the induction or inhibition of MPTP opening.

Materials:

  • Isolated mitochondria (e.g., from rat liver)

  • Swelling Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 5 mM succinate, 2 µM rotenone, 1 mM Pi-Tris (pH 7.4)

  • Inducer: CaCl₂ (10 mM stock)

  • Inhibitors: Atractyloside potassium salt (10 mM stock in water), Bongkrekic acid (10 mM stock in DMSO), Cyclosporin A (CsA, 5 mM stock in ethanol, as a positive control inhibitor)

  • Spectrophotometer with a temperature-controlled cuvette holder (set to 25°C or 30°C)

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation protocols. Determine the protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 1 ml cuvette, add Swelling Buffer to a final volume of 980 µl.

  • Mitochondrial Addition: Add isolated mitochondria to a final concentration of 0.5-1.0 mg/ml and let them equilibrate for 2-3 minutes, monitoring the baseline absorbance at 540 nm.

  • Inhibitor Pre-incubation:

    • For testing BKA's inhibitory effect : Add BKA to the desired final concentration (e.g., 5 µM) and incubate for 2 minutes.

    • For testing ATR's inductive effect : Prepare a separate cuvette.

  • Induction of Swelling:

    • To test BKA's inhibition: After pre-incubation, add a pulse of CaCl₂ (e.g., 200 µM final concentration) to induce MPTP opening.

    • To test ATR's induction: Add ATR to the desired final concentration (e.g., 100 µM) and monitor the absorbance change directly.[8]

  • Data Acquisition: Record the change in absorbance at 540 nm over time (e.g., for 10-15 minutes). A decrease in absorbance indicates mitochondrial swelling.

Causality and Self-Validation:

  • The use of a known MPTP inducer (Ca²⁺) and inhibitor (Cyclosporin A) provides positive and negative controls, validating the assay's responsiveness.

  • The opposing effects of ATR (inducing swelling) and BKA (inhibiting Ca²⁺-induced swelling) on the same mitochondrial preparation serve as an internal validation of their specific mechanisms of action.

cluster_workflow Mitochondrial Swelling Assay Workflow cluster_paths Mitochondrial Swelling Assay Workflow start Isolate Mitochondria prep Resuspend in Swelling Buffer (0.5-1.0 mg/ml) start->prep equilibrate Equilibrate in Spectrophotometer (Monitor A540 baseline) prep->equilibrate inducer_path Test Induction (ATR) inhibitor_path Test Inhibition (BKA) add_atr Add Atractyloside inducer_path->add_atr add_bka Add Bongkrekic Acid (Pre-incubate 2 min) inhibitor_path->add_bka measure Record Absorbance at 540 nm over time add_atr->measure add_ca Add CaCl₂ to induce MPTP add_bka->add_ca add_ca->measure analyze Analyze Data: Decrease in A540 = Swelling measure->analyze

Caption: Workflow for Mitochondrial Swelling Assay.

ADP/ATP Exchange Assay (Radioactive Method)

This assay directly measures the transport activity of ANT by following the uptake of radiolabeled ADP into mitochondria in exchange for endogenous unlabeled ATP.

Objective: To quantify the rate of ANT-mediated nucleotide exchange and its inhibition.

Materials:

  • Isolated mitochondria

  • Incubation Buffer: 120 mM KCl, 20 mM MOPS (pH 7.2), 5 mM MgCl₂, 5 mM K-phosphate, 2 mM EGTA

  • Radiolabeled Substrate: [³H]ADP or [¹⁴C]ADP

  • Inhibitors: Atractyloside potassium salt and Bongkrekic acid

  • Stop Solution: 5 µM Carboxyatractyloside (CATR) in Incubation Buffer

  • Scintillation fluid and counter

Procedure:

  • Mitochondrial Preparation: Prepare isolated mitochondria as described above.

  • Assay Setup: In microcentrifuge tubes on ice, add 50 µg of mitochondrial protein to the Incubation Buffer.

  • Inhibitor Incubation: Add ATR or BKA at various concentrations and incubate for 5 minutes on ice.

  • Initiate Transport: Start the exchange reaction by adding [³H]ADP (e.g., to a final concentration of 200 µM) and immediately transfer the tubes to a 25°C water bath.

  • Stop Reaction: After a short, defined time (e.g., 30-60 seconds), stop the transport by adding an excess of the potent inhibitor CATR (5 µM final concentration).[5] This rapidly halts any further exchange.

  • Separation: Immediately centrifuge the tubes at high speed (e.g., 14,000 x g for 2 minutes) to pellet the mitochondria.

  • Quantification: Carefully remove the supernatant. Lyse the mitochondrial pellet and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the rate of ADP uptake (nmol/min/mg protein). Plot the rate of uptake against the inhibitor concentration to determine IC₅₀ values.

Causality and Self-Validation:

  • The use of a time course experiment (stopping the reaction at different time points) ensures that the initial rate of transport is being measured.

  • The reaction is specifically stopped by CATR, a high-affinity ANT inhibitor, confirming that the measured uptake is ANT-mediated. The ability of both ATR and BKA to inhibit this process validates their action on the same target.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay uses fluorescent dyes that accumulate in mitochondria in a potential-dependent manner. A decrease in fluorescence indicates mitochondrial depolarization, which can be a consequence of ANT inhibition and subsequent cellular energy depletion.

Objective: To assess the impact of ANT inhibition on mitochondrial energization.

Materials:

  • Cultured cells

  • Cell culture medium

  • Fluorescent Dye: Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1

  • Inhibitors: Atractyloside potassium salt and Bongkrekic acid

  • Positive Control: FCCP (a protonophore that collapses ΔΨm)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of ATR or BKA for the desired duration (e.g., 1-6 hours). Include an FCCP-treated well as a positive control for depolarization.

  • Dye Loading: Remove the treatment medium and incubate the cells with a medium containing the fluorescent dye (e.g., 100 nM TMRE) for 20-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.

  • Imaging/Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a multi-well plate reader. For TMRE, a decrease in red fluorescence indicates depolarization. For JC-1, a shift from red (J-aggregates in healthy mitochondria) to green (J-monomers in depolarized mitochondria) fluorescence is observed.

  • Data Analysis: Quantify the fluorescence intensity and normalize it to untreated control cells.

Causality and Self-Validation:

  • The inclusion of FCCP confirms that the fluorescent dye is responding correctly to changes in ΔΨm.

  • Comparing the effects of ATR and BKA on ΔΨm can reveal subtleties in their downstream cellular consequences. For example, BKA has been shown to increase mitochondrial membrane potential in some contexts by inhibiting ATP/ADP exchange, which can reduce the proton motive force consumed by ATP synthase.[4]

Conclusion: Choosing the Right Tool for the Job

Atractyloside potassium salt and Bongkrekic acid are not interchangeable inhibitors. They are a sophisticated toolset that, when used in concert, can unravel the complex roles of the Adenine Nucleotide Translocase in cellular life and death.

  • Choose Atractyloside (or the more potent Carboxyatractyloside) when the experimental goal is to lock ANT in its cytosol-facing conformation, to mimic a state of high cytosolic ADP, or to directly induce MPTP opening.

  • Choose Bongkrekic Acid when the objective is to stabilize the matrix-facing conformation of ANT, to prevent MPTP opening, or to study the consequences of trapping nucleotides within the mitochondrial matrix.

A thorough understanding of their opposing mechanisms is paramount for the rational design of experiments and the accurate interpretation of results. By leveraging the distinct properties of these two powerful inhibitors, researchers can continue to illuminate the central role of mitochondria in cellular physiology and pathology.

References

  • ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. PubMed. Available at: [Link]

  • Mitochondrial swelling induced by atractyloside is accompanied by a release of apoptogenic factors. ResearchGate. Available at: [Link]

  • ADP/ATP exchange assays with human ANT isoforms expressed in isolated... ResearchGate. Available at: [Link]

  • Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. PubMed. Available at: [Link]

  • Bongkrekic acid facilitates glycolysis in cultured cells and induces cell death under low glucose conditions. PubMed Central. Available at: [Link]

  • Bongkrekic acid and atractyloside inhibits chloride channels from mitochondrial membranes of rat heart. PubMed. Available at: [Link]

  • Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. PubMed. Available at: [Link]

  • Bongkrekic Acid—a Review of a Lesser-Known Mitochondrial Toxin. PubMed Central. Available at: [Link]

  • Dimers of mitochondrial ATP synthase form the permeability transition pore. PubMed Central. Available at: [Link]

  • A Fluorescence-Based Method to Measure ADP/ATP Exchange of Recombinant Adenine Nucleotide Translocase in Liposomes. PubMed Central. Available at: [Link]

  • A 20/20 view of ANT function in mitochondrial biology and necrotic cell death. PubMed Central. Available at: [Link]

  • Permeability transition in rat liver mitochondria is modulated by the ATP-Mg/Pi carrier. Journal of Biological Chemistry. Available at: [Link]

  • The transport mechanism of the mitochondrial ADP/ATP carrier. CORE. Available at: [Link]

  • ANT-Mediated Inhibition of the Permeability Transition Pore Alleviates Palmitate-Induced Mitochondrial Dysfunction and Lipotoxicity. PubMed. Available at: [Link]

  • OPPOSITE EFFECTS OF BONGKREKIC ACID AND ATRACTYLOSIDE ON THE ADENINE NUCLEOTIDES INDUCED MITOCHONDRIAL VOLUME CHANGES AND ON THE. CORE. Available at: [Link]

  • The Haves and Have-Nots: The Mitochondrial Permeability Transition Pore across Species. MDPI. Available at: [Link]

  • Atractyloside and bongkrekic acid sites in the mitochondrial ADP/ATP carrier protein. An appraisal of their unicity by chemical modifications. PubMed. Available at: [Link]

  • Bongkrekic Acid. PubChem. Available at: [Link]

  • Atractyloside. Wikipedia. Available at: [Link]

  • Bongkrekic Acid and Burkholderia gladioli pathovar cocovenenans: Formidable Foe and Ascending Threat to Food Safety. MDPI. Available at: [Link]

  • Bongkrekic acid. An inhibitor of the adenine nucleotide translocase of mitochondria. ResearchGate. Available at: [Link]

  • a short review of bongkrekic acid in food safety perspective. ResearchGate. Available at: [Link]

  • The Biochemistry and Toxicity of Atractyloside: A Review. ResearchGate. Available at: [Link]

  • Bongkrekic Acid and Its Novel Isomers: Separation, Identification, and Determination in Food Matrices. MDPI. Available at: [Link]

  • General structure of the bongkrekic acid derivatives used in our... ResearchGate. Available at: [Link]

  • Mitochondrial Membrane Potential Assay. PubMed Central. Available at: [Link]

  • ANT activity: A Kinetic Assay of Mitochondrial ADP-ATP Exchange Rate Mediated by the Adenine Nucleotide Translocase. Department of Biochemistry. Available at: [Link]

  • ANT1 Activation and Inhibition Patterns Support the Fatty Acid Cycling Mechanism for Proton Transport. PubMed Central. Available at: [Link]

  • Inhibition of ADP/ATP Exchange in Receptor-Interacting Protein-Mediated Necrosis. PubMed Central. Available at: [Link]

  • The ADP/ATP exchange inhibitors inhibit ANT-mediated proton leak. (a)... ResearchGate. Available at: [Link]

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Comparative

A Researcher's Guide to Validating mPTP Opening: A Head-to-Head Comparison of Atractyloside and Cyclosporin A

For researchers in cellular metabolism, neuroscience, and drug development, the mitochondrial permeability transition pore (mPTP) represents a critical juncture between cellular life and death. Its opening is a key event...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in cellular metabolism, neuroscience, and drug development, the mitochondrial permeability transition pore (mPTP) represents a critical juncture between cellular life and death. Its opening is a key event in various pathologies, making the ability to experimentally manipulate and validate its status paramount. This guide provides an in-depth comparison of two of the most widely used pharmacological tools for studying the mPTP: the inducer, Atractyloside potassium salt (ATR), and the inhibitor, Cyclosporin A (CsA). We will delve into their mechanisms, provide a robust experimental protocol for their use, and offer insights to ensure the integrity of your findings.

The Gatekeeper of Mitochondrial Fate: Understanding the mPTP

The mitochondrial permeability transition pore is a multi-protein complex that forms a non-specific channel in the inner mitochondrial membrane.[1] Under physiological conditions, the pore flickers between open and closed states, playing a role in maintaining mitochondrial homeostasis.[2][3] However, under conditions of cellular stress, such as high levels of calcium and oxidative stress, the mPTP can undergo sustained opening.[4][5][6] This prolonged opening disrupts the mitochondrial membrane potential, leading to ATP depletion, release of pro-apoptotic factors like cytochrome c, and ultimately, cell death.[7][8]

Given its central role in cell fate, the ability to induce and inhibit mPTP opening is crucial for understanding its function in various disease models. This is where Atractyloside and Cyclosporin A become indispensable tools.

The Inducer: Atractyloside Potassium Salt (ATR)

Atractyloside is a potent and specific inducer of the mPTP.[9] Its mechanism of action is tied to its interaction with the adenine nucleotide translocase (ANT), a key component of the mPTP complex.[4] ATR locks the ANT in a specific conformation that promotes the opening of the pore.[4] This makes ATR an invaluable tool for initiating the mitochondrial permeability transition in a controlled experimental setting.

The Inhibitor: Cyclosporin A (CsA)

Cyclosporin A is a well-established inhibitor of the mPTP.[10][11] Its inhibitory effect is mediated through its binding to cyclophilin D (CypD), a regulatory protein of the mPTP located in the mitochondrial matrix.[2][12][13][14] The binding of CsA to CypD prevents the interaction of CypD with the core components of the mPTP, thereby desensitizing the pore to opening stimuli like calcium.[15][16] It is important to note that while CsA is a potent mPTP inhibitor, it also has other cellular targets, most notably its immunosuppressive effects through the inhibition of calcineurin.[2]

Visualizing the Mechanism: mPTP Regulation by ATR and CsA

The following diagram illustrates the points of intervention for Atractyloside and Cyclosporin A in the regulation of the mitochondrial permeability transition pore.

mPTP_Regulation mPTP Regulation by Atractyloside and Cyclosporin A cluster_Mitochondrion Mitochondrion cluster_IMM Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix mPTP mPTP Complex (including ANT) CypD Cyclophilin D (CypD) CypD->mPTP Sensitizes to Opening CypD->mPTP Inhibition of Sensitization Ca_stress Ca2+ Overload Oxidative Stress Ca_stress->mPTP Induces Opening ATR Atractyloside (ATR) ATR->mPTP Forces Open Conformation CsA Cyclosporin A (CsA) CsA->CypD Binds and Inhibits Calcein_AM_Workflow Calcein-AM Assay Workflow for mPTP Validation start Start: Seed cells on -slide or plate load_calcein 1. Load cells with Calcein-AM start->load_calcein wash1 2. Wash to remove excess dye load_calcein->wash1 add_cobalt 3. Add CoCl2 to quench cytosolic fluorescence wash1->add_cobalt acquire_baseline 4. Acquire baseline mitochondrial fluorescence add_cobalt->acquire_baseline add_reagents 5. Add experimental reagents: - Vehicle Control - ATR (Inducer) - CsA (Inhibitor) + ATR acquire_baseline->add_reagents incubate 6. Incubate for defined time period add_reagents->incubate acquire_final 7. Acquire final mitochondrial fluorescence incubate->acquire_final analyze 8. Analyze fluorescence intensity changes acquire_final->analyze end End: Quantify mPTP opening analyze->end

Caption: Step-by-step workflow for the Calcein-AM mPTP assay.

Detailed Protocol: Validating mPTP Opening with ATR and CsA

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells of interest cultured on glass-bottom dishes or microplates suitable for fluorescence microscopy or plate reader analysis.

  • Calcein-AM (e.g., 1 mM stock in DMSO)

  • Cobalt (II) Chloride (CoCl₂) (e.g., 100 mM stock in water)

  • Atractyloside potassium salt (e.g., 10 mM stock in water or buffer)

  • Cyclosporin A (e.g., 1 mM stock in DMSO)

  • Appropriate cell culture medium or buffer (e.g., HBSS)

  • Fluorescence microscope or plate reader with appropriate filters for calcein (Excitation ~495 nm, Emission ~515 nm)

Procedure:

  • Cell Preparation: Seed cells at an appropriate density to be 70-80% confluent on the day of the experiment.

  • Calcein Loading:

    • Prepare a working solution of 1 µM Calcein-AM in your chosen buffer.

    • Wash cells once with the buffer.

    • Incubate cells with the Calcein-AM working solution for 15-30 minutes at 37°C, protected from light.

  • Cobalt Quenching:

    • Prepare a working solution of 1 mM CoCl₂ in buffer.

    • Wash the cells twice with buffer to remove excess Calcein-AM.

    • Incubate the cells with the CoCl₂ solution for 10-15 minutes at room temperature, protected from light.

  • Baseline Measurement:

    • Wash the cells once with buffer.

    • Acquire a baseline fluorescence image or reading. This will show bright mitochondrial fluorescence against a dark cytosolic background.

  • Treatment:

    • Control Group: Add vehicle (e.g., buffer or DMSO) to the cells.

    • Induction Group: Add Atractyloside to a final concentration of 10 µM.

    • Inhibition Group: Pre-incubate cells with 1 µM Cyclosporin A for 15-30 minutes before adding 10 µM Atractyloside.

  • Final Measurement:

    • Incubate the cells for a predetermined time (e.g., 15-60 minutes).

    • Acquire a final fluorescence image or reading.

  • Analysis:

    • Quantify the change in mitochondrial fluorescence intensity over time. A significant decrease in fluorescence in the ATR-treated group compared to the control indicates mPTP opening. The CsA-treated group should show significantly less fluorescence decrease compared to the ATR-only group, confirming the inhibition of mPTP opening.

Conclusion: A Self-Validating System for Rigorous Research

By employing Atractyloside to induce and Cyclosporin A to inhibit mPTP opening, researchers can create a self-validating experimental system. The ability of CsA to rescue the effects of ATR provides strong evidence that the observed phenomena are indeed mediated by the mitochondrial permeability transition pore. This robust approach, combined with a reliable detection method like the calcein-AM assay, ensures the scientific integrity and trustworthiness of your findings in the complex and exciting field of mitochondrial research.

References

  • Di Lisa, F., & Bernardi, P. (2006). A critical appraisal of the mitochondrial permeability transition. Journal of Bioenergetics and Biomembranes, 38(5-6), 289–298.
  • Petronilli, V., Miotto, G., Canton, M., Colonna, R., Bernardi, P., & Di Lisa, F. (1999). The mitochondrial permeability transition pore is regulated by the redox state of mitochondrial glutathione and by the energization of the inner membrane. Journal of Biological Chemistry, 274(13), 8569–8575.
  • Schapira, A. H. (1992). MPTP and other Parkinson-inducing agents. Current opinion in neurology and neurosurgery, 5(3), 396–400.
  • Wei, T., Kang, Q., Chen, Y., Wang, Y., Zhang, H., You, H., & Chen, J. (2011). Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage.
  • Wikipedia contributors. (2024, January 29). Ciclosporin. In Wikipedia, The Free Encyclopedia. Retrieved 12:00, February 8, 2026, from [Link]

  • Li, L., Gu, L., Wang, L., Liu, H., Tan, X., & Wang, X. (2021). Synergetic Effect of 4-Phenylbutyric Acid in Combination with Cyclosporine A on Cardiovascular Function in Sepsis Rats via Inhibition of Endoplasmic Reticulum Stress and Mitochondrial Permeability Transition Pore Opening. Frontiers in cardiovascular medicine, 8, 758686.
  • Beal, M. F. (1996). MPTP-Induced Parkinsonian Syndrome. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]

  • Naoi, M., Maruyama, W., & Hashizume, Y. (2005). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Medical science monitor : international medical journal of experimental and clinical research, 11(1), RA17–RA25. [Link]

  • Wolf, P., & Povea-Tutor, S. (2011). Cyclosporine A suppresses keratinocyte cell death through MPTP inhibition in a model for skin cancer in organ transplant recipients.
  • El-Bizri, N., & Al-Homsi, K. (2004). Cyclosporine A attenuates mitochondrial permeability transition and improves mitochondrial respiratory function in cardiomyocytes isolated from dogs with heart failure. Heart and vessels, 19(5), 221–227. [Link]

  • Briston, T., Selwood, D. L., Szabadkai, G., & Duchen, M. R. (2019). Investigating the Mitochondrial Permeability Transition Pore in Disease Phenotypes and Drug Screening. Current protocols in chemical biology, 11(1), e58. [Link]

  • Zazueta, C., Garcia, N., & Chavez, E. (2019). Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. International journal of molecular sciences, 20(18), 4383. [Link]

  • Zazueta, C., Garcia, N., & Chavez, E. (2019). Cyclosporin A Increases Mitochondrial Buffering of Calcium: An Additional Mechanism in Delaying Mitochondrial Permeability Transition Pore Opening. International journal of molecular sciences, 20(18), 4383. [Link]

  • Abbkine. (n.d.). Mitochondrial Permeability Transition Pore Assay. Retrieved February 8, 2026, from [Link]

  • Feng, L., Zhang, L., Wang, Y., & Gao, Y. (2011). ATP-dependent potassium channels and mitochondrial permeability transition pores play roles in the cardioprotection of theaflavin in young rat. Journal of Huazhong University of Science and Technology. Medical sciences = Hua zhong ke ji da xue xue bao. Yi xue. Ying De wen ban = Huazhong keji daxue xuebao, 31(2), 177–182. [Link]

  • Liu, Y., Zhang, Y., Liu, Y., Li, Y., & Zhang, Y. (2024). Atractylenolide-I Attenuates MPTP/MPP+ -Mediated Oxidative Stress in Parkinson's Disease Through SIRT1/PGC-1α/Nrf2 Axis. Neurochemical research. [Link]

  • Kholmukhamedov, A., & Lemasters, J. J. (2008). Fluorescence assay for mitochondrial permeability transition in cardiomyocytes cultured in a microtiter plate. Analytical biochemistry, 378(1), 103–105. [Link]

  • Juhaszova, M., & Sollott, S. J. (2021). Understanding the Dynamics of the Transient and Permanent Opening Events of the Mitochondrial Permeability Transition Pore with a Novel Stochastic Model. International journal of molecular sciences, 22(24), 13531. [Link]

  • Zorov, D. B., Juhaszova, M., & Sollott, S. J. (2013). Mitochondrial permeability transition and cell death: the role of cyclophilin D. Frontiers in physiology, 4, 153. [Link]

  • Antibodies.com. (n.d.). Mitochondrial Permeability Transition Pore Assay (A319762). Retrieved February 8, 2026, from [Link]

  • Ying, Y., & Chen, K. (2021). Protocols for analysis of mitochondrial permeability transition pore opening in mouse somatic cell reprogramming. STAR protocols, 2(2), 100552. [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature protocols, 2(1), 141–151. [Link]

  • Ondrejickova, O., Ferko, M., & Mojzis, J. (2023). The Mitochondrial Permeability Transition Pore-Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State. International journal of molecular sciences, 24(9), 8011. [Link]

  • Nguyen, T. T., & Lee, W. J. (2021). Cyclophilin D, Somehow a Master Regulator of Mitochondrial Function. Cells, 10(11), 3051. [Link]

  • Patricio-Brito, P., & Nobre, M. J. (2020). Intranasal 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Administration Hampered Contractile Response of Dopamine in Isolated Rat Ileum. International journal of molecular sciences, 21(21), 8203. [Link]

  • Penna, C., & Morin, D. (2012). Physiological roles of the permeability transition pore. Circulation research, 111(9), 1223–1236. [Link]

  • Fraser-Spears, R. (2023, December 11). Microplate Reader Detection of a Fluorescent Substrate to Determine Transporter Activity and... [Video]. YouTube. [Link]

  • Li, M., & Chen, Y. (2022). Cyclophilin D: Guardian or Executioner for Tumor Cells?. Frontiers in oncology, 12, 901302. [Link]

  • JoVE. (2022, May 27). Simple Fluorescence-Based Reporter Assay To Identify Cellular Components For RTA-Preview [Video]. YouTube. [Link]

  • Singh, A., & Kumar, A. (2023). Disruption of Islet β-Cells Integrity via TNF-α Activated Apoptotic Signalling in Acute Pancreatitis. International journal of molecular sciences, 24(24), 17290. [Link]

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  • Wang, Y., & Liu, Y. (2023). Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function. Current drug targets, 24(4), 329–337. [Link]

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Validation

Potency comparison of Atractyloside potassium salt vs Carboxyatractyloside

Content Type: Technical Comparison Guide Audience: Researchers, Bioenergetics Specialists, and Drug Discovery Scientists[1][2][3] Executive Summary: The "Locking" Distinction[2][3] In mitochondrial research, Atractylosid...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Bioenergetics Specialists, and Drug Discovery Scientists[1][2][3]

Executive Summary: The "Locking" Distinction[2][3]

In mitochondrial research, Atractyloside (ATR) and Carboxyatractyloside (CAT) are often discussed interchangeably as Adenine Nucleotide Translocator (ANT) inhibitors.[1][2][3] However, they are not functional equivalents.[1][2]

While both compounds lock the ANT in the cytoplasmic-open state (


-state), the critical distinction lies in reversibility .[1][2] ATR is a competitive inhibitor that can be displaced by high concentrations of Adenine Nucleotides (ADP/ATP).[1][2] CAT is a high-affinity, functionally non-competitive inhibitor that forms a quasi-irreversible complex with ANT.[1][2]

Selection Heuristic:

  • Use Atractyloside (ATR) when you need to study competitive binding kinetics or require a reversible trigger for mitochondrial permeability transition pore (mPTP) opening.[1][2][3]

  • Use Carboxyatractyloside (CAT) when you require absolute blockade of ANT, structural immobilization for crystallography, or inhibition that persists in the presence of high cytosolic ADP.[1][2][3]

Chemical & Mechanistic Deep Dive

Structural Basis of Potency

Both compounds are diterpenoid glycosides derived from Atractylis gummifera (and Xanthium species).[1][2][3] The structural difference dictates their binding affinity.[2]

FeatureAtractyloside (ATR)Carboxyatractyloside (CAT)
Core Structure Diterpene (Atractyligenin) + Glucose + 2 SulfatesDiterpene + Glucose + 2 Sulfates + Extra Carboxyl Group
Key Modification Isovaleric acid ester at C2'Additional carboxyl group at C4 of the diterpene core
Charge Density High (2 Sulfates + 1 Carboxyl)Very High (2 Sulfates + 2 Carboxyls)
Solubility High (esp.[1][2] as Potassium Salt)High

Mechanistic Insight: The additional carboxyl group in CAT interacts with cationic residues (likely Arg/Lys) deep within the ANT binding pocket.[1][2] This extra anchor point reduces the dissociation rate (


) significantly compared to ATR, leading to the "tight-binding" phenotype.[1][2]
Binding Kinetics & Inhibition Type[2]

The most common error in experimental design is assuming ATR inhibition is absolute.[2]

  • Atractyloside (ATR):

    • Type: Competitive Inhibitor.[1][2][3]

    • 
       (Dissociation Constant): 
      
      
      
      100 – 450 nM (varies by tissue/species).[1][2][3]
    • Behavior: ATR competes with ADP for the binding site.[1][2][3][4][5] If

      
       is high (e.g., > 1-5 mM), ATR is displaced, and transport resumes.[1][2]
      
  • Carboxyatractyloside (CAT):

    • Type: Functionally Non-Competitive (Tight-binding).[1][2]

    • 
       (Dissociation Constant): 
      
      
      
      5 – 20 nM.[1][2][3]
    • Behavior: CAT binds with such high affinity that physiological or experimental concentrations of ADP cannot displace it.[1][2] It effectively titrates the carrier mole-for-mole.[1][2]

Visualization: ANT Conformation Locking

The following diagram illustrates the mechanism where both inhibitors lock the ANT in the


-state, preventing the transition to the matrix-open (

-state) required for nucleotide exchange.[1][2][3]

ANT_Mechanism cluster_membrane Inner Mitochondrial Membrane c_state ANT (c-state) Cytoplasmic Open c_state_ADP ANT-ADP Complex c_state->c_state_ADP + ADP (cyto) ATR_Bound ANT-ATR Complex (Reversible by ADP) c_state->ATR_Bound Competitive Binding CAT_Bound ANT-CAT Complex (Quasi-Irreversible) c_state->CAT_Bound Tight Binding m_state ANT (m-state) Matrix Open m_state->c_state Return (with ATP) c_state_ADP->m_state Translocation Inhibitors Inhibitor Pool Inhibitors->ATR_Bound Atractyloside Inhibitors->CAT_Bound Carboxyatractyloside ATR_Bound->c_state High [ADP]

Caption: ANT cycling mechanism showing the competitive blockade by ATR (reversible) versus the tight-binding blockade by CAT (irreversible).

Experimental Decision Matrix

ApplicationRecommended CompoundRationale
Mitochondrial Swelling (mPTP) ATR ATR induces mPTP opening by locking ANT in the c-state, but its lower affinity allows for modulation.[1][2] It is the standard inducer for Calcium Retention Capacity (CRC) assays.[1][2]
Respiration Inhibition (Oxygraphy) CAT To calculate "Leak" respiration, you must ensure 100% ANT inhibition.[1][2][3] CAT guarantees no ADP enters, regardless of residual nucleotides.[1][2]
Structural Biology (Crystallography) CAT Stabilizes the protein-inhibitor complex for long durations during purification and crystallization.[1][2][3]
Cell Permeabilization Assays CAT In permeabilized cells, local ADP concentrations can fluctuate.[1][2][3] CAT ensures consistent inhibition data.[1][2]
Displacement Studies ATR If you are screening novel ANT ligands, use ATR.[1][2][3] You can measure the ability of your novel compound to displace radiolabeled ATR.[2]

Detailed Protocols

Protocol A: Calcium Retention Capacity (CRC) Assay

Purpose: To measure the resistance of mitochondria to calcium-induced mPTP opening using ATR as a sensitizer.[1][2][3]

Reagents:

  • Isolation Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA, pH 7.4.[1][2][3]

  • Experimental Buffer: 125 mM KCl, 20 mM HEPES, 2 mM

    
    , 1 mM 
    
    
    
    , 5 mM Glutamate/Malate.[1][2][3] No EGTA. [1][2]
  • Calcium Green-5N: 1

    
    M final concentration.[1][2][3]
    
  • Atractyloside Potassium Salt: Prepare 5 mM stock in water.[1][2][3]

Workflow:

  • Isolation: Isolate liver or heart mitochondria (differential centrifugation).[1][2][3] Keep on ice.

  • Suspension: Resuspend mitochondria (0.5 mg/mL) in Experimental Buffer containing Calcium Green-5N.

  • Sensitization: Add ATR (10 - 50

    
    M) . Incubate for 2 minutes.
    
    • Note: Using CAT here often opens the pore immediately or makes the mitochondria too sensitive to measure calcium pulses effectively.[1][2] ATR allows a "titrated" sensitivity.[1][2]

  • Pulsing: Inject

    
     pulses (e.g., 10 
    
    
    
    M) every 2 minutes.
  • Detection: Monitor fluorescence (Ex 506 nm / Em 532 nm). Sudden fluorescence spike indicates mPTP opening (calcium release).[1][2]

Protocol B: Determining "Leak" Respiration (Oxygraphy)

Purpose: To measure non-phosphorylating respiration (proton leak) by fully inhibiting ATP synthesis.[1][2]

Reagents:

  • Carboxyatractyloside (CAT): Prepare 1 mM stock in DMSO or water.[1][2][3]

  • High-Resolution Respirometer (e.g., Oroboros or Seahorse).[1][2][3]

Workflow:

  • Baseline: Establish State 3 respiration (Mitochondria + Substrates + ADP).[1][2][3]

  • Inhibition: Titrate CAT (1 - 5

    
    M) .
    
    • Expert Tip: Unlike Oligomycin (which inhibits ATP Synthase), CAT inhibits the ANT.[1][2] If you use ATR here, high ADP (added in step 1) might compete, leading to incomplete inhibition and an overestimation of leak respiration.[1][2] CAT prevents this error.

  • Verification: Respiration should drop to State 4 (Leak) levels immediately.[1][2][3]

Visualization: Experimental Workflow (CRC Assay)

CRC_Protocol cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_measure Measurement Phase IsoMito Isolated Mitochondria (0.5 mg/mL) Buffer Exp. Buffer + Ca-Green 5N (No EGTA) IsoMito->Buffer Add_ATR Add Atractyloside (ATR) 10-50 µM Buffer->Add_ATR Incubate Incubate 2 mins (Sensitize mPTP) Add_ATR->Incubate Pulse_Ca Pulse 10 µM Ca2+ (Every 2 mins) Incubate->Pulse_Ca Monitor Monitor Fluorescence (Ca2+ Uptake vs Release) Pulse_Ca->Monitor Monitor->Pulse_Ca Mito retains Ca2+ Endpoint mPTP Opening (Fluorescence Spike) Monitor->Endpoint Retention Capacity Exceeded

Caption: Step-by-step workflow for Calcium Retention Capacity assay using ATR as a sensitizer.

Safety & Handling (Crucial)

  • Toxicity: Both compounds are highly toxic (LD50 in mice is low).[1][2][3] CAT is roughly 10-20x more lethal in vivo than ATR due to its resistance to metabolic displacement.[1][2]

  • Handling: Wear gloves and a mask.[1][2][3] Weigh powders in a fume hood.

  • Stability:

    • ATR Potassium Salt: Highly stable at -20°C. Soluble in water (~20 mg/mL).[1][2][3]

    • CAT: Often supplied as a salt or free acid.[1][2][3] Check the specific CoA; some forms are hygroscopic.[2]

  • Contamination Warning: Commercial ATR preparations can sometimes be contaminated with small amounts of CAT.[1][2][3] Since CAT is much more potent, even trace contamination can skew kinetic data.[1][2] Always purchase from reputable suppliers with high purity (>98%) certification.[1][2]

References

  • Vignais, P. V., et al. (1973). "Interaction of ADP, Atractyloside, and Carboxyatractyloside with the Mitochondrial Adenine Nucleotide Translocator."[1][2][3] Biochemistry. Link[1][2]

  • Klingenberg, M. (2008). "The ADP and ATP transport in mitochondria and its carrier."[1][2][3] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link[1][2]

  • Pebay-Peyroula, E., et al. (2003). "Structure of mitochondrial ADP/ATP carrier in complex with carboxyatractyloside."[1][2][3] Nature.[1][2] Link[1][2]

  • Luciani, S., et al. (1971). "The binding of atractyloside and carboxyatractyloside to mitochondria in relation to the inhibition of the ADP translocation."[2][3] FEBS Letters. Link[1][2]

  • Halestrap, A. P., et al. (2002). "The permeability transition pore complex: another view."[1][2][3] Biochimie. Link[1][2]

Sources

Comparative

A Senior Scientist's Guide to Using Atractyloside Potassium Salt as an HPLC Reference Standard: A Comparative Analysis

Introduction: The Bedrock of Analytical Confidence In the landscape of chromatographic analysis, the integrity of quantitative data is fundamentally reliant on the quality of the reference standard. A reference standard...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bedrock of Analytical Confidence

In the landscape of chromatographic analysis, the integrity of quantitative data is fundamentally reliant on the quality of the reference standard. A reference standard serves as the anchor point, the "ruler" against which all unknown samples are measured. Its purity, stability, and traceability are paramount, directly influencing the accuracy, precision, and validity of the entire analytical method. This is particularly critical in the pharmaceutical and natural products industries, where regulatory scrutiny is intense and patient safety is at stake.

This guide provides an in-depth, field-proven perspective on the use of Atractyloside potassium salt as a high-performance liquid chromatography (HPLC) reference standard. We will move beyond simple protocols to explore the causal relationships behind methodological choices, compare its performance against a relevant alternative, and provide a self-validating experimental workflow grounded in authoritative principles.

Atractyloside Potassium Salt: A Profile of a Key Analytical Marker

Atractyloside is a toxic diterpenoid glycoside, and its potassium salt form is a crucial analytical marker for the quality control of certain traditional medicines, particularly those derived from the rhizomes of Atractylodes species. Its primary role in this context is often as a negative marker; its presence can indicate the use of incorrect plant species or adulteration, making its accurate quantification essential for safety and efficacy.

The choice of the potassium salt form as a reference standard is a deliberate one, driven by chemical stability. The salt form is generally more crystalline and less hygroscopic than the free acid, contributing to improved long-term stability and easier, more accurate weighing for standard preparation—a critical first step in any quantitative analysis.

Comparative Analysis: Atractyloside Potassium Salt vs. Atractylodin

While Atractyloside is a key marker, other compounds from Atractylodes rhizomes, such as Atractylodin, are also used for quality control. Atractylodin is often quantified to ensure the identity and potency of the correct Atractylodes species. The choice between these standards depends entirely on the analytical goal.

FeatureAtractyloside Potassium SaltAtractylodinRationale & Expert Insight
Analytical Purpose Primarily a marker for safety and identification (e.g., in 苍术, Cangzhu).Primarily a marker for identity and potency (e.g., in 白术, Baizhu).The choice is dictated by the specific monograph or quality control parameter being tested. Atractyloside is often used to differentiate between related species like A. lancea and A. chinensis.
Purity & Certification Typically available at >98% purity, often with a certificate of analysis detailing identity (NMR, MS) and purity (HPLC).Also available at high purity (>98%), with similar certification.Trustworthiness is key. Always source standards from accredited vendors who provide comprehensive documentation. The certified value, not just "99%", should be used for calculations.
Chemical Stability High. The potassium salt form enhances stability in the solid state. Solutions may require refrigeration and should be freshly prepared.Moderate. As a polyacetylene, it can be sensitive to light and oxidation. Solutions should always be protected from light and used promptly.The inherent stability of the molecule dictates handling procedures. The stability of your stock solution directly impacts the accuracy of your entire batch run. A stability study on your standard solution is recommended during method validation.
Solubility Soluble in methanol and ethanol.Soluble in methanol, ethanol, and other organic solvents.Solubility dictates the choice of diluent for stock solutions. The diluent should be compatible with the initial mobile phase conditions to ensure good peak shape.
UV Absorbance Lacks a strong chromophore; typically detected at low UV wavelengths (~205-220 nm).Possesses a strong chromophore, allowing for detection at higher, more specific wavelengths.Detection at low UV increases the risk of interference from solvents and other matrix components. This necessitates a highly pure mobile phase and a well-resolved chromatographic method. Atractylodin's stronger absorbance offers better sensitivity and specificity.

Experimental Protocol: A Self-Validating HPLC Workflow

This section details a robust, self-validating protocol for the quantification of Atractyloside using its potassium salt as a reference standard. The inclusion of system suitability tests (SSTs) is non-negotiable; they are the internal validation that ensures the system is performing correctly before the injection of any valuable samples.

Workflow Overview

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Mobile Phase Preparation & Degassing E System Equilibration A->E B Reference Standard Stock Solution Prep C Working Standards (Calibration Curve) B->C H Inject Blank, Standards, QC, and Samples C->H D Sample Preparation (e.g., Extraction) D->H F System Suitability Test (SST) (Inject Blank & Mid-Std) E->F G SST PASS? F->G G->E NO (Troubleshoot) G->H YES I Peak Integration H->I J Generate Calibration Curve (r² > 0.999) I->J K Quantify Samples J->K L Final Report K->L

Validation

Comparative Guide: Atractyloside Potassium Salt Toxicity in Liver vs. Heart Mitochondria

This guide provides a technical comparison of Atractyloside (ATR) potassium salt toxicity in liver versus heart mitochondria, designed for researchers investigating mitochondrial permeability transition (mPTP) and bioene...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Atractyloside (ATR) potassium salt toxicity in liver versus heart mitochondria, designed for researchers investigating mitochondrial permeability transition (mPTP) and bioenergetics.[1]

Executive Summary

Atractyloside (ATR), specifically in its soluble potassium salt form, is a high-affinity competitive inhibitor of the Adenine Nucleotide Translocator (ANT).[1] By locking ANT in the cytosolic-facing (c-state ) conformation, ATR depletes matrix ADP and sensitizes mitochondria to Permeability Transition Pore (mPTP) opening.[1]

Key Distinction: While both tissues are susceptible, Liver mitochondria (predominantly ANT2) exhibit a distinct sensitivity profile compared to Heart mitochondria (predominantly ANT1) .[1] Heart mitochondria, with their rigid reliance on high-flux OXPHOS, show rapid contractile dysfunction upon ANT blockade, whereas liver mitochondria are more prone to large-amplitude swelling and cytochrome c release at lower threshold concentrations due to the regulatory nature of the ANT2 isoform.[1]

Mechanistic Basis of Differential Toxicity

The Molecular Target: ANT Isoforms

The differential toxicity is rooted in the tissue-specific expression of ANT isoforms. ATR binds to the ANT protein at the intermembrane space side, preventing ADP entry.

FeatureHeart MitochondriaLiver Mitochondria
Dominant Isoform ANT1 (SLC25A4) ANT2 (SLC25A5)
Metabolic Role High-flux ATP export for contraction.[1]Regulated ATP exchange; supports gluconeogenesis/urea cycle.
ATR Sensitivity High.[2][3] Blockade causes immediate bioenergetic crash.Moderate to High. Blockade triggers rapid mPTP opening and apoptosis.
mPTP Regulation ANT1 is a structural component of the mPTP complex in cardiomyocytes.ANT2 modulation is heavily linked to Bcl-2 family signaling and apoptosis.
Mechanism of Action Diagram

The following diagram illustrates how ATR locks ANT in the c-state, contrasting with the alternative inhibitor Bongkrekic Acid (BKA).[1]

ANT_Mechanism cluster_membrane Inner Mitochondrial Membrane (IMM) ANT_Cycling ANT Cycling (ADP/ATP Exchange) ANT_C ANT c-state (Cytosolic Open) ANT_Cycling->ANT_C Conformational Change ANT_M ANT m-state (Matrix Open) ANT_C->ANT_M Translocation mPTP mPTP Opening (Swelling/Cyto C Release) ANT_C->mPTP Sensitizes to Ca2+ ANT_M->ANT_Cycling ATR Atractyloside (ATR) (Potassium Salt) ATR->ANT_C Locks Conformation (Competitive Inhibition) BKA Bongkrekic Acid (BKA) BKA->ANT_M Locks Conformation (Prevents Pore Opening) ADP_Cyto Cytosolic ADP ADP_Cyto->ANT_C Blocked by ATR

Caption: ATR locks ANT in the c-state, preventing ADP import and sensitizing the pore. BKA locks the m-state, effectively inhibiting pore opening.[1]

Comparative Performance Analysis

Quantitative Toxicity Profile

The following data compares the response of isolated mitochondria to ATR.

ParameterHeart Mitochondria (Rat/Mouse)Liver Mitochondria (Rat/Mouse)
ATR Kd (Binding Affinity) ~0.45 µM~0.45 µM (Similar affinity, different downstream effect)
Swelling Threshold 10 - 50 µM ATR5 - 20 µM ATR (More sensitive to swelling)
Respiration (State 3) >90% inhibition at 50 µM>90% inhibition at 20-30 µM
Primary Death Mode Necrosis (ATP depletion) & ApoptosisApoptosis (Cytochrome c release)
Reversibility Poor (High affinity)Poor
Functional Readouts[4]
  • Respiration: In both tissues, ATR abolishes State 3 (ADP-stimulated) respiration.[1] However, liver mitochondria often show a "pseudo-state 4" earlier due to lower basal respiratory reserves compared to the heart.

  • Swelling (mPTP): Liver mitochondria are historically the "gold standard" for ATR-induced swelling assays.[1] They exhibit a massive, high-amplitude decrease in absorbance at 540 nm upon ATR treatment (10-20 µM) in the presence of calcium.[1] Heart mitochondria require higher calcium loads to trigger the same magnitude of swelling under ATR stress.

Experimental Protocols

Isolation: Critical Differences

To ensure valid comparative data, isolation methods must preserve outer membrane integrity.[1]

  • Liver: Mechanical homogenization (Potter-Elvehjem) is sufficient.[1] Do not use proteases , as they can damage surface receptors.[1]

  • Heart: Requires proteolytic digestion (Trypsin or Nagarse/Subtilisin) to release subsarcolemmal mitochondria from myofibrils.[1] Warning: Over-digestion damages ANT.

Workflow: Mitochondrial Swelling Assay

This protocol validates ATR toxicity by measuring mPTP opening (organelle swelling).[1]

Reagents:

  • Assay Buffer: 120 mM KCl, 10 mM HEPES, 5 mM Succinate (Complex II substrate), 1 mM Pi, pH 7.4.[1]

  • ATR Stock: 5 mM Atractyloside Potassium Salt in dH2O.

  • Calcium: 1 mM CaCl2 stock.

Step-by-Step:

  • Preparation: Resuspend isolated mitochondria (Liver or Heart) to 0.5 mg/mL in Assay Buffer.[1]

  • Baseline: Monitor Absorbance at 540 nm (A540) for 60 seconds. Signal should be stable.

  • Sensitization: Add ATR (10 µM for Liver / 30 µM for Heart) . Incubate 2 minutes.

    • Note: ATR alone usually does not cause swelling; it sensitizes the mitochondria.

  • Trigger: Add a sub-maximal pulse of Calcium (e.g., 20 µM CaCl2).[1]

  • Readout: Monitor A540 for 10-15 minutes.

    • Result: A rapid decrease in A540 indicates swelling (mPTP opening).[1]

    • Control: Pre-incubation with Cyclosporin A (CsA, 1 µM) should prevent this drop.[1]

Workflow Iso Isolation (Heart: +Protease Liver: Mechanical) Resus Resuspend 0.5 mg/mL KCl Buffer Iso->Resus Base Baseline Abs 540nm Resus->Base Add_ATR Add ATR (10-50 µM) Base->Add_ATR Add_Ca Add Ca2+ (Trigger) Add_ATR->Add_Ca Read Measure Swelling (ΔA540) Add_Ca->Read

Caption: Standardized workflow for comparative mitochondrial swelling assays.

Alternative Reagents Comparison

When selecting an inhibitor, specificity and potency are critical.[1]

ReagentMechanismPotencyUse Case
Atractyloside (ATR) Locks ANT c-state Moderate (µM range)Standard for mPTP induction and apoptosis studies.[1]
Carboxyatractyloside (CATR) Locks ANT c-state High (nM range) "Non-competitive" behavior due to extremely slow off-rate.[1] Use for absolute ANT titration.
Bongkrekic Acid (BKA) Locks ANT m-state High (µM range)mPTP Inhibitor. Use as a negative control to prove ANT involvement in pore formation.[1]

Scientist's Note: Do not interchange ATR and CATR blindly. CATR is significantly more potent and difficult to wash out. If you need to study reversible kinetics or competitive displacement by ADP, ATR is the superior choice.

References

  • Mechanism of Atractyloside Poisoning: Obatomi, D. K., & Bach, P. H. (1998).[1] Biochemistry and toxicology of the diterpenoid glycoside atractyloside. Food and Chemical Toxicology. [1]

  • ANT Isoform Specificity (Heart vs Liver): Stepien, G., et al. (1992).[1] Isoform-specific regulation of the adenine nucleotide translocator. Journal of Biological Chemistry. [1]

  • Mitochondrial Swelling Assay Protocols: Halestrap, A. P., et al. (2002).[1] The mitochondrial permeability transition pore: a mysterious channel with a key role in cell death. Biochimie. [1]

  • Comparative Inhibitor Kinetics (ATR vs CATR vs BKA): Vignais, P. V., et al. (1973).[1] Binding of radioactively labeled carboxyatractyloside, atractyloside and bongkrekic acid to the ADP translocator of potato mitochondria. Biochemistry. [1]

  • ANT-Dependent Apoptosis: Zamzami, N., et al. (2005).[1] Inhibitors of permeability transition interfere with the disruption of the mitochondrial transmembrane potential during apoptosis. FEBS Letters. [1]

Sources

Comparative

Verifying Mitochondrial Integrity: A Technical Guide to Atractyloside Potassium Salt Sensitivity

Executive Summary This guide details the application of Atractyloside Potassium Salt (ATR) as a critical probe for verifying mitochondrial functional integrity.[1] Unlike general uncouplers or broad-spectrum poisons, ATR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Atractyloside Potassium Salt (ATR) as a critical probe for verifying mitochondrial functional integrity.[1] Unlike general uncouplers or broad-spectrum poisons, ATR specifically targets the Adenine Nucleotide Translocator (ANT) in its cytosolic-facing (c-state) conformation.[1]

For researchers in drug development and bioenergetics, ATR sensitivity serves as a dual-purpose checkpoint:

  • Coupling Verification: Confirms that the Inner Mitochondrial Membrane (IMM) is impermeable to protons and that respiration is strictly dependent on ADP/ATP exchange.

  • mPTP Susceptibility: Acts as a sensitizer for the Mitochondrial Permeability Transition Pore (mPTP), distinguishing healthy mitochondria from those primed for apoptosis.[1]

Mechanism of Action: The ANT Checkpoint

To interpret ATR sensitivity data, one must understand the molecular engagement. ATR does not merely "block" the mitochondria; it locks the ANT transporter in a specific conformation.

  • Target: Adenine Nucleotide Translocator (ANT).[1][2][3]

  • Binding State: Binds to the c-state (facing the intermembrane space/cytosol).[1]

  • Effect: Prevents the entry of ADP into the matrix.[3] In coupled mitochondria, this starves ATP Synthase of substrate, forcing respiration to revert from State 3 (active) to State 4 (resting/leak).[1]

  • mPTP Link: By locking ANT in the c-state, ATR facilitates the cyclophilin D-mediated opening of the mPTP, especially in the presence of Calcium.

Visualization: ANT Inhibition & mPTP Induction

ATR_Mechanism cluster_membrane Inner Mitochondrial Membrane (IMM) ANT ANT Transporter (c-state) mPTP mPTP Complex (Closed) ANT->mPTP Sensitizes Synthase ATP Synthase ANT->Synthase Substrate Starvation ATR Atractyloside (K+ Salt) ATR->ANT Locks c-state ADP Cytosolic ADP ADP->ANT Transport Blocked Calcium Matrix Ca2+ Calcium->mPTP Triggers Opening

Caption: ATR locks ANT in the c-state, blocking ADP import and sensitizing the mPTP to Calcium-induced opening.

Comparative Analysis: ATR vs. Alternatives

Selecting the right inhibitor is crucial for experimental validity. The table below contrasts ATR with its primary alternatives.

FeatureAtractyloside (K+ Salt)Carboxyatractyloside (CAT)Oligomycin
Primary Target ANT (c-state)ANT (c-state)ATP Synthase (Complex V)
Binding Nature Competitive (Reversible with high ADP)Non-competitive (Pseudo-irreversible)Non-competitive
Solubility High (Water) Low (Requires DMSO/Ethanol)Low (Requires DMSO/Ethanol)
mPTP Effect Strong Inducer Inducer (but tighter binding)Generally Inhibits/Delays
Best Use Case mPTP assays; Reversible integrity checks Absolute transport blockadeProton leak (State 4o) calculation
Why Choose Atractyloside Potassium Salt?

The Potassium Salt form is critical for high-sensitivity assays.

  • Solubility: It dissolves directly in respiration buffer (up to ~20-25 mg/mL), eliminating the need for organic solvents like DMSO or Ethanol, which can artificially alter membrane fluidity and proton leak.[1]

  • Modulation: Because it is competitive, it allows for "rescue" experiments where high concentrations of ADP can attempt to overcome the inhibition, providing data on ANT binding affinity shifts.

Protocol: The Self-Validating Integrity Assay

This workflow uses High-Resolution Respirometry (e.g., Seahorse XF or Oroboros O2k) to verify coupling integrity.[1]

Reagents
  • Isolation Buffer: Sucrose/Mannitol based, EGTA-free (if checking mPTP).[1]

  • Substrates: Succinate (10 mM) + Rotenone (2 µM) OR Glutamate/Malate.[1]

  • ADP: Saturated concentration (e.g., 2-4 mM).[1]

  • Atractyloside K-Salt Stock: 50 mM in dH2O.

Step-by-Step Workflow
  • Equilibration: Add isolated mitochondria to the chamber. Establish stable State 2 respiration (Substrates only).

  • State 3 Induction: Inject ADP. Observe the rapid increase in Oxygen Consumption Rate (OCR).[1][4]

    • QC Check: If no sharp rise, mitochondria are damaged or substrates are degraded.

  • Integrity Challenge (The ATR Step): Inject Atractyloside (Final concentration 20–50 µM).

    • Expectation: Respiration should sharply decline, returning to a rate similar to State 4 (leak).[1]

  • Validation (Uncoupler): Inject FCCP.

    • Expectation: Respiration spikes to maximal capacity.

Visualization: Experimental Logic Flow

Protocol_Flow cluster_outcomes Interpretation Start Basal Respiration (State 2) ADP Inject ADP (State 3) Start->ADP OCR Increases ATR Inject ATR (Inhibition) ADP->ATR Verifies Coupling Analyze Data Analysis ATR->Analyze Calculate RCR-like Ratio Pass OCR drops to State 4 (Intact ANT & Membrane) Analyze->Pass Fail_Leak OCR remains high (Proton Leak/Uncoupled) Analyze->Fail_Leak Fail_Damage No State 3 initially (Dead Mitochondria) Analyze->Fail_Damage

Caption: Logical flow for respirometry-based integrity testing. Failure of ATR to suppress OCR indicates uncoupling.

Data Interpretation & Troubleshooting

Scenario A: The "Leaky" Membrane
  • Observation: After adding ATR, the respiration rate decreases slightly but remains significantly higher than the initial State 2 or State 4 rate.

  • Diagnosis: The Inner Mitochondrial Membrane (IMM) is compromised.[1] Protons are leaking back into the matrix independent of the ANT/ATP Synthase machinery. The mitochondria are uncoupled .[5][6]

Scenario B: The "Insensitive" ANT
  • Observation: State 3 is achieved, but ATR addition causes a slow or negligible drop in OCR.

  • Diagnosis: This is rare in wild-type mitochondria. It suggests either:

    • Insufficient ATR concentration (competitive inhibition overcome by massive ADP load).[1]

    • Damage to the ANT transporter itself (e.g., oxidative modification of thiols).

    • Presence of Atractyloside-insensitive transport mechanisms (rare, usually specific to certain plant/yeast variants).[1]

Scenario C: The mPTP Crash
  • Observation: Upon adding ATR (especially if Calcium is present in the buffer), respiration stops completely and optical density (absorbance at 540nm) drops rapidly.[1]

  • Diagnosis: ATR has successfully induced the Permeability Transition Pore. The mitochondria have swollen and ruptured. This confirms the signaling integrity of the mPTP complex.

References

  • Vignais, P. V., et al. (1973). Interaction of ADP/ATP carrier with atractyloside and carboxyatractyloside. Biochemistry.[3][5][7][8][9][10][11]

  • Halestrap, A. P. (2009). What is the mitochondrial permeability transition pore? Journal of Molecular and Cellular Cardiology.

  • Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells.[1] Biochemical Journal.[5]

  • Sigma-Aldrich. Atractyloside Potassium Salt Product Information.[1]

  • Zamzami, N., et al. (2000). Quantitation of mitochondrial transmembrane potential in cells and in isolated mitochondria.[8] Methods in Enzymology.[8]

Sources

Validation

A Researcher's Guide to Mitochondrial Inhibition: Atractyloside Potassium Salt vs. Rotenone

In the intricate world of cellular bioenergetics, the mitochondrion stands as the undisputed powerhouse. Understanding its function, and more critically, its dysfunction, is paramount in fields ranging from metabolic dis...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular bioenergetics, the mitochondrion stands as the undisputed powerhouse. Understanding its function, and more critically, its dysfunction, is paramount in fields ranging from metabolic disorders and neurodegeneration to oncology and drug development. Mitochondrial inhibitors are indispensable tools in this pursuit, allowing researchers to dissect the complex machinery of oxidative phosphorylation (OXPHOS).

This guide provides an in-depth comparison of two widely used mitochondrial inhibitors: Atractyloside (ATR) potassium salt and Rotenone. While both ultimately lead to a shutdown of mitochondrial ATP synthesis, their mechanisms are fundamentally different, offering distinct experimental advantages and interpretations. We will delve into their molecular targets, downstream consequences, and practical applications, providing the technical insights necessary to select the appropriate tool for your research question.

The Landscape of Mitochondrial Inhibition

The mitochondrial electron transport chain (ETC) is a series of five protein complexes (Complex I-V) embedded in the inner mitochondrial membrane. The flow of electrons through Complexes I-IV powers the pumping of protons into the intermembrane space, creating an electrochemical gradient. This gradient, known as the proton-motive force, drives ATP synthesis by Complex V (ATP synthase). Inhibitors can target various points in this process, each revealing a different facet of mitochondrial function.

Atractyloside Potassium Salt: The Gatekeeper's Foe

Atractyloside is a toxic diterpenoid glycoside that does not directly inhibit an ETC complex. Instead, its target is the Adenine Nucleotide Translocator (ANT) , an abundant protein in the inner mitochondrial membrane[1][2][3].

Mechanism of Action

The primary role of ANT is to facilitate the exchange of ADP from the cytoplasm for ATP produced in the mitochondrial matrix[1][4]. This process is crucial for providing the substrate (ADP) to ATP synthase and exporting the cell's energy currency (ATP) to where it's needed.

Atractyloside acts as a potent, competitive inhibitor of ANT[4][5]. By binding to the translocator, it physically obstructs the transport of ADP into the mitochondrial matrix[2]. This starves ATP synthase of its substrate, effectively halting oxidative phosphorylation and leading to a rapid decline in cellular ATP levels[6]. The inhibitory effect can be overcome by high concentrations of ADP[5]. Some evidence also suggests that ATR can induce the opening of the mitochondrial permeability transition pore (mPTP), a critical event in some forms of cell death[5][6].

cluster_Mitochondrion Mitochondrion cluster_Matrix Matrix cluster_Cytoplasm Cytoplasm ATP_Synthase Complex V (ATP Synthase) ATP_matrix ATP ATP_Synthase->ATP_matrix Produces ADP_matrix ADP ADP_matrix->ATP_Synthase Substrate ANT Adenine Nucleotide Translocator (ANT) ATP_matrix->ANT Exits ADP_cyto ADP ADP_cyto->ANT Enters ATP_cyto ATP ANT->ADP_matrix ANT->ATP_cyto ATR Atractyloside ATR->ANT INHIBITS

Figure 1: Mechanism of Atractyloside (ATR) Inhibition. ATR blocks the Adenine Nucleotide Translocator (ANT), preventing the import of ADP into the mitochondrial matrix and the export of ATP, thereby starving ATP synthase (Complex V) of its substrate.

Rotenone: The Classic Complex I Blocker

Rotenone is a naturally occurring isoflavonoid widely used as an insecticide and a research tool[7]. Its fame in the laboratory stems from its specific and potent inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) [7][8][9].

Mechanism of Action

Complex I is the first and largest enzyme of the ETC. It accepts electrons from NADH, transferring them to ubiquinone (Coenzyme Q) and simultaneously pumping protons across the inner mitochondrial membrane. Rotenone binds to the ubiquinone-binding site of Complex I, preventing the transfer of electrons[7][10].

This blockade has several immediate and critical consequences:

  • Inhibition of Electron Flow: The entire electron transport chain downstream of Complex I is stalled when relying on NADH-linked substrates.

  • Decreased ATP Production: The halt in electron flow and proton pumping leads to a severe reduction in ATP synthesis[7][11].

  • Increased NADH/NAD+ Ratio: The inability to oxidize NADH causes it to accumulate in the mitochondrial matrix[12].

  • Elevated ROS Production: The stalled Complex I becomes a major site for the production of reactive oxygen species (ROS), specifically superoxide, which can lead to significant oxidative stress[8][10][13].

Because of its ability to induce oxidative stress and neuronal cell death, Rotenone is extensively used to create cellular and animal models of Parkinson's disease, which is characterized by Complex I deficiency[7][10][14].

cluster_ETC Inner Mitochondrial Membrane C1 Complex I C5 Complex V (ATP Synthase) C1->C5 H+ Gradient UQ UQ C1->UQ e- C2 Complex II C2->UQ e- C3 Complex III C3->C5 H+ Gradient CytC Cyt c C3->CytC e- C4 Complex IV C4->C5 O2 O₂ C4->O2 e- ATP ATP C5->ATP NADH NADH NADH->C1 Succinate Succinate Succinate->C2 UQ->C3 e- CytC->C4 e- Rotenone Rotenone Rotenone->C1 INHIBITS

Figure 2: Mechanism of Rotenone Inhibition. Rotenone specifically blocks electron transport at Complex I, preventing the oxidation of NADH and halting the downstream flow of electrons through the ETC.

Head-to-Head Comparison: Choosing Your Inhibitor

The choice between Atractyloside and Rotenone depends entirely on the experimental question. Their distinct targets lead to different cellular responses and are measured with different experimental readouts.

FeatureAtractyloside Potassium SaltRotenone
Primary Target Adenine Nucleotide Translocator (ANT)[1][4]Complex I (NADH Dehydrogenase)[7][10]
Direct Effect Blocks ADP/ATP exchange across the inner mitochondrial membrane[2].Blocks electron transfer from NADH to ubiquinone[7].
Impact on ETC Indirect. Halts ATP synthase due to ADP substrate depletion, causing the proton gradient to build up, which in turn slows the ETC (respiratory control).Direct. Halts electron flow from NADH-linked substrates. Respiration from Complex II (succinate-driven) can still occur.
ATP Synthesis Potently inhibited[6].Potently inhibited[11].
ROS Production Not a primary effect, though downstream consequences of cell death could involve ROS.Significantly increases ROS production from Complex I[8].
NADH/NAD+ Ratio No direct effect.Markedly increases the NADH/NAD+ ratio[12].
Key Application Studying the role of ANT, mitochondrial membrane permeability, and the consequences of halting ATP export[5][15].Studying Complex I function, modeling Parkinson's disease, inducing oxidative stress, and dissecting ETC pathways[8][10][16].

Experimental Protocols & Data Interpretation

A common and powerful method for studying mitochondrial inhibitors is by measuring the oxygen consumption rate (OCR) in live cells using extracellular flux analysis (e.g., Agilent Seahorse XF Analyzer). The "Mito Stress Test" is a standard assay that uses sequential injection of different inhibitors to reveal a profile of mitochondrial function[17][18].

Standard Seahorse XF Mito Stress Test Workflow

This assay typically involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A[17][19].

  • Basal Respiration: The initial OCR measurement represents the baseline energetic demand of the cell.

  • Oligomycin Injection: This ATP synthase (Complex V) inhibitor blocks proton flow, so the remaining OCR is due to proton leak. The decrease in OCR from basal represents ATP-linked respiration.

  • FCCP Injection: This uncoupling agent dissipates the proton gradient, forcing the ETC to work at its maximum rate. This reveals the maximal respiratory capacity.

  • Rotenone/Antimycin A Injection: This combination shuts down all mitochondrial respiration (Complex I and Complex III inhibition), and the remaining OCR is from non-mitochondrial sources.

cluster_injections Sequential Injections cluster_readouts Derived Parameters start Start Assay: Measure Basal OCR inject1 Inject Oligomycin (Complex V Inhibitor) start->inject1 readout1 ATP-Linked Respiration start->readout1 Calculate readout4 Spare Respiratory Capacity start->readout4 inject2 Inject FCCP (Uncoupler) inject1->inject2 inject1->readout1 readout2 Maximal Respiration inject1->readout2 Calculate inject3 Inject Rotenone/Antimycin A (Complex I/III Inhibitors) inject2->inject3 inject2->readout2 inject2->readout4 Calculate readout3 Non-Mitochondrial Respiration inject3->readout3 Measure Directly

Figure 3: Experimental workflow for a standard Seahorse XF Mito Stress Test, illustrating the sequence of inhibitor injections and the key parameters derived from the resulting OCR changes.

Using Atractyloside and Rotenone in OCR Assays
  • Rotenone's Role: As seen above, Rotenone is a terminal inhibitor in the standard Mito Stress Test. If you were specifically investigating Complex I, you could inject it first. A significant drop in basal OCR after Rotenone injection would indicate a high reliance on Complex I for respiration. The remaining OCR would be largely driven by Complex II.

  • Atractyloside's Role: Injecting Atractyloside would cause a drop in OCR similar to oligomycin, as both inhibit ATP synthesis. However, the mechanism is different. An ATR-induced OCR drop confirms that respiration is coupled to ADP phosphorylation via the ANT. This can be a self-validating system: if a cell line's respiration drops with oligomycin but not with ATR, it might suggest an unusual mechanism of ADP transport or that the mitochondria are already uncoupled.

Step-by-Step Protocol: Basic OCR Measurement with Inhibitors

This protocol provides a generalized framework for assessing inhibitor effects on adherent cells using an extracellular flux analyzer.

1. Cell Culture & Plating: a. Culture cells under standard conditions. b. Seed cells onto the analyzer-specific microplate at a pre-determined optimal density and allow them to adhere overnight[20].

2. Assay Preparation (Day of Assay): a. Prepare fresh assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C[20]. b. Remove culture medium from the cells and wash gently with the assay medium. Finally, add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration[21]. c. Reconstitute inhibitors (Atractyloside, Rotenone, etc.) in assay medium to the desired working concentrations. Load the appropriate volumes into the injection ports of the sensor cartridge[21].

3. Instrument Setup & Execution: a. Calibrate the analyzer with the loaded sensor cartridge. b. Place the cell plate into the analyzer and initiate the assay protocol[22]. c. The protocol should include baseline measurements followed by sequential injections of the desired compounds, with several OCR measurement cycles after each injection[23].

4. Data Analysis: a. Normalize the OCR data to cell number or protein content per well. A BCA protein assay is common post-experiment[21]. b. Analyze the changes in OCR following each injection to determine the specific effects of Atractyloside or Rotenone on cellular respiration.

Conclusion: Two Tools, Two Stories

Atractyloside potassium salt and Rotenone are both powerful inhibitors of mitochondrial respiration, yet they tell very different stories.

  • Choose Atractyloside when your research focuses on the regulation of ATP/ADP transport, the role of the ANT in cell physiology and death, or when you need an alternative method to inhibit ATP synthesis that is mechanistically distinct from direct F₀F₁ ATP synthase inhibition.

  • Choose Rotenone when you need to specifically probe Complex I function, induce mitochondrial oxidative stress, investigate the pathways of electron transport, or model the mitochondrial dysfunction seen in neurodegenerative diseases like Parkinson's[8][10].

By understanding the precise molecular mechanisms of these inhibitors, researchers can design more insightful experiments, avoid misinterpretation of data, and ultimately accelerate the discovery process in the vital field of mitochondrial biology.

References

  • Title: Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production. Source: PubMed URL: [Link]

  • Title: Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Source: PubMed Central URL: [Link]

  • Title: Atractyloside Protect Mice Against Liver Steatosis by Activation of Autophagy via ANT-AMPK-mTORC1 Signaling Pathway. Source: PubMed Central URL: [Link]

  • Title: Rotenone, a mitochondrial NADH dehydrogenase inhibitor, induces cell surface expression of CD13 and CD38 and apoptosis in HL-60 cells. Source: PubMed URL: [Link]

  • Title: Rotenone: Its Source, Mechanism, Research Application, Toxicity, and Environmental Impact. Source: GlpBio URL: [Link]

  • Title: The Biochemistry and Toxicity of Atractyloside: A Review. Source: ResearchGate URL: [Link]

  • Title: Rotenone increased cellular NADH content, decreased cellular NAD + /NADH ratio and inhibited complex I-linked respiration... Source: ResearchGate URL: [Link]

  • Title: Inhibition of mitochondrial complex I by rotenone protects against acetaminophen-induced liver injury. Source: ResearchGate URL: [Link]

  • Title: Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. Source: Loma Linda University Faculty Experts URL: [Link]

  • Title: Mitochondrial complex I inhibitor rotenone-induced toxicity and its potential mechanisms in Parkinson's disease models. Source: ResearchGate URL: [Link]

  • Title: Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation. Source: PubMed Central URL: [Link]

  • Title: Mitochondrial Energy-Regulating Effect of Atractyloside Inhibits Hepatocellular Steatosis Through the Activation of Autophagy. Source: Frontiers in Pharmacology URL: [Link]

  • Title: Atractyloside – Knowledge and References. Source: Taylor & Francis URL: [Link]

  • Title: Atractyloside induces low contractile reaction of arteriolar smooth muscle through mitochondrial damage. Source: PubMed URL: [Link]

  • Title: Complex I Dysfunction Redirects Cellular and Mitochondrial Metabolism in Arabidopsis. Source: The Plant Cell URL: [Link]

  • Title: Atractyloside. Source: Wikipedia URL: [Link]

  • Title: Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes. Source: PLOS ONE URL: [Link]

  • Title: Direct and indirect targets of carboxyatractyloside, including overlooked toxicity toward nucleoside diphosphate kinase (NDPK) and mitochondrial H+ leak. Source: PubMed Central URL: [Link]

  • Title: Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses. Source: PubMed Central URL: [Link]

  • Title: The effect of atractyloside and carboxyatractyloside on adenine nucleotide translocation in mitochondria of Vigna sinensis (L.) Savi cv. seridó. Source: PubMed URL: [Link]

  • Title: Seahorse XF Cell Mito Stress Test Kit User Guide. Source: Agilent URL: [Link]

  • Title: Biochemistry and toxicology of the diterpenoid glycoside atractyloside. Source: PubMed URL: [Link]

  • Title: Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Source: Agilent URL: [Link]

  • Title: Agilent Seahorse XF 3D Mito Stress Test Assay User Guide. Source: Agilent URL: [Link]

  • Title: Oxidation of NADH by a rotenone and antimycin-sensitive pathway in the mitochondrion of procyclic Trypanosoma brucei brucei. Source: PubMed URL: [Link]

  • Title: Experiment CM-3: Mitochondrial Respiration. Source: iWorx URL: [Link]

  • Title: Rotenone induces hepatotoxicity in rats by activating the mitochondrial pathway of apoptosis. Source: Taylor & Francis Online URL: [Link]

  • Title: Optimizing the Seahorse XF Mito Stress Test Workflow and Troubleshooting Notes: A Stepwise Protocol for HUVECs. Source: MDPI URL: [Link]

  • Title: Rotenone and Its Derivative, Rotenoisin A, Induce Neurodegeneration Differentially in SH-SY5Y Cells. Source: MDPI URL: [Link]

  • Title: Seahorse XF Cell Mito Stress Test. Source: protocols.io URL: [Link]

  • Title: A Method for Real-Time Assessment of Mitochondrial Respiration Using Murine Corneal Biopsy. Source: IOVS URL: [Link]

  • Title: High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Source: JoVE URL: [Link]

  • Title: Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. Source: PubMed Central URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Atractyloside Potassium Salt: Comprehensive Disposal &amp; Safety Protocol

Executive Safety Summary Atractyloside Potassium Salt (ATR-K) is not a standard laboratory reagent; it is a high-affinity mitochondrial toxin.[1] Unlike general organic waste, ATR-K targets the Adenine Nucleotide Translo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Atractyloside Potassium Salt (ATR-K) is not a standard laboratory reagent; it is a high-affinity mitochondrial toxin.[1] Unlike general organic waste, ATR-K targets the Adenine Nucleotide Translocator (ANT), mechanically halting cellular respiration.[1]

Critical Warning: The potassium salt form significantly increases water solubility (~20 mg/mL). This enhances bioavailability and dermal absorption rates compared to the free acid, making liquid spills exceptionally hazardous. Do not treat this as generic chemical waste.

The "Why": Mechanism of Toxicity

To ensure compliance, researchers must understand the biological stakes. ATR-K does not cause simple chemical burns; it induces rapid apoptotic cell death by starving the cell of ATP.

Mechanism of Action

ATR-K acts as a competitive inhibitor of the Adenine Nucleotide Translocator (ANT) located on the inner mitochondrial membrane.

  • Blockade: ATR-K locks the ANT in the "c-state" (cytosolic side), preventing ADP from entering the mitochondrial matrix.

  • Stasis: Oxidative phosphorylation stalls because ATP synthase lacks ADP substrate.[2]

  • Collapse: The mitochondrial permeability transition pore (mPTP) opens, leading to loss of membrane potential (

    
    ), swelling, and release of pro-apoptotic factors (Cytochrome c).[1]
    
Visualizing the Hazard

The following diagram illustrates the blockade mechanism, validating the need for strict containment.

ANT_Inhibition ATR Atractyloside (ATR-K) ANT Adenine Nucleotide Translocator (ANT) (Inner Mitochondrial Membrane) ATR->ANT Locks in c-state ATP_Matrix Matrix ATP ANT->ATP_Matrix Exchange Halted mPTP mPTP Opening (Mitochondrial Swelling) ANT->mPTP Triggers ADP_Cyto Cytosolic ADP ADP_Cyto->ANT Transport Blocked CellDeath Apoptosis / Necrosis mPTP->CellDeath Cytochrome c Release

Figure 1: Mechanism of Action. ATR-K competitively binds to ANT, mechanically blocking the fuel line (ADP) of the cell, leading to inevitable bio-energetic collapse.[1]

Safety Data & Handling Profile

Quantitative Safety Data
ParameterValue/DescriptionCritical Note
CAS Number 102130-43-8Specific to Potassium Salt
Solubility ~20–25 mg/mL (Water)High Risk: Rapid dermal absorption
LD50 (Rat, s.c.) ~155 mg/kgHigh acute toxicity
GHS Signal DANGER Toxic if swallowed (H301), Dermal (H311), Inhaled (H331)
Target Organs Kidneys (Proximal Tubule), LiverCauses acute tubular necrosis
Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum for solid weighing; P100/HEPA respirator recommended if working outside a fume hood.

  • Dermal: Double-glove policy (Nitrile). The salt form permeates hydrophilic barriers once dissolved.

  • Ocular: Chemical splash goggles.

Disposal Protocols

Core Directive: There is no benchtop chemical neutralization method (e.g., bleach/acid) validated to destroy the glycosidic bond safely and completely. Incineration is the only acceptable disposal method.

Protocol A: Solid Waste (Powder/Residue)
  • Applicability: Expired stocks, weighing boats, contaminated gloves.[1]

  • Step 1: Place all solid waste into a dedicated, sealable container labeled "TOXIC SOLID WASTE - ATRACTYLOSIDE."[1]

  • Step 2: Do not mix with general lab trash or biohazard bags (unless sharps are involved).

  • Step 3: Seal with tamper-evident tape.[1]

Protocol B: Liquid Waste (Stock Solutions)
  • Applicability: Unused aqueous buffers containing ATR-K.[1]

  • Step 1: NEVER pour down the drain. ATR-K is stable in water and poses an environmental threat.

  • Step 2: Collect in a chemically compatible bottle (HDPE or Glass).

  • Step 3: Label clearly: "TOXIC LIQUID WASTE - ATRACTYLOSIDE."[1]

  • Step 4: If the solvent is water, add a small volume of combustible solvent (e.g., Ethanol) to the waste bottle if required by your facility's incinerator intake specs (to assist burn), but check local EHS rules first.[1]

Disposal Decision Tree

Follow this logic flow to ensure zero errors in waste stream management.

Disposal_Workflow Start Waste Generation State Physical State? Start->State Solid Solid / Powder (Gloves, Weigh Boats) State->Solid Solid Liquid Liquid Solution (Buffers, Media) State->Liquid Liquid Container_S Double Bag / Sealable Jar Label: TOXIC SOLID Solid->Container_S Drain Drain Disposal? Liquid->Drain Container_L HDPE/Glass Bottle Label: TOXIC LIQUID Liquid->Container_L NoDrain STOP: ABSOLUTELY NO Drain->NoDrain Violation EHS Handover to EHS Container_S->EHS Container_L->EHS Incinerator High-Temp Incineration (>1000°C with Scrubber) EHS->Incinerator

Figure 2: Disposal Decision Tree. Note the hard stop at drain disposal. All streams must converge at high-temperature incineration.

Emergency Spill Procedures

Scenario: Powder Spill
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone. Do not allow air currents (close hood sash if inside).

  • PPE Up: Don double nitrile gloves, lab coat, and N95/P100 mask.[1]

  • Wet Wipe Method: Do not sweep (creates dust). Cover the powder with a paper towel dampened with water (ATR-K is water-soluble).

  • Collect: Carefully scoop the damp towels into a hazardous waste bag.

  • Wash: Clean the surface 3x with water and detergent.

Scenario: Liquid Spill
  • Absorb: Cover immediately with absorbent pads or vermiculite.

  • Neutralization Myth: Do not attempt to add bleach or acid. It creates unknown byproducts.

  • Collect: Place soaked absorbents into a "Toxic Solid Waste" container.

  • Verify: Wipe the area with methanol or ethanol followed by water to ensure full solubilization and removal of residues.

Regulatory & Compliance (RCRA/EPA)

While Atractyloside is not explicitly "P-listed" (acutely toxic) by name in 40 CFR 261.33, it meets the criteria for Characteristic Waste (Toxicity) based on its LD50 profile.[1]

  • Waste Code Recommendation: If your facility requires a code, default to the characteristic toxic code or "Non-Regulated Toxic" depending on state interpretation, but always tag it for incineration.[1]

  • Documentation: SDS must be accessible. Ensure the "Potassium Salt" distinction is noted, as it affects solubility data during transport accidents.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 102130-43-8, Atractyloside Potassium Salt. Retrieved from [Link]

  • Brunmair, B., et al. (2000).[1] Characterization of the Adenine Nucleotide Translocator (ANT) as a Target for Atractyloside. Journal of Biological Chemistry.

  • Obatomi, D. K., & Bach, P. H. (1998).[1] Biochemistry and toxicology of the diterpenoid glycoside atractyloside. Food and Chemical Toxicology, 36(4), 335–346.[1] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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